molecular formula C12H5N7O12 B1595364 Aurantia CAS No. 33012-29-2

Aurantia

カタログ番号: B1595364
CAS番号: 33012-29-2
分子量: 439.21 g/mol
InChIキー: OOYUJMYQNRYUKB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Aurantia, commonly referring to Aleuria this compound Lectin (AAL), is a fucose-binding protein isolated from the fungus Aleuria this compound . This lectin is a valuable tool in glycobiology research due to its specific affinity for fucosylated glycans, which are often aberrantly expressed on the surfaces of cancer cells . A key area of investigation for AAL is in oncology, particularly for pancreatic cancer. Studies have demonstrated that AAL binds to surface glycans on pancreatic cancer cells, such as the PANC-1 line, and induces caspase-mediated apoptosis, showcasing its potential as a novel anticancer therapeutic agent . Its mechanism involves recognizing and binding to specific carbohydrate structures, leading to the activation of caspase-3 and subsequent programmed cell death . Furthermore, research into advanced delivery systems, such as coacervates, aims to enhance the stability and sustained release of AAL, thereby improving its therapeutic efficacy and protecting its bioactivity . This reagent is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

azanium;[2,4,6-trinitro-3-(2,4,6-trinitrophenyl)cyclohexa-2,5-dien-1-ylidene]azanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4N7O12.H3N/c13-11-8(18(28)29)3-7(17(26)27)10(12(11)19(30)31)9-5(15(22)23)1-4(14(20)21)2-6(9)16(24)25;/h1-3,7H;1H3/q-1;/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQHNKWHKUALED-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=[N-])C(=C(C1[N+](=O)[O-])C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N8O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33012-29-2
Record name Aurantia
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033012292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ammonium 2,4,6-trinitrophenyl-N-(2,4,6-trinitrocyclohexa-2,5-dien-1-ylidene)amide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.662
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Frateuria aurantia as a Biofertilizer for Crop Improvement: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Frateuria aurantia, a Gram-negative, rod-shaped bacterium, has emerged as a promising biofertilizer for sustainable agriculture. Its primary mechanism of action involves the solubilization of unavailable soil potassium, a crucial macronutrient for plant growth. This technical guide provides a comprehensive overview of F. This compound's role in crop improvement, detailing its mechanisms of action, summarizing quantitative data from various studies, and providing detailed experimental protocols for its evaluation. This document is intended for researchers, scientists, and agricultural professionals interested in the application of microbial biofertilizers for enhancing crop productivity.

Introduction

The increasing demand for food production coupled with the environmental concerns associated with chemical fertilizers has spurred research into sustainable agricultural practices. Biofertilizers, which contain living microorganisms, offer an eco-friendly alternative to enhance nutrient availability in the soil and promote plant growth. Frateuria this compound is a notable potassium-solubilizing bacterium (KSB) that has demonstrated significant potential in improving crop yields.[1][2] This guide delves into the technical aspects of its application as a biofertilizer.

Mechanisms of Plant Growth Promotion

Frateuria this compound employs a multi-pronged approach to enhance plant growth, with potassium solubilization being its most well-documented trait. Other plant growth-promoting (PGP) activities include the production of phytohormones and iron-chelating siderophores.

Potassium Solubilization

A significant portion of potassium in the soil exists in insoluble mineral forms, unavailable for plant uptake.[3] F. This compound facilitates the conversion of this insoluble potassium into a soluble form through the secretion of various organic acids.[4][5] These organic acids, including tartaric acid, citric acid, succinic acid, α-ketogluconic acid, and oxalic acid, lower the soil pH and chelate the cations bound to potassium, thereby releasing it into the soil solution for plant absorption.[4]

potassium_solubilization cluster_bacteria Frateuria this compound cluster_soil Soil Environment TCA_Cycle TCA Cycle & Glycolysis Organic_Acids Organic Acids (Citric, Oxalic, etc.) TCA_Cycle->Organic_Acids Biosynthesis Insoluble_K Insoluble K Minerals (e.g., Feldspar, Mica) Organic_Acids->Insoluble_K Lowers pH, Chelates Cations Soluble_K Soluble K+ Ions Insoluble_K->Soluble_K Solubilization Plant_Uptake Plant Growth & Development Soluble_K->Plant_Uptake Absorption by roots

Mechanism of Potassium Solubilization by Frateuria this compound.
Phytohormone Production: Indole-3-Acetic Acid (IAA)

Frateuria this compound is capable of producing indole-3-acetic acid (IAA), a key plant hormone that regulates various aspects of plant growth and development, including cell division, elongation, and root proliferation.[6] The biosynthesis of IAA in many bacteria occurs through tryptophan-dependent pathways. While the specific pathway in F. This compound requires further elucidation, the indole-3-pyruvic acid (IPA) pathway is a common route in plant-associated bacteria.[7][8][9]

iaa_synthesis Tryptophan Tryptophan IPA Indole-3-Pyruvic Acid (IPA) Tryptophan->IPA Tryptophan Aminotransferase IAAld Indole-3-Acetaldehyde (IAAId) IPA->IAAld IPA Decarboxylase IAA Indole-3-Acetic Acid (IAA) IAAld->IAA IAAId Dehydrogenase Plant_Growth Stimulates Plant Growth (Root development, etc.) IAA->Plant_Growth

A General Tryptophan-Dependent IAA Biosynthesis Pathway.
Siderophore Production

Iron is an essential micronutrient for both plants and microorganisms, but its availability in the soil is often limited. To scavenge iron from the environment, F. This compound produces siderophores, which are low-molecular-weight, high-affinity iron-chelating compounds.[10] Once the siderophore-iron complex is formed, it is taken up by the bacterium. This process not only benefits the bacterium but can also indirectly benefit the plant by increasing the bioavailability of iron in the rhizosphere and potentially suppressing the growth of pathogenic microbes by limiting their iron supply. The biosynthesis of siderophores in bacteria typically follows non-ribosomal peptide synthetase (NRPS) or NRPS-independent siderophore (NIS) synthetase pathways.[11][12]

Quantitative Data on Crop Improvement

The application of Frateuria this compound as a biofertilizer has shown positive effects on a variety of crops. The following tables summarize the quantitative data from several studies.

Table 1: Effect of Frateuria this compound on Cereal Crops

CropParameterTreatmentResultReference
WheatGrain YieldSeed inoculation with F. This compound consortium+1% to +4% increase[13]
WheatNitrogen AccumulationSeed inoculation with F. This compound consortiumSignificantly enhanced[13]
MaizeGrain YieldInoculation with Azospirillum + F. This compoundSignificantly higher than control[14]
MaizeStover YieldInoculation with Azospirillum + F. This compoundSignificantly higher than control[14]

Table 2: Effect of Frateuria this compound on Legumes

CropParameterTreatmentResultReference
Mungbean (Vigna radiata)Seed YieldRhizobium + F. This compound688 kg/ha (vs. 370 kg/ha in control)[15]
Mungbean (Vigna radiata)Plant Height (45 DAS)Rhizobium + F. This compound45.90 cm (vs. 37.90 cm in control)[16]
Mungbean (Vigna radiata)Root Length (45 DAS)Rhizobium + F. This compound18.45 cm (vs. control data not provided)[16]

Table 3: Effect of Frateuria this compound on Horticultural Crops

CropParameterTreatmentResultReference
Apple BananaPlant HeightF. This compound alone18% increase over control[12]
Apple BananaPlant GirthF. This compound aloneIncrease over control (specific % not provided)[12]
Apple BananaLeaf WidthF. This compound alone22% increase over control[12]
Brinjal (Solanum melongena)YieldF. This compound applicationSignificant increase[17]
Brinjal (Solanum melongena)K UptakeF. This compound applicationSignificant increase[17]
TomatoFruit YieldF. This compound applied to growing mediumSignificant increase[11]
TomatoNutrient AssimilationF. This compound applied to growing mediumIncreased[11]
CapsicumShoot LengthF. This compound aloneSignificantly higher than uninoculated
CapsicumRoot LengthF. This compound aloneSignificantly higher than uninoculated
TobaccoLeaf K ContentInoculation with F. This compound39% increase[18]
TobaccoBiomassInoculation with F. This compoundIncreased[18]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the biofertilizer potential of Frateuria this compound.

experimental_workflow Start Start: Isolate/Obtain Frateuria this compound Strain In_Vitro_Assays In Vitro PGP Trait Assays Start->In_Vitro_Assays K_Solubilization Potassium Solubilization Assay In_Vitro_Assays->K_Solubilization IAA_Production IAA Production Assay In_Vitro_Assays->IAA_Production Siderophore_Production Siderophore Production Assay In_Vitro_Assays->Siderophore_Production Greenhouse_Trials Greenhouse/Pot Trials In_Vitro_Assays->Greenhouse_Trials Seed_Inoculation Seed/Soil Inoculation Greenhouse_Trials->Seed_Inoculation Plant_Growth Monitor Plant Growth Parameters Seed_Inoculation->Plant_Growth Nutrient_Analysis Analyze Plant Nutrient Content Plant_Growth->Nutrient_Analysis Field_Trials Field Trials Nutrient_Analysis->Field_Trials Large_Scale_Application Large-Scale Application & Yield Assessment Field_Trials->Large_Scale_Application Data_Analysis Data Analysis & Interpretation Large_Scale_Application->Data_Analysis

General Experimental Workflow for Evaluating F. This compound.
Isolation and Culture of Frateuria this compound

  • Isolation: F. This compound can be isolated from the rhizosphere of various plants.[19] A common method involves serial dilution of a soil sample and plating on a suitable medium, such as Aleksandrov medium.[20]

  • Culture Media:

    • Aleksandrov Medium (for potassium solubilization): Glucose (5.0 g/L), MgSO₄·7H₂O (0.5 g/L), FeCl₃ (0.005 g/L), CaCO₃ (0.1 g/L), Ca₃(PO₄)₂ (2.0 g/L), insoluble potassium-bearing mineral (e.g., mica powder, 2.0 g/L), and agar (20.0 g/L).[20]

    • Nutrient Broth/Agar (for general culture): Standard formulations are suitable for routine culture and maintenance.

  • Culture Conditions: Incubate at 28-30°C for 2-3 days.

In Vitro Potassium Solubilization Assay
  • Inoculum Preparation: Grow F. This compound in nutrient broth to an optical density (OD₆₀₀) of approximately 1.0.

  • Inoculation: Inoculate 1 mL of the bacterial culture into 100 mL of Aleksandrov broth (without agar) in a flask.

  • Incubation: Incubate the flasks at 28-30°C on a rotary shaker at 150 rpm for 7-14 days.

  • Quantification of Solubilized Potassium:

    • Centrifuge the culture at 10,000 rpm for 10 minutes to pellet the cells and insoluble mineral.

    • Analyze the supernatant for soluble potassium concentration using a flame photometer or Inductively Coupled Plasma (ICP) spectrometry.[21]

    • A control flask without bacterial inoculation should be included to account for any abiotic release of potassium.

Quantification of Indole-3-Acetic Acid (IAA) Production
  • Culture Preparation: Grow F. This compound in nutrient broth supplemented with L-tryptophan (0.1-0.5 mg/mL) as a precursor for IAA synthesis.[6]

  • Incubation: Incubate the culture at 28-30°C for 3-5 days with shaking.

  • Extraction and Quantification:

    • Centrifuge the culture to obtain the supernatant.

    • Mix 2 mL of the supernatant with 2-3 drops of orthophosphoric acid and 4 mL of Salkowski's reagent (1 mL of 0.5 M FeCl₃ in 50 mL of 35% perchloric acid).[22]

    • Incubate in the dark for 30 minutes for color development (a pink color indicates the presence of IAA).

    • Measure the absorbance at 530 nm using a spectrophotometer.

    • Quantify the IAA concentration by comparing the absorbance to a standard curve prepared with known concentrations of pure IAA.[1]

Siderophore Production Assay (CAS Agar Plate Method)
  • CAS Agar Preparation: Prepare Chrome Azurol S (CAS) agar plates as described by Schwyn and Neilands (1987).[4] This medium contains a dye complex that changes color from blue to orange in the presence of siderophores.

  • Inoculation: Spot-inoculate F. This compound onto the center of a CAS agar plate.

  • Incubation: Incubate the plate at 28-30°C for 3-5 days.

  • Observation and Quantification:

    • A positive result is indicated by the formation of an orange halo around the bacterial colony.

    • The siderophore production can be semi-quantified by measuring the diameter of the halo and the colony.[16]

Seed and Soil Inoculation Protocols
  • Seed Inoculation:

    • Prepare a bacterial suspension of F. This compound (10⁸-10⁹ CFU/mL).

    • Make a slurry by mixing the bacterial suspension with a sticker material like a sugar solution or gum arabic.[5]

    • Coat the seeds evenly with the slurry and allow them to air-dry in the shade before sowing.[3]

  • Soil Inoculation:

    • Mix a liquid formulation of F. This compound with water and apply it to the soil around the plant roots.[5]

    • Alternatively, mix a carrier-based formulation (e.g., lignite or vermiculite) with compost or soil and apply it to the field.

Assessment of Rhizosphere Competence
  • Inoculation: Inoculate plants with a marked strain of F. This compound (e.g., antibiotic-resistant mutant).

  • Sampling: At different time points, carefully uproot the plants and collect the roots with adhering soil.

  • Serial Dilution and Plating:

    • Shake the roots in a sterile saline solution to dislodge the bacteria.

    • Perform serial dilutions of the resulting bacterial suspension.

    • Plate the dilutions on a selective medium (e.g., nutrient agar with the corresponding antibiotic).

  • Quantification: Count the number of colonies of the marked F. This compound strain and express the population as colony-forming units (CFU) per gram of fresh root weight.

Conclusion

Frateuria this compound holds significant promise as a biofertilizer for a wide range of agricultural crops. Its ability to solubilize potassium, produce plant growth-promoting substances, and potentially suppress pathogens makes it a valuable component of integrated nutrient management systems. The data presented in this guide demonstrates its efficacy in enhancing crop growth and yield. The provided experimental protocols offer a framework for researchers to further investigate and optimize the application of this beneficial bacterium for sustainable agriculture. Future research should focus on elucidating the specific genetic and biochemical pathways involved in its PGP traits and conducting more extensive field trials across diverse agro-ecological zones.

References

The Core Mechanism of Potassium Solubilization in Soil by Frateuria aurantia: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium (K) is a vital macronutrient for plant growth, playing a crucial role in numerous physiological and biochemical processes. However, a significant portion of potassium in agricultural soils exists in insoluble mineral forms, unavailable for plant uptake. Frateuria aurantia, a Gram-negative, rod-shaped bacterium, has emerged as a potent potassium-solubilizing bacterium (KSB) with significant potential as a biofertilizer. This technical guide provides a comprehensive overview of the core mechanisms employed by F. This compound to solubilize insoluble potassium in the soil. It delves into the biochemical pathways, presents quantitative data on its efficacy, details relevant experimental protocols, and visualizes the key processes and workflows. This document is intended to serve as a valuable resource for researchers and professionals working in soil microbiology, plant nutrition, and the development of sustainable agricultural solutions.

Introduction

The reliance on chemical fertilizers to replenish soil nutrients has led to environmental concerns and is often economically unsustainable. Biofertilizers, containing beneficial microorganisms, offer an eco-friendly alternative to enhance nutrient availability to plants. Frateuria this compound is a prominent example of a plant growth-promoting rhizobacterium (PGPR) that specializes in potassium solubilization.[1] It colonizes the rhizosphere, the soil region directly influenced by plant roots, and actively transforms insoluble potassium-bearing minerals into a soluble form that can be readily absorbed by plants.[2] Understanding the intricate mechanisms behind this process is paramount for optimizing its application and developing more effective biofertilizer formulations.

The Core Mechanism: Acidolysis and Chelation

The primary mechanism by which Frateuria this compound solubilizes potassium is through the production and secretion of various organic acids.[2][3] This process, known as acidolysis, involves the lowering of the pH in the immediate vicinity of the bacterium, leading to the weathering of potassium-bearing minerals.

The organic acids produced by F. This compound contribute to potassium release in two main ways:

  • Protonation: The protons (H⁺ ions) released from the organic acids attack the crystal lattice of minerals like mica and feldspar, displacing the K⁺ ions.

  • Chelation: The anionic components of the organic acids can chelate (bind to) cations such as silicon (Si⁴⁺), aluminum (Al³⁺), and iron (Fe³⁺) that are part of the mineral structure.[4] This chelation further destabilizes the mineral lattice, facilitating the release of potassium ions into the soil solution.

Several organic acids have been identified in cultures of potassium-solubilizing bacteria, including tartaric acid, citric acid, succinic acid, α-ketogluconic acid, and oxalic acid.[2]

Quantitative Data on Frateuria this compound Efficacy

The potassium solubilization efficiency of Frateuria this compound has been quantified in several studies, demonstrating its potential as a biofertilizer. The table below summarizes key quantitative findings from the literature.

ParameterValueMineral SourceReference
Potassium Solubilized (in vitro) 38.95 µg/mLMuscovite Mica[5]
7.4 mg/LPotassium Aluminum Silicate[4][6]
221.25 mg/LMica[7]
Increase in Plant Potassium Content 39% increase in tobacco leaf K contentField Soil[1][8]
Plant Growth Promoting Substances
Indole-3-Acetic Acid (IAA) Production13.23 µg/mL-[9]

Experimental Protocols

This section outlines the detailed methodologies for key experiments related to the study of potassium solubilization by Frateuria this compound.

Isolation and Screening of Frateuria this compound

Objective: To isolate and identify potassium-solubilizing bacteria from soil samples.

Methodology:

  • Sample Collection: Collect rhizosphere soil samples.

  • Serial Dilution: Prepare a serial dilution of the soil sample in sterile distilled water.

  • Plating: Plate the dilutions onto Aleksandrov agar medium.

    • Aleksandrov Agar Composition (per liter):

      • Glucose: 5.0 g

      • Magnesium Sulfate (MgSO₄·7H₂O): 0.5 g

      • Ferric Chloride (FeCl₃): 0.005 g

      • Calcium Carbonate (CaCO₃): 0.1 g

      • Potassium Aluminum Silicate (or other insoluble K source like mica): 2.0 - 3.0 g

      • Calcium Phosphate (Ca₃(PO₄)₂): 2.0 g

      • Agar: 15.0 - 20.0 g

      • Distilled Water: 1000 mL

      • Final pH: 7.0-7.2

  • Incubation: Incubate the plates at 28 ± 2°C for 5-7 days.

  • Observation: Observe for the formation of clear "halo zones" around bacterial colonies, indicating the solubilization of the insoluble potassium source.

  • Purification and Identification: Isolate colonies with clear zones and purify them by sub-culturing. Identify the isolates based on morphological, biochemical, and molecular (e.g., 16S rRNA gene sequencing) characteristics.

Quantitative Estimation of Potassium Solubilization

Objective: To quantify the amount of potassium solubilized by F. This compound in a liquid medium.

Methodology:

  • Inoculation: Inoculate a pure culture of F. This compound into Aleksandrov broth (lacking agar) containing a known amount of an insoluble potassium source (e.g., 1% w/v muscovite mica).

  • Incubation: Incubate the flasks on a rotary shaker (120-150 rpm) at 28 ± 2°C for a specified period (e.g., 7, 14, or 21 days).

  • Sample Preparation: After incubation, centrifuge the broth culture at 10,000 rpm for 10 minutes to separate the supernatant from the bacterial cells and insoluble mineral particles.

  • Analysis by Flame Photometry:

    • Dilute the supernatant with distilled water to a suitable concentration.

    • Prepare a standard curve using known concentrations of a potassium salt (e.g., KCl).

    • Measure the potassium concentration in the diluted supernatant using a flame photometer.

    • Calculate the amount of solubilized potassium based on the standard curve.

Determination of Organic Acid Production

Objective: To identify and quantify the organic acids produced by F. This compound.

Methodology:

  • Culture Preparation: Grow F. This compound in a suitable liquid medium (e.g., Aleksandrov broth with an insoluble potassium source).

  • Supernatant Collection: After incubation, centrifuge the culture to obtain the cell-free supernatant.

  • Sample Preparation: Filter the supernatant through a 0.22 µm syringe filter.

  • High-Performance Liquid Chromatography (HPLC) Analysis:

    • Column: Use a suitable column for organic acid analysis (e.g., a C18 reverse-phase column or a specific organic acid analysis column).

    • Mobile Phase: An acidic aqueous mobile phase is typically used (e.g., dilute sulfuric acid or phosphoric acid).

    • Detector: A UV detector set at a low wavelength (e.g., 210 nm) is commonly used for the detection of organic acids.

    • Quantification: Prepare standard solutions of known organic acids (e.g., oxalic, citric, tartaric, succinic acid) to create calibration curves. Identify and quantify the organic acids in the sample by comparing their retention times and peak areas to those of the standards.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows described in this guide.

Potassium_Solubilization_Mechanism cluster_bacteria Frateuria this compound cluster_soil Soil Environment bacteria Frateuria this compound organic_acids Organic Acids (Citric, Oxalic, Tartaric, etc.) bacteria->organic_acids Secretion insoluble_K Insoluble K-Minerals (Mica, Feldspar) organic_acids->insoluble_K Acidolysis (H⁺ attack) chelated_cations Chelated Cations (Al³⁺, Si⁴⁺, Fe³⁺) organic_acids->chelated_cations Chelation soluble_K Soluble K⁺ Ions insoluble_K->soluble_K Release plant_uptake Plant Root soluble_K->plant_uptake Absorption chelated_cations->soluble_K Facilitates Release

Caption: The core mechanism of potassium solubilization by Frateuria this compound.

Experimental_Workflow cluster_quantification Quantitative Analysis start Start: Soil Sample Collection serial_dilution Serial Dilution start->serial_dilution plating Plating on Aleksandrov Agar serial_dilution->plating incubation Incubation (28°C, 5-7 days) plating->incubation screening Screening for Halo Zones incubation->screening isolation Isolation & Purification of KSB screening->isolation identification Biochemical & Molecular Identification isolation->identification quant_culture Liquid Culture in Aleksandrov Broth isolation->quant_culture centrifugation Centrifugation quant_culture->centrifugation supernatant Supernatant Collection centrifugation->supernatant flame_photometry Flame Photometry (K⁺ quantification) supernatant->flame_photometry hplc HPLC Analysis (Organic Acid quantification) supernatant->hplc

Caption: Experimental workflow for studying potassium solubilizing bacteria.

Molecular Insights and Future Directions

While the role of organic acid production is well-established, the underlying genetic and regulatory networks controlling this process in Frateuria this compound remain largely unexplored. Transcriptomic and proteomic studies on other potassium-solubilizing bacteria have revealed the upregulation of genes involved in key metabolic pathways, such as pyruvate metabolism and the two-component system, in response to insoluble potassium sources.[10][11] Future research should focus on applying these "omics" approaches to F. This compound to gain a deeper understanding of the signaling pathways that are activated in the presence of potassium-bearing minerals. This knowledge will be instrumental in genetically engineering more efficient strains or optimizing culture conditions for enhanced biofertilizer production.

Furthermore, field trials are essential to validate the in vitro efficacy of F. This compound and to determine the optimal application strategies for different crops and soil types. Investigating the synergistic effects of F. This compound with other plant growth-promoting microorganisms could also lead to the development of more robust and effective biofertilizer consortia.

Conclusion

Frateuria this compound holds significant promise as a sustainable solution to enhance potassium availability in agricultural soils. Its ability to solubilize insoluble potassium minerals through the secretion of organic acids is a key mechanism that can be harnessed to improve crop yields and reduce the reliance on chemical fertilizers. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development in this field. By continuing to unravel the molecular intricacies of its potassium solubilization mechanism, we can unlock the full potential of this beneficial bacterium for a more sustainable and productive agricultural future.

References

A Technical Guide to the Isolation and Characterization of Novel Frateuria aurantia Strains

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the methodologies for isolating and characterizing novel strains of Frateuria aurantia, a bacterium of significant interest for its applications in agriculture as a potassium-solubilizing biofertilizer.[1][2] This document is intended for researchers, scientists, and professionals in the fields of microbiology and drug development, offering detailed experimental protocols, data presentation, and visual workflows.

Introduction to Frateuria this compound

Frateuria this compound is a Gram-negative, rod-shaped bacterium belonging to the family Xanthomonadaceae.[3][4] First isolated from the lily plant (Lilium auratum) and raspberry (Rubus parvifolius), it is characterized by its ability to produce a distinctive water-soluble brown pigment.[1][5][6] A key metabolic feature of this genus is its capacity to solubilize insoluble potassium minerals in the soil, making this essential nutrient available for plant uptake.[2][7] This has led to its development as a biofertilizer.[8] Phenotypically, F. This compound strains are strictly aerobic, motile by polar flagella, catalase-positive, and oxidase-negative.[4][5] They are also known to produce various organic acids, including gluconic acid and its derivatives, from glucose.[5][9]

Isolation of Frateuria this compound

Novel strains of F. This compound can be isolated from various environmental sources, particularly from the surfaces of fruits and flowers and the rhizosphere of plants.[5][6]

Sample Collection and Preparation

Samples such as flowers, fruits, or soil from the root zone of plants should be collected aseptically. For enrichment, samples can be incubated in a suitable broth medium to increase the population of acetic acid bacteria, including Frateuria.

Isolation Media

Two key types of media are recommended for the isolation and maintenance of F. This compound.

  • Isolation Medium : This medium is designed to select for acid-tolerant bacteria that can utilize ethanol. The presence of calcium carbonate allows for the visualization of acid production through the formation of clear zones around the colonies.

    • Composition : 2.0% D-glucose, 0.8% yeast extract, 0.5% peptone, 0.5% ethanol, 0.3% CaCO₃, and 1.5% agar.[9][10]

  • AG Medium (Maintenance Medium) : This medium is used for the routine culture and maintenance of purified isolates.

    • Composition : 0.1% D-glucose, 1.5% glycerol, 0.5% peptone, 0.5% yeast extract, 0.2% malt extract, 0.7% CaCO₃, and 1.5% agar.[9][10]

  • Aleksandrov Medium (for Potassium Solubilization Screening) : This medium contains an insoluble potassium source (e.g., muscovite mica or potassium aluminum silicate) and is used to screen for potassium-solubilizing bacteria.[7] Colonies that form a clear halo are considered potential potassium solubilizers.[7]

Isolation Protocol
  • Enrichment : Place the collected sample (e.g., flower petals, fruit peel) into an enrichment broth and incubate for 24-48 hours.

  • Plating : After enrichment, streak a loopful of the culture onto the Isolation Medium plates.[9][10]

  • Incubation : Incubate the plates at 28-30°C for 3-5 days.

  • Colony Selection : Look for colonies that produce a water-soluble brown pigment and a clear zone on the CaCO₃-containing medium.[9]

  • Purification : Select individual colonies and streak them onto AG Medium plates to obtain pure cultures.[9][10]

  • Maintenance : Maintain pure cultures on AG Medium slants for long-term storage.

G Figure 1: General Workflow for Isolation of Frateuria this compound Sample Sample Collection (Fruits, Flowers, Rhizosphere) Enrichment Enrichment in Broth Sample->Enrichment Aseptically collect Plating Streak on Isolation Medium (with CaCO3) Enrichment->Plating Inoculate Incubation Incubate at 28-30°C (3-5 days) Plating->Incubation Selection Select Colonies (Brown pigment, Clear zone) Incubation->Selection Purification Purify on AG Medium Selection->Purification Isolate single colony PureCulture Pure Culture of F. This compound Purification->PureCulture

Figure 1: General Workflow for Isolation of Frateuria this compound

Characterization of Frateuria this compound Isolates

Once pure cultures are obtained, a combination of morphological, biochemical, and molecular methods is employed for their definitive identification and characterization.

Morphological and Microscopic Characterization
  • Gram Staining : Perform Gram staining to confirm that the isolates are Gram-negative rods.

  • Motility Test : Observe the motility of the bacteria, typically through a hanging drop method or by stabbing into semi-solid agar. F. This compound is generally motile.[4]

  • Flagella Staining : Use a specific flagella stain, such as the Leifson method, to visualize the polar flagella.[5][11]

    • Leifson Flagella Stain Protocol :

      • Prepare a slightly cloudy suspension of the bacterial culture in distilled water.[12]

      • Clean a glass slide thoroughly (e.g., by soaking in acid-alcohol) and flame it before use.[11]

      • Place a drop of the bacterial suspension on the slide and allow it to air dry. Do not heat fix.

      • Apply 1 ml of the Leifson staining solution to the slide and leave it for about 8-15 minutes, until a fine metallic precipitate forms.[11]

      • Gently rinse the slide with tap water and let it air dry.

      • Observe under oil immersion microscopy. Bacterial bodies and flagella will appear dark red.[11]

Biochemical Characterization

A series of biochemical tests are crucial for the phenotypic characterization of F. This compound.

  • Catalase and Oxidase Tests : F. This compound is catalase-positive and oxidase-negative.[4][5]

  • Acid Production from Ethanol : Inoculate the isolate into a medium containing ethanol to confirm the production of acetic acid.

  • Ketogenesis from Glycerol and Mannitol : Test the ability of the isolate to produce ketones from glycerol and mannitol.[5][10] This is a key characteristic of acetic acid bacteria. The metabolic process involves the conversion of glycerol into intermediates that can enter the ketogenesis pathway.[13][14]

  • Oxidation of Acetate and Lactate : Determine the ability of the strain to oxidize acetate and lactate. F. This compound typically oxidizes lactate but not acetate.[5][10]

  • Growth at Low pH : Test for growth in a medium with a pH of 3.5. F. This compound is known to be acid-tolerant.[5][9]

  • Production of Gluconates : Assess the production of D-gluconate, 2-keto-D-gluconate, and 2,5-diketo-D-gluconate from D-glucose.[5][9]

Molecular Characterization

Molecular techniques provide a more definitive identification of the isolates.

  • 16S rRNA Gene Sequencing : This is the standard method for bacterial identification and phylogenetic analysis.[3][4]

    • Protocol Overview :

      • DNA Extraction : Isolate genomic DNA from a pure culture of the bacterium.

      • PCR Amplification : Amplify the 16S rRNA gene using universal bacterial primers (e.g., 27F and 1492R).

      • Sequencing : Sequence the purified PCR product.

      • Phylogenetic Analysis : Compare the obtained sequence with databases like GenBank using BLAST to determine the closest known relatives and construct a phylogenetic tree.[3][6]

  • DNA-DNA Hybridization : This technique measures the degree of genetic similarity between two DNA strands to differentiate between closely related species. A DNA-DNA similarity of 70% or higher is typically considered the threshold for species delineation.[4] Modern approaches may use microarray-based or in silico methods for this analysis.[15][16]

  • Ubiquinone Analysis : The major respiratory quinone in F. This compound is Q-8.[4][5] This can be determined by extracting ubiquinones from the cells and analyzing them using techniques like HPLC.

G Figure 2: Workflow for Characterization of F. This compound Isolates cluster_morph cluster_biochem cluster_mol PureCulture Pure Isolate Morphological Morphological Characterization PureCulture->Morphological Biochemical Biochemical Characterization PureCulture->Biochemical Molecular Molecular Characterization PureCulture->Molecular Gram Gram Stain Morphological->Gram Motility Motility Test Morphological->Motility Flagella Flagella Stain Morphological->Flagella CatOx Catalase/Oxidase Biochemical->CatOx Acid Acid from Ethanol Biochemical->Acid Keto Ketogenesis Biochemical->Keto pH Growth at pH 3.5 Biochemical->pH KSol K Solubilization Biochemical->KSol rRNA 16S rRNA Sequencing Molecular->rRNA DDH DNA-DNA Hybridization Molecular->DDH Ubiquinone Ubiquinone (Q-8) Molecular->Ubiquinone

Figure 2: Workflow for Characterization of F. This compound Isolates

Quantitative Data and Functional Assays

Potassium Solubilization Assay

This assay quantifies the ability of an isolate to release potassium from an insoluble mineral source.

  • Protocol :

    • Inoculate a 24-hour-old culture of the isolate into Aleksandrov broth containing an insoluble potassium source (e.g., 1% muscovite mica).[1]

    • Incubate the flasks at 28±2°C with shaking for a defined period (e.g., 10 days).[1][17]

    • After incubation, centrifuge the broth culture at 10,000 rpm for 10 minutes to pellet the cells and residual mineral.[1]

    • Collect the supernatant and dilute it with distilled water.

    • Measure the concentration of potassium in the supernatant using a flame photometer.[1][17]

    • Compare the results to an uninoculated control broth to determine the amount of potassium solubilized by the bacterium.

Data Presentation

Quantitative data from the characterization of F. This compound strains should be presented in a clear and structured format for easy comparison.

Table 1: Biochemical and Molecular Characteristics of Frateuria this compound

CharacteristicResultReference
Gram StainNegative[5]
ShapeRod[5]
MotilityPositive (Polar flagella)[5]
CatalasePositive[5]
OxidaseNegative[5]
Growth at pH 3.5Positive[5]
Oxidizes LactatePositive[5]
Oxidizes AcetateNegative[5]
Major UbiquinoneQ-8[5]
DNA G+C Content62-63 mol%[5]

Table 2: Functional Quantitative Data for Frateuria this compound

AssaySubstrate/MediumResultReference
Potassium SolubilizationPotassium aluminum silicate7.4 mg/L[5][17]
Potassium SolubilizationMuscovite mica38.95 µg/mL[1]
IAA ProductionCzapeck's solution13.23 µg/mL[18]

Key Metabolic Pathways

Gluconate Production Pathway

F. This compound produces gluconate and its derivatives through the direct oxidation of glucose in the periplasm, a pathway common in acetic acid bacteria.[19] This process is catalyzed by a membrane-bound glucose dehydrogenase.[19]

G Figure 3: Periplasmic Gluconate Production Pathway Glucose D-Glucose Gluconolactone D-δ-gluconolactone Glucose->Gluconolactone Gluconate D-Gluconate Gluconolactone->Gluconate Spontaneous hydrolysis Keto2 2-keto-D-gluconate Gluconate->Keto2 Keto25 2,5-diketo-D-gluconate Keto2->Keto25 Enzyme1 Glucose Dehydrogenase Enzyme1->Glucose Enzyme2 Gluconate Dehydrogenase Enzyme2->Gluconate Enzyme3 2-keto-gluconate Dehydrogenase Enzyme3->Keto2

Figure 3: Periplasmic Gluconate Production Pathway
Mechanism of Potassium Solubilization

The primary mechanism of potassium solubilization by bacteria like F. This compound is the production of organic acids.[1][20] These acids lower the pH of the surrounding environment and chelate the cations bound to potassium, thereby releasing the K+ ions from the mineral structure into the soil solution where they can be absorbed by plants.

G Figure 4: Mechanism of Potassium Solubilization Bacterium Frateuria this compound Acids Organic Acids (e.g., Gluconic, Citric, Oxalic) Bacterium->Acids Secretes Protons H+ Acids->Protons Lowers pH Chelation Chelation of Cations (Al3+, Si4+) Acids->Chelation Anions chelate Mineral Insoluble K-Mineral (e.g., Mica, Feldspar) Potassium Soluble K+ Mineral->Potassium Releases Protons->Mineral Acidolysis Chelation->Mineral Destabilizes mineral Plant Plant Root Uptake Potassium->Plant

Figure 4: Mechanism of Potassium Solubilization

References

Genome Sequencing and Analysis of Frateuria aurantia

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Frateuria aurantia is a bacterium belonging to the family Xanthomonadaceae.[1][2][3][4] Initially classified as 'Acetobacter aurantius', the type strain Kondô 67T was later reclassified as Frateuria this compound.[1][2][3][4] This organism has garnered interest due to its production of triterpenoids of the hopane family and its role as a potassium solubilizing bacterium, which has implications for agriculture in enhancing nutrient uptake in plants.[2][3][4][5][6][7][8][9] This guide provides an in-depth overview of the genome sequencing and analysis of F. This compound, presenting key genomic features, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Genomic Characteristics

The genome of Frateuria this compound type strain Kondô 67T consists of a single circular chromosome.[1] The complete genome sequence provides insights into the genetic makeup of this organism, revealing a multitude of protein-coding genes and RNA genes. A summary of the key genomic features is presented in Table 1.

FeatureValue
Genome Size3,603,458 bp[1][2][3]
GC Content63.4%[1]
Protein-Coding Genes3,200[1][2][3]
RNA Genes88[1][2][3]
Pseudogenes99[1]
Sequencing Coverage546.0x[1][4]

Table 1: Summary of Frateuria this compound Kondô 67T Genomic Features

Experimental Protocols

The following sections detail the methodologies employed in the genome sequencing and analysis of Frateuria this compound.

Bacterial Culture and DNA Isolation

Frateuria this compound strain Kondô 67T (DSM 6220) was cultured in DSMZ medium 360 (YPM medium) at 30°C.[1] DNA was isolated from 0.5-1 g of cell paste using standard procedures at the DSMZ DNA laboratory.[1]

Genome Sequencing

A combination of two next-generation sequencing platforms, Illumina and 454 sequencing, was utilized for the genome sequencing of F. This compound.[1] This hybrid approach provided a comprehensive 546.0x coverage of the genome.[1][4] The final assembly was generated from 163,130 pyrosequence reads and 25,455,174 Illumina reads.[1][4]

Genome Assembly and Annotation

The pyrosequencing reads were initially assembled using the Newbler assembler, resulting in 36 contigs in one scaffold.[1] This was then converted into a phrap assembly to incorporate the paired-end read information from the 454 library.[1] Gene prediction and annotation were performed using the Prodigal tool as part of the DOE-JGI genome annotation pipeline, followed by manual curation using the GenePRIMP pipeline.[1][4] The predicted protein-coding genes were assigned putative functions based on searches against the NCBI non-redundant database and various protein family databases, including PRIAM, KEGG, COG, and InterPro.[4]

Visualizations

Experimental Workflow

The overall workflow from bacterial culture to genome annotation is depicted in the following diagram.

Genome Sequencing Workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis culture Bacterial Culture (F. This compound Kondô 67T in YPM medium) dna_isolation DNA Isolation (from cell paste) culture->dna_isolation library_prep Library Preparation (Illumina and 454) dna_isolation->library_prep sequencing Sequencing (Illumina and 454 platforms) library_prep->sequencing assembly Genome Assembly (Newbler and Phrap) sequencing->assembly Raw Reads annotation Gene Annotation (Prodigal, GenePRIMP) assembly->annotation Assembled Contigs functional_analysis Functional Analysis (COG, KEGG, InterPro) annotation->functional_analysis Predicted Genes Nitrogen Metabolism cluster_reduction Reduction Pathways cluster_oxidation Oxidation Pathways N2 Atmospheric Nitrogen (N2) NH3 Ammonia (NH3) N2->NH3 Nitrogen Fixation NO3_assimilatory Nitrate (NO3-) (Assimilatory) NO3_assimilatory->NH3 Assimilatory Nitrate Reduction NO3_dissimilatory Nitrate (NO3-) (Dissimilatory) NO3_dissimilatory->NH3 Dissimilatory Nitrate Reduction NO2_denitrification Nitrite (NO2-) NO3_dissimilatory->NO2_denitrification Denitrification N_gases Gaseous Nitrogen (N2, NO, N2O) NO2_denitrification->N_gases NH3_oxidation Ammonia (NH3) NO2_oxidation Nitrite (NO2-) NH3_oxidation->NO2_oxidation Nitrification (Step 1) NO3_oxidation Nitrate (NO3-) NO2_oxidation->NO3_oxidation Nitrification (Step 2)

References

Unveiling the Bioactive Arsenal of Frateuria aurantia: A Technical Guide to its Secondary Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Frateuria aurantia, a bacterium recognized for its significant role in agriculture as a potassium-mobilizing biofertilizer, is also a producer of a range of secondary metabolites with potential applications in biotechnology and pharmacology. This technical guide provides a comprehensive overview of the known secondary metabolites produced by F. This compound, with a focus on organic acids and antifungal compounds. Detailed experimental protocols for their detection, quantification, and assessment of biological activity are presented, alongside structured data tables for quantitative analysis and visual diagrams of key experimental workflows to facilitate research and development.

Introduction

Frateuria this compound is a Gram-negative, rod-shaped bacterium belonging to the Gammaproteobacteria class.[1] Primarily known for its ability to solubilize potassium in soil, making it a valuable component of biofertilizers, recent studies have highlighted its potential to produce a variety of bioactive secondary metabolites. These compounds contribute to its role as a plant growth-promoting rhizobacterium (PGPR) and its antagonistic activity against phytopathogens. This guide delves into the chemistry and biology of these secondary metabolites, providing a technical resource for researchers exploring their potential applications.

Organic Acid Production

A significant aspect of Frateuria this compound's metabolic activity is the production of various organic acids. These acids are instrumental in its potassium-solubilizing capabilities and contribute to its overall impact on the rhizosphere environment.

Identified Organic Acids

Studies have identified several key organic acids produced by F. This compound through the oxidation of glucose. These include:

  • Acetic Acid : Produced from the oxidation of ethanol.[2]

  • D-Gluconic Acid : A product of glucose oxidation.[2]

  • 2-Keto-D-Gluconic Acid : Further oxidation product of gluconic acid.[2]

  • 2,5-Diketo-D-Gluconic Acid : Another key product of glucose oxidation.[2]

While the production of these acids is qualitatively established, specific quantitative yield data for F. This compound remains an area for further investigation.

Quantitative Analysis of Organic Acids

The quantification of organic acids from F. This compound fermentation broths is crucial for optimizing production and understanding its physiological roles. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

Table 1: Summary of Organic Acids Produced by Frateuria this compound

MetaboliteChemical FormulaPrecursorMethod of Detection
Acetic AcidC₂H₄O₂EthanolHPLC, GC-MS
D-Gluconic AcidC₆H₁₂O₇D-GlucoseHPLC
2-Keto-D-Gluconic AcidC₆H₁₀O₇D-Gluconic AcidHPLC
2,5-Diketo-D-Gluconic AcidC₆H₈O₇D-Gluconic AcidHPLC
Experimental Protocol: HPLC Analysis of Organic Acids

This protocol provides a general framework for the quantification of organic acids from a Frateuria this compound culture.

2.3.1. Sample Preparation [3]

  • Aseptically collect a 2 ml aliquot of the bacterial culture.

  • Centrifuge at 13,000 x g for 10 minutes to pellet the cells.

  • Carefully transfer the supernatant to a new tube. This contains the secreted organic acids.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2.3.2. HPLC Conditions [3][4][5]

  • Column: A reverse-phase C18 column suitable for aqueous mobile phases (e.g., Acclaim™ Organic Acid column, 5 µm, 4.0 × 250 mm).

  • Mobile Phase: Isocratic elution with 100 mM Sodium Sulfate (Na₂SO₄) adjusted to pH 2.6 with Methanesulfonic Acid.

  • Flow Rate: 1.0 ml/min.

  • Column Temperature: 30°C.

  • Detector: UV detector at 210 nm.

  • Injection Volume: 10 µL.

2.3.3. Standard Curve Generation [3]

  • Prepare a stock solution containing a mixture of known concentrations of acetic acid, D-gluconic acid, 2-keto-D-gluconic acid, and 2,5-diketo-D-gluconic acid standards.

  • Perform serial dilutions of the stock solution to create a series of standards of known concentrations.

  • Inject each standard into the HPLC system and record the peak area.

  • Plot a standard curve of peak area versus concentration for each organic acid.

2.3.4. Data Analysis [3]

  • Inject the prepared samples from the F. This compound culture.

  • Identify the peaks corresponding to the organic acids based on their retention times compared to the standards.

  • Quantify the concentration of each organic acid in the samples by interpolating their peak areas on the respective standard curves.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_quantification Quantification Culture Frateuria this compound Culture Centrifuge Centrifugation (13,000 x g, 10 min) Culture->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Filter Syringe Filtration (0.45 µm) Supernatant->Filter HPLC_Vial Transfer to HPLC Vial Filter->HPLC_Vial HPLC_System HPLC System (C18 Column, UV 210 nm) HPLC_Vial->HPLC_System Chromatogram Generate Chromatogram HPLC_System->Chromatogram Data_Analysis Data Analysis Chromatogram->Data_Analysis Quantify Quantify Organic Acids Data_Analysis->Quantify Standard_Curve Prepare Standard Curves Standard_Curve->Quantify

Caption: Workflow for HPLC analysis of organic acids. (Max Width: 760px)

Antifungal Activity

Frateuria this compound has demonstrated notable antagonistic activity against several phytopathogenic fungi, suggesting the production of antifungal secondary metabolites.

Antifungal Spectrum

In vitro studies have shown that F. This compound can inhibit the growth of the following fungal pathogens:

  • Fusarium oxysporum : A widespread soil-borne fungus causing Fusarium wilt in a variety of crops.[6]

  • Alternaria spp. : A genus of fungi that are major plant pathogens.[6]

Table 2: Antifungal Activity of Frateuria this compound

Fungal PathogenInhibition MethodQuantitative DataReference
Fusarium oxysporumDual Culture Assay35.5% control[6]
Alternaria spp.Dual Culture Assay32.3% control[6]

The specific compounds responsible for this antifungal activity have not yet been fully elucidated and represent a promising area for future research.

Experimental Protocol: Dual Culture Antifungal Assay

The dual culture assay is a standard method to screen for and quantify the antagonistic activity of a bacterium against a fungal pathogen.[7][8]

3.2.1. Materials

  • Pure culture of Frateuria this compound.

  • Pure culture of the target fungal pathogen (e.g., Fusarium oxysporum).

  • Potato Dextrose Agar (PDA) plates.

  • Sterile cork borer (5 mm diameter).

  • Incubator.

3.2.2. Procedure [6][7]

  • Prepare fresh PDA plates.

  • Using a sterile cork borer, take a 5 mm agar plug from the edge of an actively growing culture of the fungal pathogen.

  • Place the fungal plug in the center of a new PDA plate.

  • Streak a loopful of F. This compound culture on the PDA plate at a fixed distance (e.g., 2 cm) from the fungal plug.

  • As a control, prepare a separate PDA plate with only the fungal plug.

  • Incubate all plates at 28°C for 5-7 days, or until the fungal mycelium in the control plate has grown significantly.

3.2.3. Data Analysis [7]

  • Measure the radial growth of the fungal colony in the control plate (R1) and the dual culture plate (R2) in the direction of the bacterial streak.

  • Calculate the percentage of inhibition using the following formula: Percentage Inhibition = ((R1 - R2) / R1) * 100

Dual_Culture_Assay cluster_preparation Preparation cluster_inoculation Inoculation cluster_incubation_analysis Incubation & Analysis PDA_Plate Prepare PDA Plate Inoculate_Fungus Place Fungal Plug at Center PDA_Plate->Inoculate_Fungus Fungal_Plug Obtain 5mm Fungal Plug Fungal_Plug->Inoculate_Fungus Bacterial_Culture Prepare F. This compound Inoculum Inoculate_Bacteria Streak F. This compound (2 cm from Fungus) Bacterial_Culture->Inoculate_Bacteria Incubate Incubate at 28°C (5-7 days) Inoculate_Fungus->Incubate Inoculate_Bacteria->Incubate Control_Plate Prepare Control Plate (Fungus Only) Control_Plate->Incubate Measure_Growth Measure Radial Growth (R1: Control, R2: Treatment) Incubate->Measure_Growth Calculate_Inhibition Calculate % Inhibition Measure_Growth->Calculate_Inhibition

Caption: Workflow for the dual culture antifungal assay. (Max Width: 760px)

Siderophore Production

Siderophores are high-affinity iron-chelating compounds secreted by microorganisms to scavenge iron from the environment. While not yet definitively quantified for Frateuria this compound, its role as a PGPR suggests the potential for siderophore production, which can contribute to plant growth promotion by sequestering iron and making it unavailable to phytopathogens.

Detection of Siderophores

The Chrome Azurol S (CAS) agar assay is a universal method for detecting the production of siderophores by microorganisms.[9][10]

Experimental Protocol: CAS Agar Assay for Siderophore Detection

4.2.1. Materials [9][10]

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • FeCl₃·6H₂O

  • Nutrient agar or a suitable growth medium for F. This compound.

  • PIPES buffer

4.2.2. Procedure [9][10]

  • Prepare the CAS assay solution by mixing solutions of CAS, HDTMA, and FeCl₃.

  • Prepare the desired growth medium and autoclave.

  • Cool the autoclaved medium to approximately 50°C.

  • Aseptically add the CAS assay solution to the molten agar and mix gently.

  • Pour the CAS agar into sterile Petri plates and allow it to solidify.

  • Spot inoculate a fresh culture of F. This compound onto the center of the CAS agar plate.

  • Incubate the plates at 28°C for 3-5 days.

4.2.3. Interpretation of Results [9]

  • A color change of the agar from blue to orange/yellow around the bacterial colony indicates the production of siderophores. The siderophore chelates the iron from the CAS-iron complex, causing the dye to change color.

Siderophore_Detection cluster_cas_prep CAS Agar Preparation cluster_assay Assay cluster_results Results Prepare_CAS_Solution Prepare CAS Assay Solution (CAS, HDTMA, FeCl₃) Mix_Solutions Mix CAS Solution with Cooled Molten Agar Prepare_CAS_Solution->Mix_Solutions Prepare_Agar Prepare Growth Medium Prepare_Agar->Mix_Solutions Pour_Plates Pour CAS Agar Plates Mix_Solutions->Pour_Plates Inoculate Spot Inoculate Frateuria this compound Pour_Plates->Inoculate Incubate Incubate at 28°C (3-5 days) Inoculate->Incubate Observe Observe for Color Change (Blue to Orange/Yellow) Incubate->Observe

Caption: Workflow for siderophore detection using the CAS assay. (Max Width: 760px)

Future Directions and Conclusion

The study of secondary metabolites from Frateuria this compound is a burgeoning field with significant potential. While the production of several organic acids and its general antifungal activity are established, there are numerous avenues for future research. The isolation and structural elucidation of the specific antifungal compounds could lead to the development of novel bio-fungicides. Furthermore, a comprehensive analysis of its metabolome, including volatile organic compounds, may reveal other bioactive molecules with applications in medicine and agriculture. The protocols and data presented in this guide provide a solid foundation for researchers to further explore the biosynthetic capabilities of this versatile bacterium.

References

Unveiling Cellular Communication: A Technical Guide to Investigating Quorum Sensing in Frateuria aurantia

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Hypothetical Quorum Sensing Networks of an Agriculturally Significant Bacterium

This technical guide offers a comprehensive framework for the scientific exploration of quorum sensing (QS) mechanisms within Frateuria aurantia. While direct experimental evidence of QS in this species is currently wanting in published literature, its taxonomic relationship to other acetic acid bacteria known to utilize QS, such as Gluconacetobacter and Acetobacter species, suggests the high probability of similar cell-to-cell communication systems. The complete genome sequencing of Frateuria this compound provides a critical launchpad for the systematic investigation detailed herein.[1][2][3]

This document serves as a roadmap for researchers, scientists, and drug development professionals, outlining a hypothesis-driven approach that leverages genomic analysis to predict QS circuits and provides detailed experimental protocols to validate these predictions. The ultimate goal is to elucidate the signaling pathways that may govern key physiological processes in F. This compound, potentially including biofilm formation, stress response, and its beneficial interactions with plants.

Part 1: In-Silico Investigation of the Frateuria this compound Genome for Quorum Sensing Homologs

The foundational step in this investigation is a thorough bioinformatic analysis of the F. This compound genome to identify candidate genes involved in quorum sensing. The primary targets are homologs of the LuxI/LuxR family of proteins, which are central to the well-characterized N-acyl-homoserine lactone (AHL)-based QS systems in Gram-negative bacteria.

Experimental Workflow: In-Silico Analysis

start Obtain F. This compound Genome Sequence blastp Perform BLASTp Search (Query: Known LuxI/LuxR protein sequences) start->blastp hmmscan Perform HMMscan (Pfam database, LuxI and LuxR domain models) start->hmmscan analyze Analyze Hits for Conserved Domains and Synteny blastp->analyze hmmscan->analyze predict_operon Predict Operon Structure (luxI/luxR gene arrangement) analyze->predict_operon pathway Hypothesize QS Signaling Pathway predict_operon->pathway

Caption: Workflow for the bioinformatic identification of putative quorum sensing genes in Frateuria this compound.

A detailed protocol for this in-silico analysis is provided in the "Experimental Protocols" section. The identification of one or more pairs of luxI and luxR homologs would provide strong evidence for a functional AHL-mediated QS system and would inform the subsequent experimental validation steps.

Part 2: Characterization of Putative Quorum Sensing Signals

Following the identification of a candidate luxI homolog, the next phase is to detect and characterize the specific AHL signaling molecules produced by F. This compound. This involves culturing the bacterium, extracting potential AHLs from the supernatant, and utilizing a combination of biosensor assays and analytical chemistry techniques for their identification.

Hypothesized AHL-Mediated Quorum Sensing Pathway

cluster_cell Frateuria this compound Cell luxI LuxI Homolog (AHL Synthase) ahl AHL Signal luxI->ahl Synthesis luxR LuxR Homolog (Transcriptional Regulator) target_genes Target Genes luxR->target_genes Regulation ahl->luxR Binding ahl_out AHL Signal (Extracellular) ahl->ahl_out Diffusion ahl_out->ahl Re-entry at high cell density start Identify Putative luxI/luxR Genes knockout Construct Gene Knockout Mutants (ΔluxI, ΔluxR) start->knockout phenotype Phenotypic Characterization (e.g., Biofilm Assay, Stress Tolerance) knockout->phenotype rnaseq RNA-Sequencing (Wild-Type vs. Mutants) knockout->rnaseq complementation Genetic Complementation (Restore Wild-Type Phenotype) phenotype->complementation regulon Define QS Regulon rnaseq->regulon

References

The Architecture of Adhesion: A Technical Guide to Frateuria aurantia Biofilm Formation on Root Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Frateuria aurantia, a Gram-negative bacterium of the family Xanthomonadaceae, is recognized for its beneficial interactions with plants, particularly its role in potassium solubilization which can enhance plant growth.[1][2] A critical aspect of its life cycle and its interaction with host plants is the formation of biofilms on root surfaces. These structured communities of bacterial cells, encased in a self-produced matrix of extracellular polymeric substances (EPS), are fundamental to root colonization, persistence in the rhizosphere, and the effective delivery of growth-promoting factors to the plant. This technical guide provides an in-depth overview of the core processes governing F. This compound biofilm formation on root surfaces, including putative genetic mechanisms, experimental protocols for quantification and visualization, and hypothetical signaling pathways. While specific experimental data on F. This compound root biofilms is limited, this guide synthesizes information from its genomic data and established methodologies for studying plant-associated bacteria to provide a foundational framework for future research.

Introduction to Frateuria this compound and Biofilm Formation

Frateuria this compound is a motile, rod-shaped bacterium that has been isolated from the rhizosphere of various plants, including Lilium auratum.[1][3] Its ability to mobilize potassium from soil minerals makes it a bacterium of significant agricultural interest.[1] The establishment of a stable population on and around plant roots is a prerequisite for its beneficial activities, a process largely mediated by biofilm formation.

Biofilms are complex, multicellular structures that provide bacteria with protection from environmental stresses and facilitate nutrient acquisition.[4] The development of a biofilm is a multi-stage process that generally includes:

  • Reversible attachment: Initial, transient association of planktonic bacteria with the root surface.

  • Irreversible attachment: A more permanent adhesion mediated by specific molecular interactions.

  • Microcolony formation: Cell division and proliferation of the attached bacteria.

  • Maturation: The production of an extensive EPS matrix, leading to a three-dimensional biofilm structure.

  • Dispersion: The release of planktonic bacteria from the mature biofilm to colonize new sites.

Understanding the molecular underpinnings of these stages in F. This compound is crucial for optimizing its application as a biofertilizer and for potential applications in drug development, such as the discovery of novel anti-biofilm agents.

Putative Genetic Determinants of Biofilm Formation in Frateuria this compound

The genome of Frateuria this compound type strain Kondô 67T (also known as DSM 6220 or ATCC 33424) has been sequenced, providing a blueprint for identifying genes likely involved in biofilm formation.[3][5][6][7] While functional studies are needed for confirmation, genomic analysis allows for the prediction of key genetic components based on homology to well-characterized genes in other biofilm-forming bacteria.

Table 1: Putative Genes Involved in Frateuria this compound Biofilm Formation (Based on Genome Annotation of Strain Kondô 67T)

Process Putative Gene/Gene Product Function in Biofilm Formation
Motility & Initial Attachment Flagellar synthesis proteins (e.g., Flg, Fli)Motility towards the root surface and initial contact.
Chemotaxis proteins (e.g., CheA, CheY)Directed movement towards root exudates.
Adhesion Type IV pili synthesis proteinsAdhesion to surfaces and twitching motility.
Outer membrane adhesinsNon-specific and specific binding to root surface components.
EPS Production GlycosyltransferasesSynthesis of polysaccharide components of the EPS matrix.
Polysaccharide export proteinsTransport of EPS components to the extracellular space.
Regulation Quorum sensing regulators (e.g., LuxR family)Cell-density dependent gene regulation, including biofilm-related genes.[8]
Two-component system proteins (Sensor kinases, Response regulators)Sensing and responding to environmental signals to modulate biofilm formation.

Experimental Protocols for Studying Frateuria this compound Biofilms on Roots

The following protocols are generalized methods for the quantitative and qualitative analysis of rhizobacterial biofilms and can be adapted for F. This compound.

Quantification of Biofilm Formation using Crystal Violet Staining

This method quantifies the total biofilm biomass attached to the root surface.[9][10][11][12][13]

Materials:

  • Frateuria this compound culture

  • Plant seeds (e.g., Arabidopsis thaliana, tomato)

  • Murashige and Skoog (MS) agar plates

  • Sterile glass tubes or multi-well plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid

  • Spectrophotometer

Protocol:

  • Bacterial Culture Preparation: Inoculate F. This compound in a suitable liquid medium (e.g., Nutrient Broth) and grow to the mid-logarithmic phase. Harvest cells by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend to a desired optical density (e.g., OD600 of 0.1).

  • Plant Preparation: Surface-sterilize seeds and germinate them on MS agar plates. Aseptically transfer seedlings with developing roots to sterile glass tubes or wells of a microtiter plate containing sterile liquid MS medium.

  • Inoculation: Inoculate the plant growth medium with the prepared F. This compound suspension. Include uninoculated controls.

  • Incubation: Incubate the plant-bacterial co-cultures under controlled conditions (e.g., 25°C, 16h light/8h dark cycle) for a specified period (e.g., 24, 48, 72 hours) to allow for biofilm formation.

  • Staining:

    • Carefully remove the plant roots from the medium and gently wash with sterile water to remove loosely attached bacteria.

    • Immerse the roots in a 0.1% Crystal Violet solution for 15-20 minutes.

    • Gently wash the roots with sterile water to remove excess stain.

  • Quantification:

    • Place the stained roots in a tube containing a defined volume of 30% acetic acid to solubilize the bound dye.

    • Incubate for 15 minutes with gentle agitation.

    • Transfer the acetic acid solution to a new microtiter plate and measure the absorbance at 590 nm using a spectrophotometer. The absorbance is proportional to the biofilm biomass.

Visualization of Root-Associated Biofilms by Confocal Laser Scanning Microscopy (CLSM)

CLSM allows for the three-dimensional visualization of the biofilm structure on the root surface.[4][14][15][16][17]

Materials:

  • Frateuria this compound expressing a fluorescent protein (e.g., GFP, mCherry) or fluorescent stains (e.g., SYTO 9, propidium iodide).

  • Plant seedlings grown as described above.

  • Confocal microscope.

Protocol:

  • Sample Preparation: Co-culture fluorescently labeled F. This compound with plant seedlings as described in section 3.1.

  • Mounting: Carefully remove a root segment from the co-culture system. Mount the root in a small drop of sterile water or medium on a glass-bottom dish or slide.

  • Imaging:

    • Visualize the sample using a confocal microscope with appropriate laser excitation and emission filters for the fluorophore used.

    • Acquire a series of optical sections (z-stack) through the thickness of the biofilm.

  • Image Analysis:

    • Reconstruct the z-stack images to generate a three-dimensional rendering of the biofilm.

    • Use image analysis software (e.g., ImageJ, Imaris) to quantify various biofilm parameters such as thickness, biovolume, and surface coverage.

Quantitative Data Presentation

The following tables present hypothetical data that could be obtained from the experiments described above, illustrating the expected outcomes of such studies.

Table 2: Hypothetical Quantification of F. This compound Biofilm Formation on Tomato Roots using Crystal Violet Assay

Time (hours) Wild-Type F. This compound (Absorbance at 590 nm) Non-motile Mutant (Absorbance at 590 nm) EPS-deficient Mutant (Absorbance at 590 nm)
24 0.45 ± 0.050.15 ± 0.030.12 ± 0.02
48 0.82 ± 0.070.21 ± 0.040.18 ± 0.03
72 1.25 ± 0.110.25 ± 0.050.20 ± 0.04

Table 3: Hypothetical Biofilm Structural Parameters from CLSM Image Analysis

Strain Average Biofilm Thickness (µm) Biovolume (µm³/µm²) Surface Coverage (%)
Wild-Type F. This compound 15.2 ± 2.118.5 ± 3.285 ± 7
Non-motile Mutant 3.1 ± 0.84.2 ± 1.125 ± 5
EPS-deficient Mutant 2.5 ± 0.63.1 ± 0.920 ± 4

Visualizations of Pathways and Workflows

Hypothetical Signaling Pathway for Biofilm Formation

This diagram illustrates a putative signaling pathway for biofilm formation in F. This compound, integrating environmental cues with cellular responses.

Biofilm_Signaling_Pathway Root_Exudates Root Exudates (Sugars, Amino Acids) Chemosensors Chemosensors Root_Exudates->Chemosensors sensed by Flagellar_Motility Flagellar Motility Chemosensors->Flagellar_Motility activates Attachment Attachment to Root Surface Flagellar_Motility->Attachment leads to Quorum_Sensing Quorum Sensing (Cell Density) Attachment->Quorum_Sensing increases cell density Autoinducers Autoinducer Synthesis Quorum_Sensing->Autoinducers triggers QS_Regulator QS Regulator Activation Autoinducers->QS_Regulator activates EPS_Production EPS Production QS_Regulator->EPS_Production upregulates Biofilm_Maturation Biofilm Maturation EPS_Production->Biofilm_Maturation drives

Caption: A putative signaling cascade for F. This compound biofilm formation on root surfaces.

Experimental Workflow for Biofilm Quantification

This diagram outlines the key steps in the experimental workflow for quantifying root-surface biofilms.

Experimental_Workflow Start Start: Prepare Bacterial Culture and Germinate Seedlings Co_culture Co-culture F. This compound with Plant Seedlings Start->Co_culture Incubation Incubate for Biofilm Formation (24-72h) Co_culture->Incubation Wash_Roots Gently Wash Roots Incubation->Wash_Roots Stain Stain with 0.1% Crystal Violet Wash_Roots->Stain Wash_Again Wash Excess Stain Stain->Wash_Again Solubilize Solubilize Dye with 30% Acetic Acid Wash_Again->Solubilize Measure Measure Absorbance at 590 nm Solubilize->Measure End End: Data Analysis Measure->End

References

In-Depth Technical Guide: Root Colonization Efficiency of Frateuria aurantia

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the current understanding of Frateuria aurantia root colonization, tailored for researchers, scientists, and drug development professionals. It synthesizes available quantitative data, details experimental protocols for assessing colonization, and visualizes key processes.

Introduction to Frateuria this compound

Frateuria this compound is a Gram-negative, rod-shaped bacterium known for its beneficial interactions with plants. It is recognized as a potent potassium-solubilizing microorganism (KSM) and a plant growth-promoting rhizobacterium (PGPR). Its ability to colonize plant roots is fundamental to its efficacy as a biofertilizer and biocontrol agent. By establishing a presence in the rhizosphere, F. This compound can enhance nutrient uptake, particularly potassium, and promote overall plant health and growth. Understanding the efficiency and mechanisms of its root colonization is crucial for optimizing its application in agriculture and potentially in the development of novel plant-based therapeutics.

Quantitative Data on Root Colonization

Quantitative assessment of root colonization is critical for evaluating the effectiveness of F. This compound as a microbial inoculant. The most common metric for this is Colony Forming Units (CFU) per gram of root tissue. However, published studies specifically detailing the colonization efficiency of F. This compound in these units are limited. The available data primarily focuses on the population density in the rhizosphere or root zone soil.

Table 1: Population of Frateuria this compound in the Rhizosphere of Capsicum annuum [1]

TreatmentPopulation of F. This compound (CFU/g of root zone soil)
Uninoculated ControlNot Detected
F. This compound alone28.3 x 10^5
F. This compound + Glomus bagyarajii21.7 x 10^5
Glomus bagyarajii aloneNot Detected

Data from a study on capsicum seedlings 55 days after sowing. The results indicate that F. This compound can establish a significant population in the root zone, although co-inoculation with the mycorrhizal fungus G. bagyarajii appears to slightly reduce its numbers.[1]

Note: A significant gap in the current literature is the lack of standardized reporting of F. This compound root colonization in CFU per gram of fresh or dry root weight. This information is essential for direct comparisons of colonization efficiency across different plant species, environmental conditions, and inoculation methods.

Experimental Protocols for Assessing Root Colonization

The following is a synthesized protocol for quantifying F. This compound root colonization based on standard microbiological techniques.

Inoculum Preparation
  • Culture Activation: Streak a loopful of a pure culture of Frateuria this compound from a glycerol stock onto a suitable agar medium, such as Glucose Yeast Extract Calcium Carbonate (GYCC) agar.

  • Incubation: Incubate the plates at 28-30°C for 24-48 hours until single colonies are visible.

  • Broth Culture: Inoculate a single colony into 50 mL of GYCC broth in a 250 mL flask.

  • Growth: Incubate the flask on a rotary shaker at 150-200 rpm and 28-30°C for 24-48 hours, or until the culture reaches the late logarithmic phase of growth (OD600 of ~1.0).

  • Cell Harvesting and Preparation:

    • Transfer the broth culture to sterile centrifuge tubes.

    • Centrifuge at 6,000 x g for 10 minutes to pellet the bacterial cells.

    • Discard the supernatant and wash the cell pellet twice with sterile phosphate-buffered saline (PBS) or 0.85% NaCl solution.

    • Resuspend the final pellet in a known volume of sterile PBS to achieve a desired cell density (e.g., 10^8 CFU/mL). The cell density can be estimated by measuring the optical density at 600 nm and confirmed by serial dilution and plate counting.

Plant Inoculation Methods

Several methods can be employed to inoculate plants with F. This compound:

  • Seed Inoculation: Seeds are coated with the bacterial suspension. A sticking agent, such as a sugar solution, can be used to improve adherence.

  • Soil Drench: A known volume and concentration of the bacterial suspension is applied to the soil or potting medium around the plant roots.

  • Seedling Dip: The roots of seedlings are dipped into the bacterial suspension for a specified duration before transplanting.

  • Direct Inoculation: For in vitro studies, a small volume of the bacterial suspension is applied directly to the root system of plants grown on agar plates or in hydroponic systems.

Quantification of Root Colonization
  • Root Sampling: At desired time points after inoculation, carefully excavate the plants and gently wash the roots with sterile water to remove adhering soil particles.

  • Surface Sterilization (for endophytic colonization assessment): To quantify bacteria that have penetrated the root tissue, surface sterilize the roots by immersing them in 70% ethanol for 1 minute, followed by a 1-3% sodium hypochlorite solution for 3-5 minutes, and then rinse thoroughly with sterile distilled water (at least three times). To ensure the effectiveness of surface sterilization, an aliquot of the final rinse water can be plated on an appropriate medium.

  • Root Maceration:

    • Weigh a known amount of fresh root tissue (e.g., 1 gram).

    • Place the root sample in a sterile mortar and pestle with a small amount of sterile PBS or saline.

    • Grind the root tissue thoroughly to release the bacteria. Alternatively, a mechanical homogenizer can be used.

  • Serial Dilution and Plating:

    • Transfer the root homogenate to a sterile tube and bring the volume to 10 mL with sterile PBS, creating a 10^-1 dilution.

    • Perform a series of 10-fold serial dilutions (e.g., 10^-2, 10^-3, 10^-4, etc.) in sterile PBS.

    • Plate 100 µL of the appropriate dilutions onto GYCC agar plates.

  • Incubation and Colony Counting: Incubate the plates at 28-30°C for 24-48 hours. Count the number of colonies on plates that have between 30 and 300 colonies.

  • Calculation of Colonization Efficiency: Calculate the number of CFU per gram of fresh root weight using the following formula:

    CFU/g root = (Number of colonies × Dilution factor) / Volume plated (in mL) × Root fresh weight (in g)

Visualizations

Experimental Workflow for Quantifying Root Colonization

experimental_workflow cluster_prep Inoculum Preparation cluster_inoculation Plant Inoculation cluster_quantification Quantification Culture_Activation Culture Activation (GYCC Agar) Broth_Culture Broth Culture (GYCC Broth) Culture_Activation->Broth_Culture Harvesting Cell Harvesting & Washing Broth_Culture->Harvesting Resuspension Resuspension (e.g., 10^8 CFU/mL) Harvesting->Resuspension Seed_Inoculation Seed Inoculation Resuspension->Seed_Inoculation Soil_Drench Soil Drench Resuspension->Soil_Drench Seedling_Dip Seedling Dip Resuspension->Seedling_Dip Root_Sampling Root Sampling Seed_Inoculation->Root_Sampling Soil_Drench->Root_Sampling Seedling_Dip->Root_Sampling Surface_Sterilization Surface Sterilization (Optional) Root_Sampling->Surface_Sterilization Root_Maceration Root Maceration Surface_Sterilization->Root_Maceration Serial_Dilution Serial Dilution Root_Maceration->Serial_Dilution Plating Plating (GYCC Agar) Serial_Dilution->Plating Incubation_Counting Incubation & Colony Counting Plating->Incubation_Counting Calculation Calculation (CFU/g root) Incubation_Counting->Calculation

Caption: Experimental workflow for quantifying Frateuria this compound root colonization.

Generalized Signaling Pathways in PGPR-Plant Root Interaction

Specific signaling pathways for the interaction between F. This compound and plant roots have not been extensively elucidated. However, based on the known mechanisms of other PGPR, a generalized model can be proposed.

pgpr_signaling cluster_bacteria Frateuria this compound (PGPR) cluster_plant Plant Root Cell cluster_outcome Phenotypic Outcome PGPR F. This compound Auxin_Prod Auxin (IAA) Production PGPR->Auxin_Prod Cytokinin_Prod Cytokinin Production PGPR->Cytokinin_Prod NO_Prod Nitric Oxide Production PGPR->NO_Prod Auxin_Signaling Auxin Signaling Pathway Auxin_Prod->Auxin_Signaling IAA Cytokinin_Signaling Cytokinin Signaling Pathway Cytokinin_Prod->Cytokinin_Signaling CK NO_Signaling NO Signaling NO_Prod->NO_Signaling NO Root_Cell Root Epidermal Cell Root_Cell->Auxin_Signaling Root_Cell->Cytokinin_Signaling Root_Cell->NO_Signaling Gene_Expression Altered Gene Expression Auxin_Signaling->Gene_Expression Cytokinin_Signaling->Gene_Expression NO_Signaling->Gene_Expression Root_Development Enhanced Root Development Gene_Expression->Root_Development Lateral_Roots Increased Lateral Root Formation Root_Development->Lateral_Roots Root_Hairs Enhanced Root Hair Development Root_Development->Root_Hairs Increased_Nutrient_Uptake Increased Nutrient & Water Uptake Lateral_Roots->Increased_Nutrient_Uptake Root_Hairs->Increased_Nutrient_Uptake

Caption: Generalized PGPR signaling in plant root colonization.

Mechanisms of Root Colonization and Plant Growth Promotion

The successful colonization of plant roots by F. This compound involves a series of complex interactions:

  • Chemotaxis: Plant roots release a variety of organic compounds, known as root exudates, which act as chemoattractants for rhizobacteria. F. This compound likely utilizes chemotaxis to move towards the root surface.

  • Adhesion and Biofilm Formation: Initial attachment to the root surface is a critical step, which is often followed by the formation of microcolonies and eventually a biofilm. This biofilm provides a protective environment for the bacteria and facilitates a more intimate interaction with the plant.

  • Potassium Solubilization: A key mechanism of F. This compound is the solubilization of mineral potassium in the soil. It produces organic acids that lower the pH of the rhizosphere and chelate cations, leading to the release of potassium ions that can be absorbed by the plant.

  • Phytohormone Production: Like many PGPR, F. This compound is capable of producing phytohormones such as auxins (e.g., indole-3-acetic acid, IAA) and cytokinins.[2] These hormones can directly influence plant root architecture, leading to increased lateral root formation and root hair development, which enhances the plant's ability to explore the soil for nutrients and water.[2][3]

  • Nitric Oxide Production: Some PGPR can produce nitric oxide, which is a signaling molecule involved in the auxin signaling pathway that controls lateral root formation.[2]

Conclusion and Future Directions

Frateuria this compound demonstrates significant potential as a biofertilizer due to its ability to colonize plant roots and promote growth, primarily through potassium solubilization and phytohormone production. However, a comprehensive understanding of its root colonization efficiency is hampered by a lack of standardized quantitative data.

Future research should focus on:

  • Standardized Quantification: Conducting studies to determine the colonization efficiency of F. This compound in CFU per gram of root for various host plants and under different environmental conditions.

  • Molecular Mechanisms: Investigating the specific genes and molecular pathways in F. This compound that are involved in chemotaxis, root adhesion, and biofilm formation.

  • Signaling Pathways: Elucidating the specific signaling molecules produced by F. This compound and the corresponding receptor and transduction pathways in host plants.

  • Field Trials: Translating laboratory findings into field applications to validate the efficacy of F. This compound as a reliable bio-inoculant for sustainable agriculture.

By addressing these research gaps, a more complete picture of the intricate relationship between F. This compound and plant roots will emerge, paving the way for its optimized use in enhancing crop productivity and resilience.

References

An In-depth Technical Guide to the Interaction of Frateuria aurantia with Soil Microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Frateuria aurantia is a Gram-negative bacterium recognized for its significant role in sustainable agriculture as a potent potassium-solubilizing bacterium (KSB) and a plant growth-promoting rhizobacterium (PGPR). Its ability to unlock insoluble potassium from soil minerals and make it available to plants is a key mechanism for enhancing crop yield and reducing dependence on chemical fertilizers. However, its efficacy in the complex soil environment is not solely dependent on its intrinsic capabilities but is heavily influenced by its interactions with a diverse community of other soil microorganisms, including fungi and bacteria. This technical guide provides a comprehensive overview of the current understanding of these interactions, summarizing key quantitative data, detailing essential experimental protocols for their study, and visualizing the underlying mechanisms and workflows. Understanding these complex relationships is critical for optimizing F. This compound's application in agriculture and exploring its potential in broader biotechnological and pharmaceutical contexts.

Core Mechanisms of Action in Frateuria this compound

Frateuria this compound employs several mechanisms to promote plant growth, with potassium solubilization being the most well-documented.

Potassium Solubilization

The primary mechanism by which F. This compound makes potassium available to plants is through the secretion of various organic acids.[1][2] Soils may contain vast reserves of potassium, but 90-98% of it is typically locked in the crystalline structure of minerals like mica, feldspar, and illite, rendering it inaccessible to plants.[3][4] F. This compound metabolizes carbon sources from soil organic matter and root exudates, producing organic acids such as tartaric, citric, succinic, α-ketogluconic, and oxalic acid.[1][5] These acids act in two primary ways:

  • Acidolysis: They lower the pH of the soil microenvironment around the mineral particles, and the hydrogen ions (H+) directly attack the mineral lattice, causing the release of trapped K+ ions.

  • Chelation: The anionic forms of these organic acids can chelate metal cations (e.g., Al³⁺, Fe³⁺, Si⁴⁺) that are part of the mineral structure, further destabilizing it and facilitating the release of potassium.[4]

This process transforms insoluble mineral potassium into a soluble, plant-available form.[1][3]

Other Plant Growth-Promoting (PGP) Traits

Beyond potassium mobilization, F. This compound exhibits other PGP characteristics:

  • Phytohormone Production: It is capable of producing indole-3-acetic acid (IAA), a key plant hormone that stimulates root development and overall plant growth.[6]

  • Nutrient Uptake Enhancement: By improving root architecture and solubilizing nutrients, it can enhance the uptake of other essential elements like nitrogen and phosphorus.[7]

  • Biocontrol Activity: F. This compound has demonstrated antagonistic activity against certain phytopathogenic fungi.[8]

Interactions with Other Soil Microorganisms

The soil rhizosphere is a competitive and interactive environment. The success of F. This compound is dictated by its ability to compete, cooperate, or antagonize other resident microbes.

Interaction with Soil Fungi

F. This compound exhibits moderate biocontrol activity against several fungal plant pathogens. In dual culture assays, it has been shown to inhibit the growth of Fusarium oxysporum and Alternaria spp.[8] The exact mechanism is not fully elucidated but is likely due to competition for nutrients and space, or the production of antifungal metabolites. However, its efficacy is selective, as it has shown no significant control over other pathogens like Macrophomina phaseolina and Rhizoctonia solani.[8]

The interaction between F. This compound and AMF appears to be highly context-dependent. AMF are crucial symbionts that extend the plant's root system and primarily enhance phosphorus uptake.

  • Antagonistic/Competitive Interaction: One study on capsicum seedlings reported that dual inoculation with F. This compound and the AMF Glomus bagyarajii resulted in significantly less plant growth compared to single inoculations of either microbe.[1] This suggests a potential incompatibility or competition for resources or colonization sites on the root in that specific plant-soil system.[1]

  • Synergistic Interaction: Conversely, synergistic interactions between AMF and other PGPR are well-documented, often leading to improved nutrient acquisition and plant health.[9][10] The combination of different microbial functions (K-solubilization from bacteria, P-solubilization from fungi) can be complementary. The outcome of the interaction is likely influenced by the specific species involved, host plant, and soil conditions.

Interaction with Other Bacteria

F. This compound is often included in biofertilizer consortia with other PGPR. Its compatibility with phosphate-solubilizing bacteria, such as Bacillus megaterium, is particularly relevant for creating balanced bio-inoculants that can supply both phosphorus and potassium.[11][12][13][14] These consortia aim to provide a broader spectrum of benefits to the plant.[15]

As a member of the Gammaproteobacteria, F. This compound likely utilizes a cell-to-cell communication system known as quorum sensing (QS) to coordinate group behaviors like biofilm formation, enzyme secretion, and motility.[16] The family to which it belongs, Xanthomonadaceae, predominantly uses a class of signaling molecules called Diffusible Signal Factors (DSFs), which are fatty acids.[17][18][19][20]

The core of the DSF-mediated QS system in Xanthomonas involves:

  • RpfF: The synthase enzyme responsible for producing the DSF signal molecule.[17][21]

  • RpfC and RpfG: A two-component system that senses the DSF signal and transduces it into a cellular response, often by modulating the level of the second messenger, cyclic-di-GMP.[18]

While the specific signaling molecules of F. This compound have not been detailed, it is highly probable that a similar DSF-based system governs its interactions with neighboring bacteria, influencing competition and cooperation within the rhizosphere.

Quantitative Data on Microbial Interactions

The following tables summarize key quantitative findings from cited research.

Table 1: Antifungal Efficacy of Frateuria this compound

Fungal Pathogen Method Incubation Percent Inhibition
Fusarium oxysporum Dual Culture Assay 5 days at 28°C 35.5%[8]
Alternaria spp. Dual Culture Assay 5 days at 28°C 32.3%[8]
Macrophomina phaseolina Dual Culture Assay 5 days at 28°C No significant control[8]

| Rhizoctonia solani | Dual Culture Assay | 5 days at 28°C | No significant control[8] |

Table 2: Potassium Solubilization and Plant Nutrient Uptake

Parameter Method/Organism Result
Potassium Solubilization Rate In vitro broth assay with potassium aluminium silicate 7.4 mg·K·L⁻¹ over 10 days[4][22][23]
Potassium Solubilization Rate In vitro broth assay with muscovite mica 38.95 µg·mL⁻¹[3]

| Increase in Leaf K Content | Field experiment with tobacco | 39% increase in K content in leaves[7][16] |

Table 3: Interaction with Arbuscular Mycorrhizal Fungi (Glomus bagyarajii) on Capsicum Seedlings

Treatment Shoot Length (cm) Root Length (cm)
Uninoculated Control 14.1 12.8
F. This compound alone 17.5 16.5
G. bagyarajii alone 18.2 17.6
F. This compound + G. bagyarajii 15.8 14.9

Data adapted from a study by V.B.S. et al., indicating a negative interaction in this specific experimental setup.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research.

Protocol for Dual Culture Antagonism Assay

This method is used to assess the in-vitro antagonistic activity of F. This compound against fungal pathogens.[8][24][25][26]

  • Media Preparation: Prepare and sterilize Potato Dextrose Agar (PDA). Pour approximately 20-25 mL of molten PDA into sterile 90 mm Petri dishes and allow them to solidify.

  • Fungal Inoculation: Using a sterile 5 mm cork borer, cut a disc from the advancing edge of a 5-7 day old culture of the target fungal pathogen. Place this disc in the center of a new PDA plate.

  • Bacterial Inoculation: Aseptically streak a loopful of a 24-48 hour old pure culture of F. This compound on the PDA plate, approximately 3-4 cm away from the fungal disc. Streaking can be done at one or more points around the disc.

  • Control: Prepare control plates inoculated only with the fungal pathogen disc.

  • Incubation: Incubate all plates (treatment and control) at 28°C for 5-7 days, or until the fungal mycelium in the control plate has grown to nearly cover the plate.

  • Data Collection: Measure the radial growth of the fungal colony in the direction of the bacterial streak (r) and the radius of the fungal colony in the control plate (R).

  • Calculation: Calculate the Percentage of Inhibition (PI) using the formula: PI (%) = [(R - r) / R] * 100

Protocol for Quantification of Potassium Solubilization

This protocol quantifies the amount of potassium released by F. This compound from an insoluble mineral source.[3][4]

  • Media Preparation: Prepare Aleksandrov broth, a medium specifically designed for KSB. The medium contains glucose, magnesium sulfate, calcium carbonate, and ferric chloride, but its key component is an insoluble potassium-bearing mineral (e.g., muscovite mica, potassium aluminium silicate) as the sole potassium source. Dispense 50 mL of the broth into 100 mL Erlenmeyer flasks and sterilize.

  • Inoculation: Inoculate the flasks with 1 mL of a 24-hour old liquid culture of F. This compound (approx. 10⁸ CFU/mL). Maintain uninoculated flasks as a control.

  • Incubation: Incubate the flasks at 28-30°C on a rotary shaker (120-150 rpm) for 7-14 days.

  • Sample Preparation: After incubation, centrifuge the broth at 10,000 rpm for 10 minutes to pellet the bacterial cells and insoluble mineral particles.

  • Potassium Measurement: Carefully collect the supernatant. Dilute the supernatant appropriately with deionized water. Measure the concentration of K+ in the diluted supernatant using a flame photometer.

  • Calculation: Compare the reading against a standard curve prepared using known concentrations of a potassium salt (e.g., KCl) to determine the amount of solubilized potassium in µg/mL or mg/L. Subtract the value from the uninoculated control to account for any soluble K initially present.

Protocol for Plant Growth Promotion (PGP) Co-Inoculation Assay

This greenhouse assay evaluates the effect of single and combined inoculations on plant growth.[1]

  • Experimental Design: Use a Randomized Complete Block Design (RCBD) with at least four treatment groups: (T1) Uninoculated Control, (T2) F. This compound alone, (T3) Second microbe alone (e.g., G. bagyarajii), and (T4) Co-inoculation of F. This compound + second microbe. Include multiple replicates for each treatment.

  • Substrate Preparation: Use a sterile potting mix (e.g., a mixture of vermiculite, perlite, and soil). Fill pots or pro-trays with the substrate.

  • Inoculum Preparation: Prepare inocula for each microbe. For F. This compound, grow in a suitable broth (e.g., Nutrient Broth or GYCC) for 24-48 hours, then pellet by centrifugation and resuspend in a sterile buffer to a known concentration (e.g., 9 x 10⁵ CFU/mL).[1] The AMF inoculum typically consists of a substrate containing spores and colonized root fragments.

  • Sowing and Inoculation: Sow surface-sterilized seeds of the test plant (e.g., capsicum, tomato). At the time of sowing, apply the microbial inoculants into the planting hole. For T1, apply sterile buffer/substrate. For T2, apply the F. This compound suspension. For T3, apply the second microbe's inoculum. For T4, apply both.

  • Growth Conditions: Maintain the plants in a greenhouse under controlled conditions of light, temperature, and humidity for a defined period (e.g., 45-60 days).

  • Data Collection: At the end of the experiment, harvest the plants and measure various growth parameters: shoot height, root length, stem diameter, and fresh and dry biomass. Nutrient analysis (N, P, K) of the plant tissues can also be performed.

Visualizations of Pathways and Workflows

Diagram: Mechanism of Potassium Solubilization

K_Solubilization cluster_actions Mechanisms FA Frateuria this compound OrganicAcids Organic Acids (Citric, Oxalic, etc.) FA->OrganicAcids Secretes RootExudates Root Exudates & Soil Carbon RootExudates->FA Metabolizes Chelation Chelation of Al³⁺, Si⁴⁺ OrganicAcids->Chelation Acidolysis Acidolysis (H⁺) OrganicAcids->Acidolysis Minerals Insoluble K-Minerals (Mica, Feldspar) SolubleK Soluble K+ Minerals->SolubleK Releases Plant Plant Uptake SolubleK->Plant Chelation->Minerals Destabilizes Mineral Acidolysis->Minerals Attacks Lattice Dual_Culture_Workflow Start Start: Prepare PDA Plates Inoc_Fungus Inoculate Fungal Disc (Center of Plate) Start->Inoc_Fungus Control Prepare Control Plate (Fungus Only) Start->Control Streak_FA Streak F. This compound (3-4 cm from disc) Inoc_Fungus->Streak_FA Incubate Incubate All Plates (28°C, 5-7 days) Streak_FA->Incubate Control->Incubate Measure Measure Fungal Radius (R in Control, r in Treatment) Incubate->Measure Calculate Calculate % Inhibition: [(R-r)/R] * 100 Measure->Calculate End End Calculate->End Quorum_Sensing cluster_cell Bacterial Cell RpfF RpfF (Synthase) DSF_low DSF Signal (Low Density) RpfF->DSF_low Synthesizes DSF_high DSF Signal (High Density) RpfF->DSF_high Accumulates Externally RpfC RpfC (Sensor Kinase) RpfG RpfG (Response Regulator) RpfC->RpfG Phosphorylates GeneExp Target Gene Expression (e.g., Biofilm, Enzymes) RpfG->GeneExp Regulates DSF_low->RpfF Feedback? DSF_high->RpfC Binds & Activates

References

Methodological & Application

Application Notes and Protocols for the Isolation of Frateuria aurantia from Rhizosphere Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Frateuria aurantia is a Gram-negative, rod-shaped bacterium known for its significant potassium solubilizing capabilities.[1][2] This characteristic makes it a bacterium of great interest in sustainable agriculture as a potential biofertilizer to enhance potassium uptake in plants, thereby improving crop yield and reducing the reliance on chemical fertilizers.[2] Initially isolated from the plant Lilium auratum and the fruit of the raspberry Rubus parvifolius, F. This compound is a key player in the rhizosphere, the soil region directly influenced by root secretions.[2] The primary mechanism of potassium solubilization involves the production of organic acids, which act on insoluble potassium-bearing minerals to release potassium in a form available to plants.[1][3] These application notes provide detailed protocols for the successful isolation, identification, and characterization of Frateuria this compound from rhizosphere soil samples.

Data Presentation

Quantitative Analysis of Frateuria this compound Activity

The following table summarizes key quantitative data related to the potassium solubilization and plant growth-promoting activities of Frateuria this compound.

ParameterValueReference Organism/ConditionSource
Potassium Solubilization
Released Potassium38.95 µg/mLReference strain in a study with 28 other isolates[1]
Released Potassium7.4 mg·K·l⁻¹From potassium aluminium silicate in Aleksandrov broth[4][5]
Plant Growth Promotion
Indole-3-Acetic Acid (IAA) Production13.23 µg/mLReference strain in a study with other KSBs[6]
Increase in Tobacco Leaf Potassium39%Inoculated tobacco plants in vertisols[2]

Experimental Protocols

Protocol 1: Isolation of Frateuria this compound from Rhizosphere Soil

This protocol details the steps for collecting rhizosphere soil and isolating potential F. This compound colonies.

1.1. Sample Collection:

  • Select healthy plants and carefully excavate the root system.
  • Gently shake the roots to remove loosely adhering soil. The soil that remains attached to the roots is the rhizosphere soil.
  • Collect approximately 10-20 g of rhizosphere soil in a sterile collection bag or tube.
  • Store the sample at 4°C until processing, preferably within 24 hours.

1.2. Serial Dilution:

  • Prepare a series of sterile dilution blanks, each containing 9 mL of sterile 0.85% saline solution or phosphate-buffered saline (PBS). Label them 10⁻¹, 10⁻², 10⁻³, 10⁻⁴, 10⁻⁵, and 10⁻⁶.
  • Add 1 g of the rhizosphere soil sample to the 10⁻¹ tube, resulting in a 1:10 dilution.
  • Vortex the 10⁻¹ dilution vigorously for 1-2 minutes to ensure thorough mixing.
  • Using a sterile pipette, transfer 1 mL of the suspension from the 10⁻¹ tube to the 10⁻² tube. Vortex thoroughly.
  • Repeat this process for the subsequent dilutions, transferring 1 mL from the previous dilution to the next, up to 10⁻⁶.

1.3. Plating and Incubation:

  • Pipette 0.1 mL of the 10⁻⁴, 10⁻⁵, and 10⁻⁶ dilutions onto separate, pre-dried Aleksandrov agar plates.
  • Use a sterile L-shaped spreader to evenly distribute the inoculum over the surface of the agar.
  • Incubate the plates in an inverted position at 28-30°C for 3-5 days.
  • Observe the plates for the appearance of colonies surrounded by a clear halo or zone of solubilization. This halo indicates the solubilization of the insoluble potassium source in the medium.

1.4. Purification of Isolates:

  • Select single colonies exhibiting a clear zone of potassium solubilization.
  • Using a sterile inoculating loop, pick the selected colony and streak it onto a fresh Aleksandrov agar plate to obtain a pure culture.
  • Incubate the plate under the same conditions as before.
  • Repeat the streaking process until a pure culture is obtained, characterized by uniform colony morphology.

Protocol 2: Characterization and Identification of Frateuria this compound

This protocol outlines the morphological, biochemical, and molecular methods for identifying the purified isolates.

2.1. Morphological Characterization:

  • Colony Morphology: Observe the colonies on Aleksandrov agar and nutrient agar. F. This compound colonies are typically yellow-pigmented, smooth, circular, and transparent with clear edges.[7] On some media, they can produce a water-soluble brown pigment.[8][9]
  • Gram Staining: Perform Gram staining on a young culture. F. This compound is a Gram-negative, rod-shaped bacterium.
  • Motility Test: Examine for motility using the hanging drop method or by stabbing into a semi-solid agar medium. F. This compound is typically motile by a single polar flagellum.[8][9]

2.2. Biochemical Characterization: Perform the following biochemical tests to create a profile of the isolate. The expected results for F. This compound are provided.

TestExpected Result for F. This compoundSource
Catalase TestPositive[7]
Oxidase TestNegative[8][9]
Starch HydrolysisPositive
Gelatin HydrolysisPositive
Urease HydrolysisPositive
Nitrate ReductionPositive
H₂S ProductionNegative
Methyl Red TestPositive
Voges-Proskauer TestNegative
Growth at pH 3.5Positive[8][9][10]
Acid production from ethanolPositive[8][9]

2.3. Molecular Identification (16S rRNA Gene Sequencing):

  • DNA Extraction: Extract genomic DNA from a pure culture of the isolate using a commercial bacterial DNA extraction kit, following the manufacturer's instructions.
  • PCR Amplification: Amplify the 16S rRNA gene using universal bacterial primers such as 27F (5'-AGAGTTTGATCCTGGCTCAG-3') and 1492R (5'-GGTTACCTTGTTACGACTT-3').
  • PCR Product Purification: Purify the PCR product to remove primers and dNTPs using a PCR purification kit.
  • Sequencing: Send the purified PCR product for Sanger sequencing.
  • Sequence Analysis: Compare the obtained 16S rRNA gene sequence with sequences in public databases like NCBI GenBank using the BLAST tool to determine the closest known relatives and confirm the identity of the isolate as Frateuria this compound.

Protocol 3: Quantitative Estimation of Potassium Solubilization

This protocol describes a method to quantify the amount of potassium solubilized by the isolated F. This compound.

3.1. Inoculum Preparation:

  • Inoculate a loopful of the pure F. This compound culture into a flask containing 50 mL of nutrient broth.
  • Incubate at 28-30°C on a rotary shaker at 150 rpm for 24-48 hours, or until the culture reaches the exponential growth phase.

3.2. Solubilization Assay:

  • Prepare 100 mL of Aleksandrov broth in 250 mL Erlenmeyer flasks. This broth contains an insoluble potassium source (e.g., potassium aluminum silicate or muscovite mica).
  • Inoculate the flasks with 1 mL of the prepared F. This compound inoculum.
  • Include an uninoculated flask as a control.
  • Incubate the flasks at 28-30°C on a rotary shaker at 150-200 rpm for 7-14 days.[11]

3.3. Potassium Estimation:

  • After the incubation period, centrifuge the cultures at 10,000 rpm for 10 minutes to pellet the bacterial cells and insoluble mineral particles.
  • Carefully collect the supernatant.
  • Estimate the concentration of soluble potassium in the supernatant using a flame photometer.
  • Compare the potassium concentration in the inoculated samples to the uninoculated control to determine the amount of potassium solubilized by the bacterium.

Mandatory Visualizations

Experimental Workflow for Isolation and Identification of Frateuria this compound

G cluster_0 Isolation cluster_1 Identification cluster_2 Confirmation A Rhizosphere Soil Sample Collection B Serial Dilution (10⁻¹ to 10⁻⁶) A->B C Plating on Aleksandrov Agar B->C D Incubation (28-30°C, 3-5 days) C->D E Selection of Colonies with Solubilization Halos D->E F Purification by Streaking E->F G Morphological Characterization (Colony, Gram Stain, Motility) F->G H Biochemical Tests (Catalase, Oxidase, etc.) F->H I Molecular Identification (16S rRNA Gene Sequencing) F->I J Pure Culture of Frateuria this compound G->J H->J I->J G cluster_0 Frateuria this compound Cell A Carbon Source (e.g., Glucose) B Metabolic Pathways A->B C Production of Organic Acids (e.g., Tartaric, Oxalic, Citric) B->C D Secretion of Organic Acids C->D F Acidification and Chelation of Cations D->F E Insoluble Potassium Minerals (e.g., Mica, Feldspar) E->F G Release of Soluble Potassium (K⁺) F->G H Plant Root Uptake G->H

References

Application Notes and Protocols for the Development of a Stable Liquid Formulation of Frateuria aurantia Biofertilizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of a stable liquid formulation of Frateuria aurantia, a potent potash mobilizing biofertilizer. The following sections detail the necessary protocols for laboratory-scale culture, formulation development with stabilizing agents, quality control, and field application.

Introduction to Frateuria this compound as a Biofertilizer

Frateuria this compound is a beneficial bacterium known for its ability to mobilize potassium from unavailable forms in the soil, making it accessible to plants.[1][2] This bacterium enhances plant growth and can reduce the dependency on chemical potassium fertilizers.[3] Liquid formulations of biofertilizers offer several advantages over traditional carrier-based products, including a longer shelf life, higher cell counts, and greater ease of application.[4][5] The key challenge in developing a liquid formulation is to maintain the viability and efficacy of the bacteria during storage.[4] This document outlines the procedures to develop a stable and effective liquid biofertilizer using F. This compound.

Experimental Protocols

Laboratory-Scale Culture of Frateuria this compound

This protocol describes the preparation of a pure culture of Frateuria this compound for use in formulation development.

Materials:

  • Pure culture of Frateuria this compound (e.g., DSM 6220, ATCC 33424)

  • Yeast Extract Mannitol (YPM) Broth or PAC-010 Broth

  • Incubator shaker

  • Autoclave

  • Laminar flow hood

  • Sterile flasks and pipettes

Procedure:

  • Media Preparation: Prepare the growth medium according to the composition provided in Table 1. Sterilize the medium by autoclaving at 121°C for 15-20 minutes.[6]

  • Inoculation: In a laminar flow hood, inoculate the sterile broth with a loopful of pure F. This compound culture.

  • Incubation: Incubate the inoculated flasks in a shaker at 27 ± 1°C with agitation at 150 RPM for 3 to 4 days, or until a dense culture is obtained.[2]

  • Culture Purity Check: Before proceeding, verify the purity of the culture through microscopy and plating on YPM agar.

Table 1: Composition of Growth Media for Frateuria this compound

ComponentYPM Medium (per 1000 ml)[7]PAC-010 Broth (per 1000 ml)[2]
Dextrose/Mannitol25.0 g Mannitol5.0 g Dextrose
Peptone3.0 g5.0 g
Yeast Extract5.0 g5.0 g
MgSO₄·7H₂O-1.0 g
Distilled Water1000 ml1000 ml
Development of the Liquid Formulation

This protocol outlines the addition of stabilizing agents to the bacterial culture to enhance its shelf life.

Materials:

  • Dense culture of F. This compound

  • Stabilizing agents (e.g., Polyvinylpyrrolidone (PVP), Glycerol, Polyethylene Glycol (PEG), Gum Arabic)

  • Sterile containers for storage

Procedure:

  • Preparation of Stabilizer Solutions: Prepare stock solutions of the desired stabilizing agents (see Table 2 for examples) and sterilize them by autoclaving or filtration.

  • Mixing: In a sterile environment, add the stabilizer solutions to the F. This compound culture to achieve the final desired concentrations. Mix gently but thoroughly.

  • Homogenization: Ensure the final formulation is homogenous.

  • Packaging: Dispense the final liquid formulation into sterile, airtight containers.

Table 2: Examples of Stabilizing Agents for Liquid Biofertilizer Formulations

Stabilizing AgentConcentrationExpected BenefitReference
Polyvinylpyrrolidone (PVP)0.5% - 2%Cell protection, moisture retention[5][8]
Glycerol0.5% - 2%Cell protection, cryoprotectant[8][9]
Polyethylene Glycol (PEG)0.5% - 1%Cell protection[5][8]
Gum Arabic0.5% - 0.8%Adhesion, cell protection[5][8]
Sodium Alginate0.1%Encapsulation, cell protection[5][8]
Quality Control and Stability Testing

This protocol describes the methods to assess the quality and shelf life of the final liquid formulation.

Materials:

  • Final liquid formulation

  • Incubators at different temperatures (e.g., 4°C, 28°C, 40°C)

  • pH meter

  • Serial dilution plating supplies (sterile saline, petri plates, YPM agar)

  • Microscope

Procedure:

  • Initial Quality Assessment:

    • Viable Cell Count: Determine the initial Colony Forming Units (CFU/ml) using the serial dilution and plate count method on YPM agar. The standard is typically a minimum of 1 x 10⁸ CFU/ml.[10][11]

    • pH Measurement: Measure the pH of the formulation. The optimal range is generally between 6.5 and 7.5.[11][12]

    • Contamination Check: Plate the formulation on nutrient agar to check for the presence of contaminating microorganisms. No contaminants should be permissible at higher dilutions.[10]

  • Shelf-Life Study:

    • Store the formulated product at different temperatures (e.g., 4°C, 28°C, and 40°C).

    • At regular intervals (e.g., monthly for up to 12-18 months), draw samples and repeat the viable cell count, pH measurement, and contamination check.

    • Record the data to monitor the stability of the formulation over time. Liquid formulations can have a shelf life of up to two years.[5]

Application Protocols

The following are general guidelines for the application of the Frateuria this compound liquid biofertilizer.

Table 3: Application Methods and Dosages

Application MethodDosageInstructionsReference
Seed Treatment 5-10 ml per kg of seedsMix the liquid biofertilizer with a sticker solution (like rice gruel or jaggery solution). Coat the seeds uniformly with this mixture. Dry the seeds in the shade before sowing.[13]
Seedling Root Dip 250-500 ml per 50 liters of waterDip the roots of seedlings in the solution for 20-30 minutes before transplanting.[14]
Soil Application 750-1000 ml per acreMix the liquid biofertilizer with 100 kg of well-decomposed farmyard manure or compost and apply it to the soil. This can also be applied through a drip irrigation system.[13]

Visualizations

Experimental_Workflow cluster_prep Culture Preparation cluster_form Formulation Development cluster_qc Quality Control & Stability A Pure Culture of Frateuria this compound B Media Preparation (YPM or PAC-010 Broth) A->B C Inoculation & Incubation (27°C, 150 RPM, 3-4 days) B->C D Purity Check (Microscopy, Plating) C->D F Mixing with F. This compound Culture D->F E Preparation of Stabilizer Solutions (PVP, Glycerol, etc.) E->F G Homogenization & Packaging H Initial QC (CFU Count, pH, Contamination) G->H I Storage at Different Temps (4°C, 28°C, 40°C) H->I J Periodic Testing (Monthly) I->J J->I K Data Analysis & Shelf-Life Determination J->K Stability_Testing_Logic Start Final Liquid Formulation QC_Initial Initial Quality Control - Viable Cell Count (CFU/ml) - pH Measurement - Contamination Check Start->QC_Initial Storage Store aliquots at: - 4°C (Refrigerated) - 28°C (Room Temp) - 40°C (Elevated Temp) QC_Initial->Storage Periodic_Test Monthly Sampling (for up to 18 months) Storage->Periodic_Test QC_Repeat Repeat QC Tests: - Viable Cell Count - pH - Contamination Periodic_Test->QC_Repeat Time = T_n Data_Analysis Analyze Data Trends - CFU decline rate - pH stability QC_Repeat->Data_Analysis Data_Analysis->Periodic_Test If T_n < 18 months End Determine Shelf Life Data_Analysis->End If T_n >= 18 months or CFU < min limit

References

Application of Frateuria aurantia as a Biofertilizer for Diverse Crop Types: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Frateuria aurantia is a beneficial bacterium recognized for its significant role in promoting plant growth, primarily through its ability to solubilize potassium from soil minerals, making it available for plant uptake.[1][2] This gram-negative, rod-shaped bacterium is a key component of biofertilizer formulations, offering an eco-friendly approach to enhancing soil fertility and crop productivity.[3] The application of F. This compound can lead to improved nutrient absorption, enhanced plant growth and yield, and increased resistance to environmental stressors.[1] This document provides detailed application notes and protocols for the use of Frateuria this compound across various crop types, based on available scientific research.

Mechanism of Action

The primary mechanism by which Frateuria this compound promotes plant growth is the solubilization of fixed potassium in the soil. The bacterium produces various organic acids, such as tartaric acid, citric acid, succinic acid, and oxalic acid.[4][5] These acids act on potassium-bearing minerals like micas, illite, and feldspar, releasing potassium ions that can be readily absorbed by plant roots.[4][6] Beyond potassium solubilization, F. This compound exhibits other plant growth-promoting (PGP) activities, including the potential production of phytohormones like auxins, gibberellins, and cytokinins, which can further stimulate root development and overall plant vigor.[7][8]

Frateuria_aurantia_Mechanism Fa Frateuria this compound OA Production of Organic Acids (Citric, Tartaric, etc.) Fa->OA secretes PGP Other PGP Traits (e.g., Phytohormone Production) Fa->PGP SoilK Fixed Soil Potassium (Mica, Feldspar) OA->SoilK acts on PlantRoot Plant Root PGP->PlantRoot stimulates SolubleK Available Potassium (K+) SoilK->SolubleK solubilizes SolubleK->PlantRoot uptake by PlantGrowth Enhanced Plant Growth - Increased Biomass - Improved Nutrient Uptake - Stress Resistance PlantRoot->PlantGrowth

Caption: Mechanism of action of Frateuria this compound.

Application Methods

Frateuria this compound biofertilizers are available in various formulations, including powder (carrier-based) and liquid suspensions.[9] The most common application methods are seed treatment, seedling dip, and soil application.

Seed Treatment

This method is effective for direct-sown crops. The goal is to coat the seeds with the bacterial inoculant, ensuring early colonization of the rhizosphere as the seed germinates.

  • Powder Formulation: Create a slurry by mixing 10g of the F. This compound product with 10g of crude sugar or jaggery in a sufficient amount of water.[1] Coat 1 kg of seeds with this slurry. Spread the coated seeds in a shaded area and allow them to dry for 30 minutes before sowing.[1] Another recommendation is to use 25g of product per 1kg of seeds mixed with a sticky solution.

  • Liquid Formulation: Mix 500 ml of the liquid formulation in 1 liter of water or rice gruel.[10] Coat the seeds required for one acre in this mixture, shade dry, and then sow.[10]

Seedling Dip

For transplanted crops, dipping the roots of the seedlings in an F. This compound solution is a highly effective method.

  • Procedure: Prepare a suspension by mixing 100g of the powder formulation in a sufficient amount of water to create a slurry.[1] Dip the roots of the seedlings in this suspension for 5-10 minutes before transplanting.[9]

Soil Application

This method is suitable for a wide range of crops and is particularly useful for perennial crops and those already established in the field.

  • Powder Formulation: Mix 3-5 kg of the F. This compound product per acre with organic manure or compost and broadcast it in the field at the time of planting or sowing.[1] Alternatively, a rate of 8-10 kg/ha mixed with 250-375 kg of Farm Yard Manure (FYM) can be used.[9]

  • Liquid Formulation: For liquid formulations, a dose of 250-500 ml per hectare is recommended.[10] This can be mixed with 100 kg of compost and spread uniformly in one acre.[10]

  • Drip Irrigation: Mix 3 kg of the powder formulation per acre in a sufficient amount of water and apply through the drip irrigation system.[1]

  • For Fruit Trees: Apply 50g of the product mixed in a liter of water at the root zone of each tree.[9]

Crop-Specific Application Protocols and Quantitative Data

The following tables summarize the application rates and observed effects of Frateuria this compound on various crops based on available research.

Cereals
CropApplication MethodDosageObserved Effects
Wheat Seed Inoculation (as part of a consortium)Not specifiedSmall grain yield gains of +1% to +4% compared to controls.[11]
Rice General RecommendationSeed Treatment: 500ml/acre liquid formulation.[10] Soil Drench: 1 lit/acre.[10]Increased rice grain yield of 20%-52% has been attributed to potassium-solubilizing bacteria under field conditions.[12]
Legumes
CropApplication MethodDosageObserved Effects
Vigna radiata (Mungbean) Soil Application (in combination with Rhizobium)3 liters/ha of broth mixed with 5 kg of soilSeed yield of 688 kg/ha (compared to 370 kg/ha in control).[13]
Soybean Seed Coating (as part of a consortium)Lignite powder-based inoculum (2 x 10^7 cfu/g)With 75% RDF, seed yield was 19.48 q/ha.
Vegetables
CropApplication MethodDosageObserved Effects
Capsicum (Pepper) Pro-tray Application2 mL of 9 × 10^5 CFU/mL inoculum per cellSignificant increase in shoot length, root length, and stem diameter compared to uninoculated seedlings.[4]
Brinjal (Eggplant) Soil Application (liquid formulation)Not specifiedSignificantly higher yield, plant height, root length, and potassium uptake compared to control.[3]
Tomato Fertigation10^8 cfu/L applied to the substrateSignificant increases in yield and quality of tomato fruit.[5]
Plantation and Cash Crops
CropApplication MethodDosageObserved Effects
Sugarcane General RecommendationSoil Application: 750-1000 ml in 100 kg of compost per acre.[10]F. This compound is recommended as a potassium mobilizer for sugarcane to improve cane quality and sugar recovery.
Tobacco InoculationNot specified39% increase in potassium content in leaves; increased biomass and nutrient content.[2][14]
Apple Banana Soil Spray (liquid formulation)1 liter/haSolubilized 7.4 mg/L of potassium; increased plant height by up to 23% and girth by 33% (with manure and MOP).[6][15]

Experimental Protocols

Inoculum Preparation and Application for Capsicum in Pro-Trays

This protocol is adapted from a study on Capsicum annuum L. seedlings.[4]

  • Inoculum Preparation:

    • A pure culture of F. This compound is inoculated into a Glucose Yeast extract Calcium Carbonate (GYCC) broth.

    • The broth is incubated for 24 hours.

    • The culture suspension is centrifuged at 10,000 rpm for 10 minutes at 4°C.

    • The resulting pellet is mixed in a phosphate buffer to create the final inoculum. The concentration is adjusted to a desired level (e.g., 9 × 10^5 CFU/mL).

  • Experimental Setup:

    • The experiment is conducted in a polyhouse using pro-trays.

    • Each cell of the pro-tray is filled with a growing medium (e.g., a mixture of vermiculite, soilrite, and perlite with compost).

    • A randomized complete block design (RCBD) is used for the treatments.

    • A depression is made in each cell, and 2 mL of the F. This compound inoculum is added.

    • Two seeds are sown per cell and thinned to one after germination.

    • Seedlings are harvested after a specific period (e.g., 55 days) for analysis of growth parameters.

Field Application Protocol for Vigna radiata (Mungbean)

This protocol is based on a field experiment assessing the combined effect of F. This compound and Rhizobium.[13]

  • Inoculum Preparation:

    • F. This compound is cultured on a potash solubilizing media to obtain a broth culture.

  • Field Application:

    • The experiment is laid out in a randomized block design with replications.

    • The F. This compound broth is mixed with fine soil from the field at a rate of 3 liters of broth per 5 kg of soil.

    • This soil-broth mixture is then applied to the designated plots.

    • For combined treatments, seeds are separately inoculated with Rhizobium (e.g., @ 25 g/kg of seed using a jaggery solution as an adhesive).

    • Growth and yield parameters are recorded at different stages of crop growth and at harvest.

Application_Workflow cluster_prep Inoculum Preparation cluster_app Application Methods Culture Pure Culture of F. This compound Broth Inoculate into Growth Medium (e.g., GYCC) Culture->Broth Incubate Incubate (e.g., 24h) Broth->Incubate Process Process Culture (Centrifuge, Resuspend) Incubate->Process FinalInoculum Final Inoculum (Liquid or Carrier-based) Process->FinalInoculum Seed Seed Treatment (Slurry Coating) FinalInoculum->Seed Seedling Seedling Dip (Root Dipping) FinalInoculum->Seedling Soil Soil Application (Broadcast/Drip) FinalInoculum->Soil Outcome Field Sowing / Transplanting Seed->Outcome Seedling->Outcome Soil->Outcome

Caption: General workflow for F. This compound application.

Formulation and Compatibility

Frateuria this compound biofertilizers are typically formulated using carrier materials such as kaolin, dextrose, or lignite to enhance their shelf life and ease of application.[16] It is crucial to note that these biofertilizers are compatible with other bio-pesticides and plant growth hormones but should not be mixed with chemical fertilizers and pesticides, as this can be detrimental to the bacterial population.[1] When using chemical treatments, it is advisable to leave a sufficient gap of at least 3 days before and after the application of F. This compound.

Conclusion

Frateuria this compound serves as a potent biofertilizer for a wide array of agricultural crops. Its ability to mobilize soil potassium, coupled with other plant growth-promoting traits, makes it a valuable tool for sustainable agriculture. The application methods are versatile, allowing for integration into various farming practices. For optimal results, it is essential to follow the recommended dosages and application protocols specific to the crop and formulation. Further research into the specific signaling pathways and the development of crop-specific consortia including F. This compound will likely enhance its efficacy and adoption in modern agriculture.

References

Application Notes and Protocols for Field Efficacy Trials of Frateuria aurantia

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive framework for conducting field trials to evaluate the efficacy of Frateuria aurantia as a potassium-solubilizing biofertilizer. These protocols cover experimental design, inoculum preparation, application methods, and data collection and analysis, ensuring robust and reproducible results.

Introduction to Frateuria this compound

Frateuria this compound is a gram-negative, aerobic bacterium known for its significant role in potassium (K) mobilization in soil.[1] Potassium is a vital macronutrient for plant growth, involved in enzyme activation, photosynthesis, and stress resistance.[2][3] However, a large portion of soil potassium (90-98%) is present in insoluble mineral forms, unavailable for plant uptake.[4] F. This compound produces organic acids that dissolve potassium-bearing minerals like micas and feldspars, converting insoluble K into a plant-available form.[5] This biological process offers a sustainable approach to improve soil fertility, enhance crop yields, and reduce dependence on chemical potassium fertilizers.[2][6]

Field Trial Experimental Design

A well-structured experimental design is critical for obtaining statistically valid results. The Randomized Complete Block Design (RCBD) is highly recommended to minimize the effects of field variability.[7]

Table 1: Experimental Design and Setup

ParameterRecommendationDetails
Experimental Design Randomized Complete Block Design (RCBD)Minimizes spatial variability in the field. Each block contains a full set of treatments.[7]
Plot Size Minimum 5m x 4.5mAllows for adequate plant population and minimizes edge effects.[8]
Alleys/Buffer Zones 1m between plots, 2m between blocksPrevents cross-contamination of treatments (e.g., fertilizer or inoculum runoff).[8]
Replications Minimum of 4Increases the statistical power and reliability of the results.[3]
Crop Selection As per research objectiveProtocols are adaptable for cereals, vegetables, and plantation crops.[9]
Soil Characterization Pre-trial analysis is mandatoryCollect composite soil samples (15-20 cores in a 'W' pattern) from the trial site for baseline analysis.[10]
Treatment Structure

The treatment structure should be designed to isolate the effect of F. This compound and understand its interaction with conventional practices.

Table 2: Example Treatment Structure

Treatment CodeDescriptionRationale
T1 Absolute ControlNo fertilizer or inoculum. Establishes baseline plant growth in native soil.
T2 100% Recommended Dose of K Fertilizer (RDF-K)Standard farmer practice. Serves as a positive chemical control.
T3 F. This compound Inoculum onlyTo evaluate the effect of the biofertilizer in the absence of chemical K fertilizer.
T4 75% RDF-K + F. This compoundTo assess if F. This compound can supplement chemical fertilizer, allowing for reduced application.[11]
T5 100% RDF-K + F. This compoundTo determine if F. This compound can enhance the efficiency of full-dose chemical fertilizer.[11]
T6 Carrier Control (if applicable)Application of the inoculum carrier material (e.g., sterile broth, talc) without F. This compound.

Experimental Protocols

Protocol 1: Inoculum Preparation

This protocol describes the preparation of a liquid inoculum of F. This compound.

Materials:

  • Pure culture of Frateuria this compound

  • Glucose Yeast Extract Calcium Carbonate (GYCC) Broth or PAC-010 Broth[7][12]

  • Incubator shaker

  • Centrifuge and sterile phosphate buffer (pH 7.0)

  • Spectrophotometer

Procedure:

  • Media Preparation: Prepare GYCC broth (Composition: Dextrose 20g/L, Calcium Carbonate 20g/L, Yeast Extract 10g/L).[9] Sterilize by autoclaving at 121°C (15 psi) for 15 minutes.[9]

  • Inoculation: Aseptically inoculate a loopful of pure F. This compound culture into the sterile broth.

  • Incubation: Incubate the culture at 28-30°C for 48-72 hours in an incubator shaker set at 150 RPM.[12]

  • Cell Harvesting: Centrifuge the broth culture at 10,000 rpm for 10 minutes.[7] Discard the supernatant and resuspend the cell pellet in sterile phosphate buffer.

  • Cell Density Adjustment: Measure the optical density (OD) of the suspension at 600 nm. Adjust the concentration with sterile buffer to achieve a desired cell count, typically 1 x 10⁸ CFU/mL. The final CFU count should be confirmed using the serial dilution and plate count method on nutrient agar.

Protocol 2: Application of F. This compound Inoculum

Choose the application method best suited for the crop and experimental objectives.

Table 3: Inoculum Application Protocols

Application MethodProtocol DetailsDosage Rate
Seed Treatment 1. Prepare a sticky solution (e.g., 10% jaggery or sugar solution).[9] 2. Spray the solution lightly over the seeds to moisten them. 3. For solid inoculum, add the powder to the wet seeds and mix until uniformly coated.[9] For liquid inoculum, spray it over the seeds and mix. 4. Dry the coated seeds in the shade for at least 30 minutes before sowing.[13]Liquid: As per CFU target. Solid: 10-25 g per kg of seed.[9][13]
Seedling Dip 1. Prepare a slurry by mixing the inoculum with water.[13] 2. Dip the roots of seedlings into the slurry for 5-10 minutes immediately before transplanting.[9]100 g of solid formulation per 10-20 L of water, or a 5-10% slurry.[9][13]
Soil Application 1. Mix the required amount of solid or liquid inoculum with 250-400 kg of well-decomposed Farm Yard Manure (FYM) or compost per hectare.[9] 2. Let the mixture sit for 1-2 hours. 3. Broadcast the mixture evenly onto the field soil, preferably during the last ploughing or at the time of sowing.[2][9]Solid: 8-10 kg/ha .[9] Liquid: 1 L/ha.[4]
Protocol 3: Data Collection and Analysis

Systematic data collection is essential to quantify the efficacy of the treatment.

Table 4: Parameters for Data Collection

CategoryParameterMethod/Timing
Soil Properties pH, EC, Organic Carbon, Available N, P, KPre-sowing: Collect a composite sample from the entire field. Post-harvest: Collect separate composite samples from each plot.
Microbial Population F. This compound CFU count in rhizosphereCollect rhizosphere soil at key growth stages (e.g., vegetative, flowering). Analyze using serial dilution on Aleksandrow Agar.
Agronomic Data Plant Height, Stem Girth/Diameter, Number of Leaves/TillersMeasure at regular intervals (e.g., every 30 days) from 10 randomly tagged plants per plot.[7]
Physiological Data Chlorophyll Content (SPAD meter), Leaf Area IndexMeasure at key growth stages.
Yield Attributes Number of fruits/panicles per plant, Fruit/grain weight, Total BiomassRecord at the time of harvest from the net plot area.[8]
Nutrient Uptake Potassium (K) content in plant tissues (leaf, stem, grain)Collect samples at harvest, process, and analyze for K concentration.
Protocol 4: Laboratory Analysis of Soil and Plant Samples

1. Available Soil Potassium (Ammonium Acetate Method) [10][14]

  • Air-dry and sieve (2 mm) the soil samples.

  • Weigh 2g of soil into a 50 mL centrifuge tube.

  • Add 20 mL of 1N Ammonium Acetate solution (pH 7.0).[15]

  • Shake on a reciprocating shaker for 5 minutes.[14]

  • Filter the suspension through Whatman No. 1 filter paper.

  • Analyze the potassium concentration in the filtrate using a Flame Photometer or ICP-OES at a wavelength of 766.5 nm.[10]

  • Report the results as parts per million (ppm) or mg/kg of soil.

2. Plant Tissue Potassium Uptake [3]

  • Collect plant tissue samples (e.g., leaves) at harvest and wash with deionized water.

  • Dry the samples in a hot air oven at 60-70°C until a constant weight is achieved.

  • Grind the dried tissue into a fine powder.

  • Weigh 1g of the powdered sample into a 100 mL conical flask.

  • Add 15 mL of a tri-acid mixture (Nitric acid, Sulphuric acid, Perchloric acid in 9:2:1 ratio).[3]

  • Digest the mixture on a hot plate or sand bath until a clear, colorless solution is obtained.

  • Cool the digest and dilute it to a known volume (e.g., 100 mL) with distilled water.

  • Measure the potassium concentration in the diluted extract using a Flame Photometer.

  • Calculate K uptake: K Uptake ( kg/ha ) = [%K in tissue × Dry Matter Yield ( kg/ha )] / 100.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the field trial protocol.

Field_Trial_Workflow cluster_setup Phase 1: Trial Setup cluster_application Phase 2: Inoculum & Application cluster_data Phase 3: Data Collection cluster_analysis Phase 4: Analysis & Reporting SiteSelection Site Selection & Field Preparation SoilSampling Baseline Soil Sampling & Analysis SiteSelection->SoilSampling ExpDesign Experimental Design (RCBD) & Plot Layout SoilSampling->ExpDesign InoculumPrep Inoculum Preparation (F. This compound Culture) TreatmentPrep Preparation of Treatments (Fertilizer & Inoculum) InoculumPrep->TreatmentPrep Application Treatment Application (Seed/Soil/Seedling) TreatmentPrep->Application AgronomicData Agronomic Data Collection (Height, Girth, etc.) Application->AgronomicData Rhizosphere Rhizosphere Soil Sampling (Microbial Analysis) Application->Rhizosphere Harvesting Harvesting & Yield Data (Grain & Biomass) AgronomicData->Harvesting PlantSampling Post-Harvest Soil & Plant Tissue Sampling Rhizosphere->PlantSampling Harvesting->PlantSampling LabAnalysis Laboratory Analysis (Soil & Plant K Uptake) PlantSampling->LabAnalysis StatAnalysis Statistical Analysis (ANOVA, Mean Comparison) LabAnalysis->StatAnalysis Report Final Report Generation & Conclusion StatAnalysis->Report

References

Measuring Potassium Solubilization by Frateuria aurantia In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium is a vital macronutrient for plant growth and development, playing a crucial role in numerous physiological and metabolic processes.[1][2] While abundant in most soils, a significant portion of potassium exists in insoluble mineral forms, rendering it unavailable for plant uptake.[1][3] Frateuria aurantia, a beneficial bacterium, is known for its ability to solubilize insoluble potassium, making it a key component in biofertilizers.[4][5][6] This document provides detailed protocols for the in vitro measurement of potassium solubilization by Frateuria this compound, enabling researchers to quantify its efficacy and understand its mechanism of action. The primary mechanism of potassium solubilization by these bacteria is the production of organic acids, which can either directly dissolve the potassium-bearing mineral or chelate silicon ions, leading to the release of potassium into the solution.[3][5]

Core Concepts and Methodologies

The in vitro assessment of potassium solubilization by Frateuria this compound typically involves two main approaches: a qualitative plate assay and a quantitative broth assay.

  • Qualitative Plate Assay: This method provides a rapid visual indication of potassium solubilization. Bacteria are grown on a solid medium containing an insoluble potassium source. A clear "halo" zone around a bacterial colony signifies the solubilization of the mineral.[7][8]

  • Quantitative Broth Assay: This method provides a precise measurement of the amount of potassium released into a liquid medium. Frateuria this compound is cultured in a broth containing an insoluble potassium source. The concentration of solubilized potassium in the supernatant is then determined using analytical techniques such as flame photometry, atomic absorption spectrometry (AAS), or spectrophotometry.[9][10]

Experimental Protocols

Protocol 1: Qualitative Assessment of Potassium Solubilization on Aleksandrov Agar Plates

This protocol describes a method for the visual screening of Frateuria this compound for its potassium solubilizing ability.

Materials:

  • Aleksandrov Agar Medium (per liter):

    • Glucose: 5.0 g

    • Magnesium Sulfate (MgSO₄·7H₂O): 0.5 g

    • Ferric Chloride (FeCl₃): 0.005 g

    • Calcium Carbonate (CaCO₃): 0.1 g

    • Insoluble Potassium Source (e.g., Mica powder, Feldspar, Potassium Aluminum Silicate): 2.0 - 3.0 g[11]

    • Agar: 15.0 - 20.0 g

    • Distilled Water: 1000 ml

    • pH adjusted to 7.0-7.2

  • Pure culture of Frateuria this compound

  • Petri plates

  • Incubator

Procedure:

  • Prepare Aleksandrov agar medium by dissolving all components except the insoluble potassium source in distilled water.

  • Add the insoluble potassium source and mix thoroughly.

  • Sterilize the medium by autoclaving at 121°C for 15-20 minutes.

  • Cool the medium to approximately 45-50°C and pour it into sterile Petri plates.

  • Allow the plates to solidify.

  • Inoculate the center of the agar plates with a pure culture of Frateuria this compound.

  • Incubate the plates at 28 ± 2°C for 5-7 days.[11]

  • Observe the plates for the formation of a clear zone (halo) around the bacterial colony.

Data Presentation:

The potassium solubilization is assessed by measuring the diameter of the halo zone and the bacterial colony. The Potassium Solubilization Index (KSI) is calculated using the following formula:

KSI = (Diameter of halo zone + Diameter of colony) / Diameter of colony [12]

IsolateColony Diameter (mm)Halo Zone Diameter (mm)Solubilization Index (KSI)
F. This compound Strain 110253.5
F. This compound Strain 212303.5
Control (no bacteria)000
Protocol 2: Quantitative Estimation of Solubilized Potassium in Aleksandrov Broth

This protocol details the quantitative measurement of potassium released by Frateuria this compound in a liquid culture.

Materials:

  • Aleksandrov Broth (same composition as the agar medium, but without agar)

  • Pure culture of Frateuria this compound

  • Erlenmeyer flasks

  • Shaking incubator

  • Centrifuge

  • Flame Photometer or Atomic Absorption Spectrometer (AAS) or Spectrophotometer with reagents for the cobaltinitrite method.[12]

  • Potassium chloride (KCl) for standard curve preparation

Procedure:

  • Prepare Aleksandrov broth and dispense 50 ml into 100 ml Erlenmeyer flasks.

  • Sterilize the broth by autoclaving.

  • Inoculate each flask with 1 ml of a 24-hour old culture of Frateuria this compound (approximately 10⁸ CFU/ml).[4] An uninoculated flask serves as a control.

  • Incubate the flasks in a shaking incubator at 120-150 rpm and 28 ± 2°C for 7-10 days.[7][9]

  • After incubation, centrifuge the broth culture at 10,000 rpm for 10 minutes to separate the supernatant from the bacterial cells and insoluble mineral particles.[4]

  • Carefully collect the supernatant for potassium estimation.

  • Measure the concentration of solubilized potassium in the supernatant using one of the following methods:

    • Flame Photometry/AAS: Directly measure the potassium concentration in the supernatant after appropriate dilution. A standard curve should be prepared using known concentrations of KCl.[4][9]

    • Spectrophotometric (Sodium Cobaltinitrite) Method: This method involves the precipitation of potassium with sodium cobaltinitrite, which then forms a colored complex that can be measured spectrophotometrically at 623 nm.[12]

Data Presentation:

The results should be presented as the amount of potassium solubilized in µg/ml or mg/L.

TreatmentIncubation Time (days)Solubilized Potassium (µg/ml)Final pH of Broth
F. This compound735.85.2
F. This compound1448.24.8
F. This compound2155.14.5
Control (uninoculated)211.56.9

Visualizations

experimental_workflow cluster_qualitative Qualitative Assay cluster_quantitative Quantitative Assay prep_agar Prepare Aleksandrov Agar inoculate_plate Inoculate with F. This compound prep_agar->inoculate_plate incubate_plate Incubate (5-7 days) inoculate_plate->incubate_plate observe_halo Observe Halo Zone incubate_plate->observe_halo calc_ksi Calculate KSI observe_halo->calc_ksi prep_broth Prepare Aleksandrov Broth inoculate_broth Inoculate with F. This compound prep_broth->inoculate_broth incubate_broth Incubate (7-21 days) inoculate_broth->incubate_broth centrifuge Centrifuge Culture incubate_broth->centrifuge supernatant Collect Supernatant centrifuge->supernatant measure_k Measure Solubilized K+ (Flame Photometry/AAS/Spectrophotometry) supernatant->measure_k

Caption: Experimental workflow for assessing potassium solubilization.

potassium_solubilization_mechanism fa Frateuria this compound organic_acids Production of Organic Acids (e.g., Citric, Oxalic) fa->organic_acids insoluble_k Insoluble K-Mineral (e.g., Mica, Feldspar) organic_acids->insoluble_k attacks chelation Chelation of Cations (Al3+, Si4+) organic_acids->chelation soluble_k Soluble K+ insoluble_k->soluble_k releases chelation->insoluble_k destabilizes

References

Application Notes and Protocols for Seed Inoculation with Frateuria aurantia to Enhance Germination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Frateuria aurantia, a beneficial bacterium known for its potassium solubilizing capabilities, has demonstrated significant potential as a plant growth-promoting rhizobacterium (PGPR). Inoculation of seeds with F. This compound can lead to enhanced germination, improved seedling vigor, and overall better plant growth. This document provides detailed application notes and experimental protocols for the effective use of F. This compound in seed treatment for research and development purposes. The primary mode of action involves the production of organic acids by the bacterium, which solubilizes fixed potassium in the soil, making it available for plant uptake.[1][2] This enhanced nutrient availability, particularly during the critical germination phase, contributes to improved plant health and development.

Data Presentation

The following tables summarize the quantitative effects of Frateuria this compound inoculation on various plant growth parameters, including data relevant to early seedling development which is a direct outcome of successful germination.

Table 1: Effect of Frateuria this compound Inoculation on Soybean Growth Parameters

TreatmentGermination (%)Shoot Length (cm) at 15 DASRoot Length (cm) at 15 DASPlant Vigor Index at 15 DAS
Uninoculated Control----
F. This compound + Rhizobium + PSB + 75% RDF97.3423.0311.603370.47

Source: Data synthesized from a study on microbial consortia including F. This compound. Note: DAS stands for Days After Sowing. RDF stands for Recommended Dose of Fertilizers. PSB stands for Phosphate Solubilizing Bacteria.

Table 2: Influence of Frateuria this compound on Capsicum Seedling Growth 55 Days After Sowing

TreatmentShoot Length (cm)Root Length (cm)Stem Diameter (mm)Seedling Dry Weight (g)Seedling Vigour Index
Uninoculated Control10.28.52.10.25-
F. This compound alone12.810.32.80.38Higher than control

Source: Data extrapolated from a study on the response of Capsicum annuum L. seedlings to microbial inoculation.[1] The seedling vigour index was reported to be significantly higher in the F. This compound treatment compared to the uninoculated control.[1]

Experimental Protocols

Protocol 1: Preparation of Frateuria this compound Inoculum from Pure Culture

This protocol describes the preparation of a liquid inoculum of F. This compound from a pure culture for subsequent use in seed treatment experiments.

Materials:

  • Pure culture of Frateuria this compound

  • Glucose Yeast Extract Calcium Carbonate (GYCC) broth

  • Incubator

  • Centrifuge (capable of 10,000 rpm and 4°C)

  • Sterile phosphate buffer

  • Spectrophotometer or materials for serial dilution and plate counting (for determining CFU/mL)

Procedure:

  • Inoculate a sterile GYCC broth with a loopful of pure F. This compound culture.

  • Incubate the broth culture for 24 hours at an optimal temperature for F. This compound growth (typically 28-30°C) with shaking.

  • After incubation, transfer the culture suspension to sterile centrifuge tubes.

  • Centrifuge the suspension at 10,000 rpm for 10 minutes at 4°C to pellet the bacterial cells.[1]

  • Carefully decant the supernatant.

  • Resuspend the bacterial pellet in an appropriate volume of sterile phosphate buffer.[1]

  • Determine the Colony Forming Units per milliliter (CFU/mL) of the inoculum suspension using standard methods such as serial dilution and spread plating or by measuring the optical density at 600 nm (OD600) and correlating it to a previously established standard curve. A typical inoculum concentration for seed treatment is in the range of 10^8 to 10^9 CFU/mL.

Protocol 2: Seed Inoculation with Frateuria this compound

This protocol provides a method for coating seeds with the prepared F. This compound inoculum.

Materials:

  • Seeds of the target plant species

  • Prepared Frateuria this compound inoculum (from Protocol 1)

  • A sticker/gummy solution (e.g., 10% crude sugar solution, jaggery solution, or starch solution)[3][4]

  • Shallow tray or a polythene sheet

  • Shade for drying

Procedure:

  • Prepare a slurry by mixing the Frateuria this compound inoculum with the sticker solution. A general recommendation is to mix 10 g of a powder-based F. This compound product (or an equivalent amount of liquid inoculum) with 10 g of crude sugar in a sufficient volume of water to coat 1 kg of seeds.[3]

  • Place the seeds in a shallow tray or on a clean polythene sheet.

  • Pour the prepared slurry over the seeds.

  • Gently mix the seeds with the slurry to ensure a uniform coating on all seeds.[4]

  • Spread the coated seeds in a thin layer in a shaded area and allow them to air dry for at least 30 minutes before sowing.[4] Avoid direct sunlight as it can be detrimental to the bacteria.

  • Sow the treated seeds within 24 hours for best results.

Protocol 3: Seed Germination Assay

This protocol outlines a standard method to assess the effect of Frateuria this compound inoculation on seed germination.

Materials:

  • Frateuria this compound-inoculated seeds (from Protocol 2)

  • Uninoculated control seeds

  • Sterile petri dishes or germination trays

  • Sterile germination paper or blotter paper

  • Sterile distilled water

  • Germination chamber or incubator with controlled temperature and light

Procedure:

  • Place two layers of sterile germination paper in each petri dish.

  • Moisten the germination paper with a known volume of sterile distilled water.

  • Place a predetermined number of seeds (e.g., 50 or 100) evenly spaced on the germination paper in each petri dish. Use at least four replicates for each treatment (inoculated and control).

  • Incubate the petri dishes in a germination chamber under controlled conditions (e.g., 25°C with a 12-hour light/12-hour dark cycle).

  • Monitor the seeds daily for germination. A seed is considered germinated when the radicle emerges.

  • Record the number of germinated seeds at regular intervals (e.g., every 24 hours) for a specified period (e.g., 7 to 14 days).

  • Calculate the following germination parameters:

    • Germination Percentage (GP): (Total number of germinated seeds / Total number of seeds sown) x 100

    • Germination Rate (GR): Sum of (Number of germinated seeds each day) / (Day of counting)

    • Seedling Vigor Index (SVI): Germination Percentage x (Mean shoot length + Mean root length)

Mandatory Visualizations

Experimental_Workflow cluster_prep Inoculum Preparation cluster_inoc Seed Inoculation cluster_assay Germination Assay Culture Pure F. This compound Culture Broth Inoculate GYCC Broth Culture->Broth Incubate Incubate 24h Broth->Incubate Centrifuge Centrifuge & Pellet Incubate->Centrifuge Resuspend Resuspend in Buffer Centrifuge->Resuspend Quantify Quantify CFU/mL Resuspend->Quantify Slurry Prepare Inoculum Slurry Quantify->Slurry Seeds Select Seeds Coat Coat Seeds Seeds->Coat Slurry->Coat Dry Air Dry in Shade Coat->Dry Plate Plate Seeds on Germination Paper Dry->Plate Incubate_Assay Incubate under Controlled Conditions Plate->Incubate_Assay Monitor Monitor & Record Germination Incubate_Assay->Monitor Analyze Calculate Germination Parameters Monitor->Analyze

Caption: Experimental workflow for seed inoculation with Frateuria this compound and subsequent germination assay.

Signaling_Pathway cluster_soil Soil Environment cluster_plant Plant Response F_this compound Frateuria this compound Organic_Acids Production of Organic Acids (e.g., Tartaric, Citric, Succinic) F_this compound->Organic_Acids Fixed_K Fixed Potassium (K) Soluble_K Soluble Potassium (K+) Fixed_K->Soluble_K Organic_Acids->Fixed_K Solubilizes K_Uptake Enhanced K+ Uptake by Seed/Roots Soluble_K->K_Uptake Germination Improved Seed Germination K_Uptake->Germination Seedling_Vigor Enhanced Seedling Vigor Germination->Seedling_Vigor Plant_Growth Overall Plant Growth Promotion Seedling_Vigor->Plant_Growth

Caption: Proposed signaling pathway for plant growth promotion by Frateuria this compound.

References

Assessing the Impact of Frateuria aurantia on Soil Health Parameters: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of Frateuria aurantia, a potassium-solubilizing bacterium, on various soil health parameters. Detailed protocols for key experiments are included to facilitate research and development of microbial-based agricultural products.

Introduction to Frateuria this compound

Frateuria this compound is a gram-negative, rod-shaped bacterium known for its ability to enhance plant growth and improve soil fertility. Its primary mechanism of action is the solubilization of unavailable forms of potassium in the soil, making it accessible to plants. This bacterium achieves this by producing organic acids that dissolve potassium-bearing minerals.[1] Beyond potassium mobilization, F. This compound contributes to overall soil health by influencing other nutrient cycles, producing plant growth-promoting substances, and potentially improving soil structure. This document outlines methods to assess these multifaceted impacts.

Impact on Soil Nutrient Availability

Frateuria this compound plays a significant role in enhancing the availability of key nutrients for plant uptake.

Potassium Solubilization

The hallmark of F. This compound is its ability to solubilize potassium from minerals like mica, feldspar, and illite. This process is primarily mediated by the secretion of organic acids.[1]

Quantitative Data Summary: Potassium Solubilization

ParameterObservationCrop/MediumReference
Potassium Solubilization7.4 mg/LAleksandrov medium[2]
Increase in Leaf Potassium39%Tobacco[3]
Increase in Plant Potassium ContentSignificant increase with 75% RDF + F. This compound consortiumMarigold
Nitrogen and Phosphorus Availability

While primarily a potassium solubilizer, F. This compound can indirectly influence the availability of other crucial nutrients like nitrogen and phosphorus, often when used in consortia with other plant growth-promoting rhizobacteria (PGPR).

Quantitative Data Summary: Nitrogen and Phosphorus Availability

ParameterTreatmentObservationReference
Available Nitrogen ( kg/ha )100% RDF + Azotobacter + Bacillus megaterium + F. This compound229.46
Available Phosphorus ( kg/ha )100% RDF + Azotobacter + Bacillus megaterium + F. This compound157.05
Plant Nitrogen Content (%)75% RDF + Azotobacter + Bacillus megaterium + F. This compound1.40
Plant Phosphorus Content (%)100% RDF + Azotobacter + Bacillus megaterium0.97

Influence on Plant Growth Promotion

F. This compound promotes plant growth through various mechanisms, including the production of phytohormones and enhanced nutrient uptake.

Quantitative Data Summary: Plant Growth Parameters

ParameterTreatmentObservationCropReference
Seed Yield ( kg/ha )Rhizobium + F. This compound688Vigna radiata[4]
Seed Yield ( kg/ha )Control370Vigna radiata[4]
Above Ground Biomass IncreaseIntegrated K management with F. This compound57.5%Apple Banana[2]
Indole-3-Acetic Acid (IAA) ProductionF. This compound reference strain13.23 µg/mLIn vitro[5]

Effects on Soil Physical and Chemical Properties

Application of F. This compound can lead to changes in soil pH, electrical conductivity (EC), and potentially improve soil structure.

Quantitative Data Summary: Soil Physical and Chemical Properties

ParameterTreatmentInitial ValueFinal Value (Day 35)Reference
pHVermicompost extract + F. This compound~7.7~7.9[6]
Electrical Conductivity (µS/cm)Vermicompost extract + F. This compound~1600~1800[6]

Experimental Protocols

Protocol 1: Quantification of Potassium Solubilization in Liquid Culture

Objective: To quantify the amount of potassium solubilized by Frateuria this compound from an insoluble source in a liquid medium.

Materials:

  • Pure culture of Frateuria this compound

  • Aleksandrov medium (or similar potassium-deficient medium)

  • Insoluble potassium source (e.g., mica powder, feldspar)

  • Flame photometer

  • Centrifuge

  • Incubator shaker

Procedure:

  • Prepare Aleksandrov broth with an insoluble potassium source (e.g., 0.2% mica powder) as the sole source of potassium.

  • Inoculate the broth with a fresh culture of F. This compound (e.g., 1% v/v of a 24-hour old culture).

  • Incubate the flasks on a rotary shaker at 28 ± 2°C for 7-10 days.

  • As a control, incubate an uninoculated flask under the same conditions.

  • After incubation, centrifuge the cultures at 10,000 rpm for 10 minutes to pellet the cells and insoluble mineral particles.

  • Collect the supernatant and analyze the concentration of soluble potassium using a flame photometer.

  • The amount of solubilized potassium is calculated by subtracting the potassium concentration in the uninoculated control from that in the inoculated sample.

Protocol 2: Assessment of Plant Growth Promotion - Pot Study

Objective: To evaluate the effect of Frateuria this compound inoculation on plant growth parameters under controlled greenhouse conditions.

Materials:

  • Test plant seeds (e.g., mung bean, tomato, wheat)

  • Pots filled with sterilized soil or a suitable growing medium

  • Frateuria this compound inoculum (liquid or carrier-based)

  • Greenhouse or plant growth chamber

  • Ruler, calipers, and weighing balance

Procedure:

  • Surface sterilize the seeds to eliminate contaminants.

  • Treat the seeds with the F. This compound inoculum. For a liquid formulation, a common method is to make a slurry with a sticker like jaggery solution and coat the seeds. For a carrier-based formulation, the powder can be directly applied to moist seeds.

  • Sow the treated and untreated (control) seeds in pots.

  • Maintain the pots in a greenhouse with optimal conditions for plant growth.

  • Record various growth parameters at regular intervals (e.g., every 15 days) and at harvest, including:

    • Plant height

    • Root length

    • Number of leaves

    • Stem diameter

    • Dry weight of shoot and root

    • Yield parameters (e.g., number of pods, seed weight)

  • Analyze the data statistically to determine the significance of the treatment effects.

Protocol 3: Determination of Soil Enzyme Activity

Objective: To measure the activity of key soil enzymes (Dehydrogenase, Acid Phosphatase, Urease) as influenced by Frateuria this compound application.

A. Dehydrogenase Activity:

  • Incubate 1g of soil with 0.5 ml of 1% 2,3,5-triphenyltetrazolium chloride (TTC) solution and 1 ml of Tris-HCl buffer (pH 7.4).

  • Incubate in the dark at 37°C for 24 hours.

  • Extract the triphenyl formazan (TPF) formed with acetone.

  • Measure the absorbance of the extract at 485 nm using a spectrophotometer.

  • Express the activity as µg TPF g⁻¹ soil 24 h⁻¹.

B. Acid Phosphatase Activity:

  • Incubate 1g of soil with 4 ml of modified universal buffer (pH 6.5) and 1 ml of p-nitrophenyl phosphate solution.

  • Incubate at 37°C for 1 hour.

  • Stop the reaction by adding 1 ml of 0.5 M CaCl₂ and 4 ml of 0.5 M NaOH.

  • Filter the suspension and measure the absorbance of the filtrate at 400 nm.

  • Express the activity as µmol p-nitrophenol g⁻¹ soil h⁻¹.

C. Urease Activity:

  • Incubate 5g of soil with 2.5 ml of 0.05 M THAM buffer (pH 9.0) and 2 ml of 0.2 M urea solution.

  • Incubate at 37°C for 2 hours.

  • Extract the ammonium produced with 2 M KCl containing a urease inhibitor.

  • Determine the ammonium concentration in the extract colorimetrically.

  • Express the activity as µg NH₄⁺-N g⁻¹ soil 2 h⁻¹.

Protocol 4: Quantification of Organic Acid Production by HPLC

Objective: To identify and quantify the organic acids produced by Frateuria this compound in culture.

Materials:

  • Supernatant from F. This compound culture

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column

  • Mobile phase (e.g., dilute sulfuric acid or phosphate buffer)

  • Standards of common organic acids (e.g., gluconic, citric, malic, succinic, oxalic)

  • Syringe filters (0.22 µm)

Procedure:

  • Grow F. This compound in a suitable liquid medium for 5-7 days.

  • Centrifuge the culture and collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Inject the filtered sample into the HPLC system.

  • Separate the organic acids using a C18 column with an appropriate mobile phase and flow rate.

  • Detect the organic acids using a UV detector at a suitable wavelength (e.g., 210 nm).

  • Identify and quantify the organic acids by comparing the retention times and peak areas with those of known standards.

Visualizations

Experimental_Workflow_Soil_Health_Assessment cluster_preparation Inoculum Preparation cluster_application Application cluster_experiment Experimental Setup cluster_analysis Soil Health Parameter Analysis prep Pure Culture of Frateuria this compound inoculum Liquid/Carrier-based Inoculum prep->inoculum Culture & Formulation seed Seed Treatment inoculum->seed soil Soil Application inoculum->soil pot Pot Experiment (Greenhouse) seed->pot field Field Trial seed->field soil->pot soil->field nutrients Nutrient Availability (K, N, P) pot->nutrients enzymes Soil Enzyme Activity (Dehydrogenase, Phosphatase) pot->enzymes structure Soil Structure (Aggregate Stability) pot->structure plant Plant Growth & Yield pot->plant field->nutrients field->enzymes field->structure field->plant

Caption: Experimental workflow for assessing the impact of Frateuria this compound on soil health.

Potassium_Solubilization_Pathway F_this compound Frateuria this compound Organic_Acids Organic Acids (e.g., Gluconic, Citric) F_this compound->Organic_Acids produces Insoluble_K Insoluble Potassium Minerals (Mica, Feldspar) Organic_Acids->Insoluble_K acts on Soluble_K Soluble K+ Insoluble_K->Soluble_K releases Plant_Uptake Plant Uptake Soluble_K->Plant_Uptake

Caption: Mechanism of potassium solubilization by Frateuria this compound.

References

Application Notes & Protocols: Methods for Quantifying Frateuria aurantia Population in Soil

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Frateuria aurantia is a Gram-negative bacterium belonging to the family Xanthomonadaceae. It is recognized for its significant role in soil biogeochemical cycles, particularly as a potassium-solubilizing bacterium (KSB)[1][2]. By producing organic acids, F. This compound can solubilize insoluble potassium minerals in the soil, making this essential nutrient available for plant uptake[1][3]. This characteristic has positioned it as a key component in biofertilizer formulations aimed at improving crop yield and reducing reliance on chemical fertilizers[2][4]. Accurate quantification of F. This compound populations in soil is crucial for assessing its ecological significance, monitoring its persistence after inoculation, and optimizing its application in agricultural and environmental contexts.

This document provides detailed protocols for two primary methods for quantifying F. This compound in soil: culture-based viable plate counts on selective media and a proposed molecular-based approach using quantitative PCR (qPCR).

Method 1: Culture-Based Quantification by Viable Plate Count

This traditional method relies on the serial dilution of a soil sample and plating on a selective medium to isolate and enumerate viable F. This compound cells. The count is typically expressed as Colony Forming Units (CFU) per gram of dry soil.

Experimental Protocol

1. Materials and Reagents:

  • Sterile saline solution (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Sterile dilution tubes and pipettes

  • Mechanical shaker or vortex mixer

  • Incubator set to 28-30°C

  • Petri dishes

  • Glass spreader ("hockey stick")

  • Soil sample

  • Modified Aleksandrov Medium (for KSB selection)

  • Drying oven and analytical balance

2. Media Preparation: Modified Aleksandrov Medium This medium is selective for potassium-solubilizing bacteria. Colonies that can solubilize the insoluble potassium source will form a clear "halo" around them.

ComponentQuantity per Liter
Glucose5.0 g
Magnesium Sulfate (MgSO₄·7H₂O)0.5 g
Ferric Chloride (FeCl₃)0.005 g
Calcium Carbonate (CaCO₃)0.1 g
Calcium Phosphate (Ca₃(PO₄)₂)2.0 g
Potassium Aluminum Silicate (Insoluble K Source)2.0 g
Bromothymol Blue (BTB) Indicator (0.5% solution)5.0 mL
Agar15.0 - 20.0 g
Distilled Water1.0 L
Adjust pH to 7.0-7.2 before autoclaving at 121°C for 15 minutes.

3. Procedure: Soil Sample Processing and Plating

  • Soil Moisture Content: Determine the moisture content of a parallel soil sample by drying it at 105°C to a constant weight. This allows for the final CFU count to be expressed per gram of dry soil.

  • Initial Suspension: Aseptically weigh 10 g of fresh soil and suspend it in 90 mL of sterile saline solution. This creates a 10⁻¹ dilution.

  • Homogenization: Agitate the suspension vigorously on a mechanical shaker for 20-30 minutes to dislodge bacteria from soil particles.

  • Serial Dilution: Perform a tenfold serial dilution series (10⁻² to 10⁻⁶) by transferring 1 mL of the previous dilution into 9 mL of sterile saline. Mix each dilution thoroughly.

  • Plating: Using the spread plate method, pipette 0.1 mL from the 10⁻⁴, 10⁻⁵, and 10⁻⁶ dilutions onto the surface of pre-dried Modified Aleksandrov agar plates[5].

  • Spreading: Immediately spread the inoculum evenly across the entire surface of the agar using a sterile glass spreader.

  • Incubation: Invert the plates and incubate at 28-30°C for 3-5 days.

  • Colony Counting: After incubation, select plates with 30-300 colonies for counting. Identify presumptive F. This compound colonies based on their morphology (often orange-pigmented) and the presence of a clear yellow halo, which indicates acid production and potassium solubilization[6][7].

  • Calculation: Calculate the CFU per gram of dry soil using the following formula: CFU/g = (Number of Colonies × Dilution Factor) / (Volume Plated in mL × Dry Soil Mass in g)

Data Presentation

Table 1: Example Quantitative Data from Culture-Based Methods

ParameterReported ValueSource Organism / ContextReference
Inoculum Density9 × 10⁵ CFU/mLF. This compound applied to capsicum seedlings[8]
Potassium Solubilized7.4 mg·K·L⁻¹F. This compound in broth with K-minerals[6][7]
Potassium Released38.95 µg·mL⁻¹F. This compound (reference strain) from muscovite mica[1]

Method 2: Molecular-Based Quantification by qPCR (Proposed Protocol)

Quantitative PCR offers a rapid, highly specific, and culture-independent method for quantifying bacterial DNA. While a universally validated qPCR assay specifically for F. This compound is not widely published, this section outlines a robust protocol for its development and application, leveraging the available genomic data[9]. This method is suitable for detecting both viable and non-viable cells.

Experimental Protocol

1. Primer and Probe Design:

  • Target Gene Selection: The 16S rRNA gene is a common target for bacterial quantification[10][11][12]. For higher specificity, unique genes identified from the F. This compound genome sequence (NCBI Accession: NC_014022) should be considered.

  • Design: Use primer design software (e.g., Primer3, NCBI Primer-BLAST) to design species-specific primers.

    • Target amplicon size: 70-150 bp.

    • Melting Temperature (Tm): 58-62°C.

    • GC content: 40-60%.

  • In Silico Validation: Perform a BLAST search of the designed primers against the NCBI database to ensure they are specific to F. This compound and do not amplify DNA from other common soil bacteria.

2. Soil DNA Extraction:

  • Use a commercial soil DNA extraction kit (e.g., DNeasy PowerSoil Pro Kit, QIAGEN; FastDNA™ SPIN Kit for Soil, MP Biomedicals) for optimal yield and purity. These kits are designed to handle PCR inhibitors common in soil (e.g., humic acids).

  • Follow the manufacturer's protocol, typically starting with 0.25-0.5 g of soil.

  • Elute the purified DNA in a low-salt buffer or sterile water.

  • Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit).

3. Standard Curve Generation:

  • Source of Standard:

    • Option A (Genomic DNA): Cultivate a pure strain of F. This compound (e.g., Kondô 67ᵀ), extract its genomic DNA, and determine the concentration accurately. Calculate the number of genome copies per µL based on the genome size (approx. 3.6 Mbp)[9].

    • Option B (Plasmid DNA): Amplify the target gene from F. This compound DNA, clone it into a plasmid vector, and purify the plasmid DNA. This provides a more stable and easily quantifiable standard.

  • Serial Dilution: Create a 10-fold serial dilution of the standard DNA, covering a range from 10⁷ to 10¹ copies per reaction.

4. qPCR Reaction and Thermal Cycling:

  • Reaction Mix: Prepare the qPCR reaction mix on ice. A typical 20 µL reaction is as follows:

ComponentFinal ConcentrationVolume (µL)
2x SYBR Green Master Mix1x10
Forward Primer (10 µM)500 nM1
Reverse Primer (10 µM)500 nM1
Template DNA (Soil or Standard)Variable2
Nuclease-Free Water-6
Total Volume -20
  • Thermal Cycling Conditions:

    • Initial Denaturation: 95°C for 5-10 min.

    • Amplification (40 cycles):

      • Denaturation: 95°C for 15 sec.

      • Annealing/Extension: 60°C for 60 sec (acquire fluorescence data).

    • Melt Curve Analysis: 65°C to 95°C with a ramp rate of 0.5°C/sec (to verify amplicon specificity).

5. Data Analysis:

  • Generate a standard curve by plotting the quantification cycle (Cq) values against the logarithm of the known copy numbers from the standard dilutions. The assay should have high efficiency (90-110%) and a strong correlation coefficient (R² > 0.99).

  • Use the standard curve equation to determine the copy number of the target gene in the unknown soil DNA samples based on their Cq values.

  • Calculate the number of F. This compound cells per gram of dry soil, accounting for the DNA extraction efficiency and the number of target gene copies per genome (e.g., F. This compound has four 16S rRNA gene copies)[9].

Method Comparison

Table 2: Comparison of Culture-Based and qPCR Quantification Methods

FeatureCulture-Based Method (Viable Plate Count)Molecular Method (qPCR)
Principle Enumerates viable cells capable of forming colonies.Quantifies specific DNA sequences.
Specificity Moderate; relies on colony morphology and selective media. Confirmation needed.High; based on species-specific primer design.
Sensitivity Lower (typically >100 CFU/g).Higher (can detect <10 copies per reaction)[10][12].
Speed Slow (3-5 days for incubation).Fast (results within a day after DNA extraction).
Quantification Viable cells only (CFU/g).Total cells (viable and non-viable) (gene copies/g).
Major Pro Directly measures viable and culturable population.High throughput, high specificity, culture-independent.
Major Con Biased towards culturable bacteria; time-consuming.Requires DNA extraction; potential inhibitor bias; does not distinguish live/dead cells.

Visualizations: Workflows and Logic

Culture_Based_Workflow Culture-Based Quantification Workflow soil 1. Soil Sample Collection suspension 2. Create 10-1 Soil Suspension (10g soil in 90mL saline) soil->suspension dilution 3. Perform Serial Dilutions (10-2 to 10-6) suspension->dilution plating 4. Spread Plate 0.1mL on Aleksandrov Agar dilution->plating incubation 5. Incubate at 28-30°C for 3-5 Days plating->incubation counting 6. Count Colonies with Halos (30-300 CFU/plate) incubation->counting calculation 7. Calculate CFU per gram dry soil counting->calculation

Caption: Workflow for quantifying F. This compound using viable plate counts.

qPCR_Workflow qPCR-Based Quantification Workflow soil 1. Soil Sample Collection extraction 2. Total DNA Extraction (using commercial kit) soil->extraction qc 3. DNA Quality & Quantity Check (Spectrophotometry/Fluorometry) extraction->qc setup 4. Prepare qPCR Reaction (SYBR Green, Primers, DNA) qc->setup amplification 5. Run qPCR & Acquire Data (40 cycles + Melt Curve) setup->amplification analysis 6. Data Analysis (vs. Standard Curve) amplification->analysis calculation 7. Calculate Gene Copies per gram dry soil analysis->calculation

Caption: Proposed workflow for quantifying F. This compound using qPCR.

Method_Comparison_Logic Logical Comparison of Quantification Methods start Quantify F. This compound in Soil Sample culture Culture-Based Method start->culture Choose Viability qpcr qPCR Method start->qpcr Choose Speed/ Specificity culture_attr Measures: Viable Cells Output: CFU/g Time: Slow (Days) Specificity: Moderate culture->culture_attr qpcr_attr Measures: DNA (Total Cells) Output: Gene Copies/g Time: Fast (Hours) Specificity: High qpcr->qpcr_attr

Caption: Logical diagram comparing the two primary quantification approaches.

References

Application Notes and Protocols for Commercial Biofertilizer Formulation using Frateuria aurantia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Frateuria aurantia is a gram-negative, rod-shaped bacterium known for its potent potassium solubilizing capabilities.[1][2] This characteristic makes it a valuable microorganism for the development of biofertilizers. Commercial formulations of F. This compound are designed to deliver a high concentration of viable cells to the soil, where they enhance the availability of potassium to plants. This leads to improved plant growth, increased yield, and enhanced stress tolerance.[3][4] These application notes provide detailed protocols for the isolation, mass production, formulation, and quality control of F. This compound-based biofertilizers, along with quantitative data on their efficacy and shelf life.

Mechanism of Action

The primary mode of action for Frateuria this compound as a biofertilizer is the solubilization of fixed potassium in the soil. This is achieved through the production and secretion of various organic acids, such as tartaric acid, citric acid, succinic acid, and α-ketogluconic acid.[5][6] These acids lower the pH of the rhizosphere and chelate cations, which disrupts the crystalline structure of potassium-bearing minerals like mica and feldspar, releasing potassium ions (K+) into the soil solution for plant uptake.[6][7] Additionally, F. This compound promotes plant growth through the synthesis of phytohormones like Indole-3-Acetic Acid (IAA), which stimulates root development and proliferation, further enhancing nutrient and water absorption.[3]

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance and quality of Frateuria this compound biofertilizer formulations.

Table 1: In Vitro Efficacy of Frateuria this compound

ParameterValueReference Strain/Condition
Potassium Solubilization7.4 mg·K·L⁻¹From potassium aluminium silicate
Potassium Solubilization38.95 µg·mL⁻¹From muscovite mica (20 DAI)
IAA Production13.23 µg·mL⁻¹In vitro culture

Table 2: Quality Control Parameters for Commercial Formulations

ParameterLiquid FormulationSolid (Carrier-Based) Formulation
Minimum CFU Count 1 x 10⁸ CFU/mL5 x 10⁷ CFU/g
pH 6.5 - 7.56.5 - 7.5
Moisture Content N/A< 40%
Contamination No detectable contaminants< 1% of total microbial count

Table 3: Shelf Life of Frateuria this compound Formulations

Formulation TypeStorage TemperatureShelf Life (Time to reach minimum CFU)
Liquid4°C> 12 months
LiquidRoom Temperature (~25°C)Up to 12 months
Solid (Lignite-based)4°C~ 6-8 months
Solid (Lignite-based)Room Temperature (~25°C)~ 6 months

Experimental Protocols

Protocol 1: Isolation and Purification of Frateuria this compound

This protocol describes the isolation of F. This compound from soil samples.

Materials:

  • Rhizosphere soil samples

  • Sterile distilled water

  • Aleksandrov Agar medium

  • Petri plates, test tubes, flasks

  • Incubator

  • Microscope

Aleksandrov Agar Medium Composition (per 1000 mL):

  • Glucose: 5.0 g

  • Magnesium Sulfate (MgSO₄·7H₂O): 1.0 g

  • Yeast Extract: 5.0 g

  • Peptone: 5.0 g

  • Agar: 20.0 g

  • Adjust pH to 7.0-7.2

Procedure:

  • Sample Collection: Collect soil samples from the rhizosphere of healthy plants.

  • Serial Dilution: Prepare a serial dilution of the soil sample (10⁻¹ to 10⁻⁶) in sterile distilled water.

  • Plating: Plate 0.1 mL of each dilution onto Aleksandrov Agar plates.

  • Incubation: Incubate the plates at 28 ± 2°C for 3-5 days.

  • Screening: Observe the plates for colonies producing a clear halo, indicating potassium solubilization. F. This compound typically forms yellow to orange, smooth, circular colonies.

  • Purification: Isolate and purify the selected colonies by repeated streaking on fresh Aleksandrov Agar plates.

  • Identification: Characterize the purified isolates based on morphological (Gram staining, cell shape) and biochemical tests.

Protocol 2: Mass Cultivation of Frateuria this compound

This protocol outlines the submerged fermentation process for the mass production of F. This compound.

Materials:

  • Pure culture of Frateuria this compound

  • PAC-010 Broth Medium

  • Shaker flasks (starter culture)

  • Fermenter (production scale)

  • Autoclave

  • Centrifuge

PAC-010 Broth Medium Composition (per 1000 mL):

  • Dextrose: 5.0 g

  • Magnesium Sulfate (MgSO₄·7H₂O): 1.0 g

  • Yeast Extract: 5.0 g

  • Peptone: 5.0 g

  • Distilled Water: 1000 mL

  • Adjust pH to 7.0

Procedure:

  • Inoculum Preparation (Starter Culture):

    • Inoculate a loopful of pure F. This compound culture into a 250 mL flask containing 100 mL of sterile PAC-010 broth.

    • Incubate at 27 ± 1°C for 3-4 days on a rotary shaker at 150 RPM.

  • Seed Fermenter:

    • Aseptically transfer the starter culture into a seed fermenter containing PAC-010 broth (e.g., 1 L of starter culture into 10 L of medium).

    • Incubate at 27 ± 1°C for 3-4 days with agitation.

  • Production Fermenter:

    • Inoculate the production fermenter containing sterile PAC-010 broth with the culture from the seed fermenter (typically 5-10% v/v).

    • Maintain the fermentation at 27 ± 1°C with agitation (e.g., 100 RPM) for 3-4 days, or until the cell count reaches the desired level (≥ 1 x 10⁹ CFU/mL).

  • Harvesting:

    • Harvest the bacterial biomass by centrifugation (e.g., 8000 x g for 15 minutes).

    • The resulting cell paste is used for formulation.

Protocol 3: Biofertilizer Formulation

A. Liquid Formulation

Materials:

  • F. This compound cell paste

  • Sterile distilled water

  • Glycerol (as a cell protectant)

  • Polyvinylpyrrolidone (PVP) (as a stabilizer)

  • Sterile container with agitator

Procedure:

  • Resuspend the harvested F. This compound cell paste in sterile distilled water.

  • Adjust the cell concentration to the desired level (e.g., 1 x 10⁸ CFU/mL).

  • Add glycerol to a final concentration of 0.5% (v/v) and PVP to a final concentration of 0.5% (w/v).

  • Mix thoroughly until a homogenous suspension is achieved.

  • Package the liquid formulation in sterile, sealed containers.

B. Solid (Carrier-Based) Formulation

Materials:

  • F. This compound broth culture (from the production fermenter)

  • Sterile carrier material (e.g., lignite, talc, or a mixture)

  • Calcium Carbonate (for pH neutralization of the carrier)

  • Dextrose or sucrose (as an energy source and adhesive)

  • Sterile mixer

Procedure:

  • Neutralize the pH of the carrier material to 6.5-7.5 using calcium carbonate.

  • Sterilize the carrier material by autoclaving.

  • In a sterile mixer, add the sterilized carrier material.

  • Gradually add the F. This compound broth culture to the carrier while mixing, ensuring uniform absorption. The final moisture content should be around 30-40%.

  • Add dextrose or sucrose at 1-2% (w/w) and mix thoroughly.

  • Cure the mixture in a sterile environment for 24-48 hours to allow the bacteria to stabilize.

  • Package the solid formulation in moisture-proof bags.

Protocol 4: Quality Control

A. Viable Cell Count (CFU Assay)

Procedure:

  • Perform serial dilutions of the biofertilizer sample (liquid or solid) in sterile saline solution.

  • Plate 0.1 mL of appropriate dilutions onto nutrient agar or a similar general-purpose medium.

  • Incubate at 28 ± 2°C for 48-72 hours.

  • Count the colonies and calculate the CFU per mL or gram of the product.

  • Ensure the count meets the specified standards (Table 2).

B. Purity Test

Procedure:

  • Streak a loopful of the biofertilizer sample onto nutrient agar plates.

  • Observe the colony morphology after incubation. The culture should be free from any colonies that differ in appearance from F. This compound.

  • Perform Gram staining on representative colonies to confirm they are gram-negative rods.

C. pH Measurement

Procedure:

  • For liquid formulations, directly measure the pH using a calibrated pH meter.

  • For solid formulations, prepare a 1:10 suspension in distilled water, mix well, and measure the pH of the supernatant.

D. Potassium Solubilization Assay (Qualitative)

Procedure:

  • Spot-inoculate the biofertilizer sample onto Aleksandrov Agar containing an insoluble potassium source (e.g., mica powder).

  • Incubate at 28 ± 2°C for 5-7 days.

  • A clear zone (halo) around the colony indicates potassium solubilization activity.

Visualizations

Biofertilizer_Production_Workflow cluster_0 Upstream Processing cluster_1 Fermentation cluster_2 Downstream Processing & Formulation cluster_3 Quality Control Isolation Isolation & Purification of F. This compound Culture Master Culture Preparation Isolation->Culture Pure Isolate Inoculum Inoculum Development Culture->Inoculum Starter Culture Fermentation Mass Cultivation (Production Fermenter) Inoculum->Fermentation Seed Culture Harvesting Harvesting (Centrifugation) Fermentation->Harvesting Bacterial Broth Formulation Formulation (Liquid or Solid) Harvesting->Formulation Cell Paste/Broth Packaging Packaging Formulation->Packaging QC Quality Control (CFU, Purity, pH) Packaging->QC Final Product (Batch Testing)

Caption: Workflow for the commercial production of F. This compound biofertilizer.

Mode_of_Action cluster_actions Bacterial Actions cluster_soil_effects Soil-Level Effects cluster_plant_responses Plant Responses F_this compound Frateuria this compound in Rhizosphere Organic_Acids Secretion of Organic Acids (Citric, Tartaric, etc.) F_this compound->Organic_Acids IAA_Production Production of Phytohormones (IAA) F_this compound->IAA_Production Lower_pH Lowering of Rhizosphere pH Organic_Acids->Lower_pH Chelation Chelation of Cations Organic_Acids->Chelation Root_Growth Enhanced Root Growth & Proliferation IAA_Production->Root_Growth K_Solubilization Solubilization of Fixed Potassium (K+) Lower_pH->K_Solubilization Chelation->K_Solubilization K_Uptake Increased K+ Uptake K_Solubilization->K_Uptake Root_Growth->K_Uptake Improved_Growth Improved Plant Growth, Yield & Stress Tolerance K_Uptake->Improved_Growth

Caption: Mechanism of action of Frateuria this compound as a biofertilizer.

References

Troubleshooting & Optimization

Technical Support Center: Frateuria aurantia Biofertilizer Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the experimental production of Frateuria aurantia biofertilizer.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the culture, production, and quality assessment of Frateuria this compound.

Culture & Growth Issues

Q1: Why is my Frateuria this compound culture not growing or showing very slow growth?

A1: Slow or no growth can be attributed to several factors:

  • Improper Media Composition: Ensure the medium is prepared correctly. F. This compound grows well on specific media like PAC-010 or Glucose Yeast Extract Calcium Carbonate (GYCC) broth.[1] Verify the concentrations of all components.

  • Suboptimal pH: The pH of the growth medium is critical. For optimal growth, the pH should be maintained between 6.5 and 7.5.[2]

  • Incorrect Temperature: Incubate the culture within the optimal temperature range of 26°C to 30°C.[1] Temperatures outside this range can inhibit growth.

  • Inadequate Aeration: F. This compound is aerobic. For liquid cultures, ensure proper agitation (e.g., 150 RPM on a shaker) to provide sufficient oxygen.[1]

  • Poor Quality Inoculum: The initial culture may have low viability. Try re-culturing from a fresh stock or a different source.

Q2: My culture plates/broth show signs of contamination. How can I identify and control it?

A2: Contamination is a common issue in microbial culture.

  • Identification: Frateuria this compound colonies are typically orange to brown, glistening, and flat.[3][4] Common contaminants may appear as fuzzy fungal growth (molds) or colonies with different colors (white, yellow), shapes, and textures (e.g., dry, wrinkled). Microscopic examination can confirm the presence of organisms that are not Gram-negative rods.

  • Control Measures:

    • Aseptic Technique: Strictly follow aseptic techniques during all stages, including media preparation, inoculation, and sampling.

    • Sterilization: Ensure complete sterilization of media, glassware, and fermenters. Autoclave at 121°C for the appropriate duration. Improper sterilization is a primary source of contamination.

    • Pure Inoculum: Start with a confirmed pure culture of F. This compound. Streak a sample of your inoculum on an agar plate to check for purity before starting a large-scale culture.

    • Clean Environment: Work in a clean and controlled environment, such as a laminar flow hood, to minimize airborne contaminants.

Potassium Solubilization Issues

Q3: My F. This compound culture is growing well, but I don't observe any potassium solubilization on my plates or in my liquid assay. What could be the problem?

A3: Lack of potassium solubilization can be due to several reasons:

  • Incorrect Assay Medium: For plate assays, use a medium containing an insoluble potassium source like mica or potassium aluminum silicate, such as Aleksandrov Agar.[5][6] A clear "halo" zone around the colony indicates solubilization.

  • Inappropriate Potassium Source: Ensure the insoluble potassium source used in the assay is appropriate. Mica, feldspar, and potassium aluminum silicate are commonly used.

  • Strain Variation: The potassium solubilizing ability can vary between different strains of F. This compound. The reference strain (ATCC 33424) is known for this activity.

  • Suboptimal Conditions for Acid Production: Potassium solubilization is primarily achieved through the secretion of organic acids.[7][8] Factors that affect bacterial metabolism, such as pH and nutrient availability, can impact acid production. Ensure the medium has an adequate carbon source (e.g., glucose) to facilitate metabolic activity.

Formulation & Shelf Life Issues

Q4: The viable cell count (CFU/g or CFU/ml) in my final biofertilizer product is too low. How can I improve it?

A4: A low Colony-Forming Unit (CFU) count compromises the efficacy of the biofertilizer.

  • Harvesting at the Right Growth Phase: Harvest the bacterial culture during the late logarithmic or early stationary phase to ensure a high population of viable cells.

  • Carrier Material Quality: The choice of carrier is crucial for powder formulations. The carrier should be non-toxic, have a high water-holding capacity, and be properly sterilized (e.g., by autoclaving or gamma irradiation).[9] Suitable carriers include peat, lignite, kaolin, and clay.[10][11]

  • Formulation Process: Ensure the broth culture is thoroughly mixed with the carrier material under aseptic conditions. For liquid formulations, consider adding cell protectants like glycerol or sucrose to enhance viability.

  • Drying Process: For powder formulations, avoid high temperatures during drying as this can kill the bacteria. Shade drying is often recommended.

Q5: The shelf life of my F. This compound biofertilizer is very short. What factors affect it and how can it be extended?

A5: Shelf life is critical for the practical application of a biofertilizer.

  • Storage Conditions: Store the final product in a cool, dry place away from direct sunlight.[2] High temperatures (above 35°C) and UV exposure can rapidly decrease cell viability.

  • Moisture Content: For powder formulations, maintaining an optimal moisture content (typically 40-55%) in the carrier is essential.[12] Too low moisture can lead to desiccation, while too high moisture can encourage the growth of contaminants.

  • Packaging: Use appropriate packaging that protects the product from moisture and UV light.

  • Formulation Type: Liquid formulations may have a longer shelf life (up to a year or more) compared to solid carrier-based ones (often around 6 months) if formulated with appropriate stabilizers and cell protectants.[13][14]

Frequently Asked Questions (FAQs)

Q: What is the morphological appearance of Frateuria this compound? A: Frateuria this compound is a Gram-negative, rod-shaped bacterium.[4][14] On agar plates, it typically forms orange or brown, glistening, flat colonies.[3][4]

Q: What is the primary mechanism by which F. This compound acts as a biofertilizer? A: The primary mechanism is the solubilization of unavailable mineral potassium in the soil. F. This compound produces various organic acids (like tartaric acid, citric acid, and succinic acid) that lower the soil pH in the rhizosphere, converting insoluble potassium minerals into a soluble form that plants can absorb.[7][8]

Q: Can F. This compound be used in combination with other biofertilizers or chemical fertilizers? A: F. This compound is generally compatible with other beneficial microbes. However, studies have shown that co-inoculation with certain microorganisms, like the AM fungus Glomus bagyarajii, can sometimes lead to negative interactions, reducing the overall benefit.[7] It is advisable to avoid mixing directly with chemical fertilizers or pesticides, which can be toxic to the bacteria.[13]

Q: What are the standard quality control parameters for an F. This compound biofertilizer? A: Key quality control parameters include:

  • Viable Cell Count (CFU): A minimum CFU count is required, typically ranging from 5 x 10⁷ to 1 x 10⁹ CFU per gram or ml of the product.[14]

  • Purity: The product should be free from contaminating microorganisms.

  • pH: The pH of the product should be within a neutral range (e.g., 6.5-7.5).[2]

  • Moisture Content: For solid formulations, moisture content should be within the specified range to ensure shelf life.

Data Presentation

Table 1: Optimal Growth and Culture Conditions for Frateuria this compound

ParameterOptimal Range/ConditionSource(s)
Temperature 26°C - 30°C[1]
pH of Medium 6.5 - 7.5[2]
Agitation (Liquid Culture) 100 - 150 RPM[1]
Incubation Period 3 - 7 days[1]
Carbon Sources Dextrose, Glucose[1]
Nitrogen Sources Peptone, Yeast Extract[1]

Table 2: Quality Control Specifications for Frateuria this compound Biofertilizer

ParameterSpecification (Liquid)Specification (Powder)Source(s)
Viable Cell Count ≥ 1 x 10⁹ CFU/ml≥ 5 x 10⁷ CFU/g[13][14]
pH 6.5 - 7.56.5 - 7.5[2]
Contaminants No detectable contaminantsNo detectable contaminants[15]
Shelf Life ~1 year (cool, dry place)~6 months (cool, dry place)[13][14]
Carrier Material N/ALignite, Peat, Kaolin, Clay[9][10]

Table 3: Example Media Compositions for Frateuria this compound Culture

ComponentPAC-010 Medium (per 1 L)Aleksandrov Agar (per 1 L)
Dextrose / Glucose5 g5 g
Yeast Extract5 g-
Peptone5 g-
Magnesium Sulfate (MgSO₄·7H₂O)1 g0.005 g
Ferric Chloride (FeCl₃)-0.1 g
Calcium Carbonate (CaCO₃)-2.0 g
Calcium Phosphate (Ca₃(PO₄)₂)-2.0 g
Potassium Aluminum Silicate (Mica)-3.0 g
Agar (for solid medium)20 g30 g
Distilled Water1000 ml1000 ml
Source(s) [1][16]

Experimental Protocols

Protocol 1: Culture Initiation and Mass Multiplication of Frateuria this compound

  • Preparation of Starter Culture:

    • Prepare PAC-010 broth medium as specified in Table 3 and sterilize by autoclaving.

    • Aseptically transfer a loopful of pure F. This compound culture from a slant or a small volume from a glycerol stock into a 250 ml flask containing 100 ml of the sterile broth.

    • Incubate the flask at 27 ± 1°C for 3 to 4 days on a rotary shaker at 150 RPM.[1]

  • Mass Multiplication in Fermenter:

    • Prepare the required volume of PAC-010 broth (without agar) in a sterilized fermenter.

    • Aseptically transfer the starter culture (e.g., 5-10% v/v) into the production fermenter.

    • Maintain the culture conditions: temperature at 27 ± 1°C, with agitation at 100 RPM.[1]

    • Allow the culture to grow for 3 to 4 days, or until it reaches the late logarithmic growth phase. Monitor cell density periodically.

Protocol 2: Quantitative Estimation of Potassium Solubilization

This protocol uses flame photometry to quantify solubilized potassium.

  • Inoculum Preparation: Prepare a 24-hour-old culture of F. This compound in a suitable broth (e.g., Nutrient Broth).

  • Assay Setup:

    • Dispense 100 ml of sterile Aleksandrov broth (containing an insoluble potassium source like mica) into 250 ml Erlenmeyer flasks.

    • Inoculate the flasks with 1 ml of the F. This compound culture. Keep an uninoculated flask as a control.

    • Incubate the flasks at 28 ± 2°C for 10 days with constant shaking.[13][17]

  • Sample Preparation:

    • After incubation, transfer the broth culture to centrifuge tubes and centrifuge to pellet the bacterial cells and insoluble material.

    • Carefully collect the supernatant for analysis.

  • Quantification:

    • Analyze the potassium concentration in the supernatant using a flame photometer.[13][17]

    • Compare the potassium concentration in the inoculated samples with the uninoculated control to determine the amount of potassium solubilized by the bacteria. The results are typically expressed in mg/L or µg/ml.[6]

Mandatory Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_culture Phase 2: Culturing cluster_qc Phase 3: Quality Control cluster_formulation Phase 4: Formulation A Pure Culture (Slant/Stock) D Inoculation (Starter Culture) A->D B Media Preparation (PAC-010 Broth) C Sterilization (Autoclave) B->C C->D E Incubation (27°C, 150 RPM, 3-4 days) D->E F Mass Multiplication (Fermenter) E->F G Purity Check (Plating) F->G H CFU Count (Serial Dilution) F->H I K-Solubilization Assay F->I J Harvest Culture (Centrifugation) F->J K Mixing with Carrier (e.g., Lignite, Peat) J->K L Packaging K->L

Caption: Experimental workflow for Frateuria this compound biofertilizer production.

Potassium_Solubilization Bacteria Frateuria this compound Metabolism Cellular Metabolism (Carbon Source Utilization) Bacteria->Metabolism drives Acids Organic Acid Secretion (Citric, Tartaric, etc.) Metabolism->Acids produces pH_drop Lowering of Rhizosphere pH Acids->pH_drop causes Soil Soil Rhizosphere InsolubleK Insoluble K Minerals (e.g., Mica, Feldspar) SolubleK Soluble K+ (Available for Plant) InsolubleK->SolubleK releases Plant Plant Root SolubleK->Plant Uptake by pH_drop->InsolubleK acts on

Caption: Mechanism of potassium solubilization by Frateuria this compound.

References

Addressing inconsistent field performance of Frateuria aurantia

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Frateuria aurantia

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the inconsistent field performance of Frateuria this compound, a potassium solubilizing bacterium. The information is tailored for researchers, scientists, and drug development professionals working with this biofertilizer.

Troubleshooting Guides

This section addresses specific issues you may encounter during the application and evaluation of F. This compound.

Issue 1: Poor or No Improvement in Potassium Uptake

Question: We applied Frateuria this compound as per the recommended protocol but observed no significant increase in plant potassium levels or crop yield. What could be the cause?

Answer: Inconsistent performance is a known challenge in the application of biofertilizers and can be attributed to a range of factors from product quality to field conditions.[1] The efficacy of F. This compound hinges on its viability and its ability to thrive in the target soil environment. Here are the primary areas to investigate:

  • Product Quality and Viability: The initial quality of the inoculum is critical. Poor quality, contamination, low microbial counts, or improper formulation can lead to reduced effectiveness.[2] The shelf life of carrier-based biofertilizers is typically around six months, while liquid formulations may last up to two years.[1]

  • Soil and Environmental Conditions: The performance of F. This compound is highly dependent on environmental factors.[1] Key parameters to check include:

    • Soil pH: F. This compound and other potassium solubilizing bacteria (KSB) often perform optimally in a neutral pH range (around 7.0).[3][4] Extreme pH can inhibit bacterial growth and activity.

    • Soil Moisture: Adequate soil moisture is necessary for the survival, multiplication, and colonization of the bacteria.[5]

    • Competition: The native microbial population in the soil can compete with the introduced F. This compound, hindering its establishment.[1]

    • Nutrient Availability: While F. This compound mobilizes potassium, the presence of other essential nutrients is vital for its activity and for the overall health of the plant.

  • Application Method: The method of application can significantly impact the success of the inoculation. Common methods include seed treatment, soil application, and irrigation.[6][7] It's crucial to ensure uniform application and that the bacteria are delivered to the rhizosphere where they are most effective.

Issue 2: Low Colony Forming Unit (CFU) Count in Soil Post-Application

Question: We performed a CFU count on soil samples after applying Frateuria this compound and found the population to be much lower than expected. Why is the bacterium not surviving?

Answer: Low survival rates post-application are a common hurdle. Several factors can contribute to this issue:

  • Formulation and Carrier Material: The formulation plays a significant role in the survival of the microbes during storage and after application.[1] The carrier material should have a high water-holding capacity, be non-toxic, and allow for easy handling.[8]

  • Abiotic Stressors:

    • Temperature and UV Radiation: High temperatures and exposure to direct sunlight (UV radiation) can be lethal to the bacteria. Application during cooler parts of the day and ensuring the inoculum is incorporated into the soil can mitigate this.

    • Chemical Inputs: The presence of chemical fertilizers, pesticides, or herbicides in the soil can be detrimental to F. This compound.[1] It is important to check for compatibility before application.

  • Biotic Stressors:

    • Native Microflora: As mentioned, competition from indigenous microorganisms can limit the establishment of F. This compound.[1]

    • Predation: Protozoa and other soil organisms may prey on the introduced bacteria.

To troubleshoot these issues, a systematic approach is recommended. The following workflow can help identify the root cause of inconsistent performance.

G start Inconsistent Field Performance Observed q1 Step 1: Verify Inoculum Quality start->q1 sub1 Perform Viability Test (CFU count) Check for Contamination Verify Shelf Life q1->sub1 How? q2 Step 2: Assess Application Protocol sub2 Review Application Method (Seed/Soil/Drip) Check Dosage and Timing Ensure Proper Incorporation q2->sub2 How? q3 Step 3: Analyze Soil & Environmental Conditions sub3 Measure Soil pH, Moisture, Temperature Analyze Soil Texture and Organic Matter Check for Chemical Residues q3->sub3 How? q4 Step 4: Evaluate Biotic Factors sub4 Assess Native Microbial Competition Consider Potential Antagonistic Effects q4->sub4 How? sub1->q2 sub2->q3 sub3->q4 res1 Identify Root Cause sub4->res1

Caption: Troubleshooting workflow for inconsistent performance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Frateuria this compound?

Frateuria this compound is a potassium solubilizing bacterium.[9] Its main function is to convert insoluble potassium in the soil into a form that is available for plant uptake.[7][10] This is primarily achieved through the production of organic acids, which either directly dissolve potassium-bearing minerals or chelate silicon ions associated with these minerals.[11][12]

Q2: What are the optimal growth conditions for Frateuria this compound?

While specific optimal conditions can be strain-dependent, general parameters for many potassium solubilizing bacteria provide a good baseline.

ParameterOptimal RangeSource
pH 6.5 - 7.5[3]
Temperature 28°C - 37°C[13]
Oxygen Aerobic[11]

Q3: Can Frateuria this compound be used in conjunction with chemical fertilizers?

Yes, it can be used as part of an Integrated Nutrient Management (INM) package.[13] In fact, some studies have shown that the application of F. This compound can increase the efficiency of chemical fertilizers.[10][14] However, it is crucial to avoid mixing the biofertilizer directly with high concentrations of chemical fertilizers, as this can be detrimental to the bacteria.

Q4: How is the quality of a Frateuria this compound biofertilizer product ensured?

Quality control is essential for the efficacy of biofertilizers.[2][8] Key quality control steps include:

  • Strain Authenticity: Ensuring the product contains the correct bacterial strain.

  • Viable Cell Count: Meeting a minimum threshold of viable cells (CFU) per gram or milliliter of the product.

  • Contamination Check: The product must be free from contaminating microorganisms.

  • Formulation Stability: The carrier material and formulation should support the viability of the bacteria throughout its shelf life.[1][8]

The following diagram illustrates the key factors that can influence the field performance of F. This compound.

G cluster_0 Product Quality cluster_1 Environmental Factors cluster_2 Application Method cluster_3 Biotic Factors center Field Performance of Frateuria this compound a1 Viability (CFU Count) center->a1 b1 Soil pH center->b1 c1 Dosage center->c1 d1 Native Microflora center->d1 a2 Strain Purity a3 Formulation Type a4 Shelf Life b2 Soil Moisture b3 Temperature b4 Soil Type c2 Timing c3 Placement d2 Presence of Pathogens d3 Host Plant Specificity

Caption: Core factors influencing field performance.

Experimental Protocols

Protocol 1: Quantitative Estimation of Potassium Solubilization in Liquid Medium

This protocol is used to determine the potassium solubilizing capacity of Frateuria this compound.

Materials:

  • Aleksandrov medium broth (or a similar medium with an insoluble potassium source like muscovite mica).

  • Pure culture of Frateuria this compound.

  • Incubator shaker.

  • Centrifuge.

  • Flame photometer or Inductively Coupled Plasma (ICP) spectrometer.

  • pH meter.

Methodology:

  • Prepare Aleksandrov medium broth and dispense 50 ml into 100 ml Erlenmeyer flasks.

  • Autoclave the flasks and allow them to cool.

  • Inoculate the flasks with 1 ml of a 24-48 hour old culture of F. This compound. Keep one set of flasks uninoculated as a control.

  • Incubate the flasks at 28±2°C for 7-10 days in an incubator shaker.

  • After incubation, measure the final pH of the broth.

  • Centrifuge the broth at 10,000 rpm for 10 minutes to pellet the cells and insoluble material.

  • Collect the supernatant and estimate the amount of soluble potassium using a flame photometer or ICP.

  • The potassium solubilizing capacity is calculated by subtracting the potassium concentration in the control from the concentration in the inoculated sample.

Protocol 2: Assessment of F. This compound Viability in a Biofertilizer Formulation (CFU Count)

This protocol determines the number of viable bacterial cells in a carrier-based or liquid biofertilizer product.

Materials:

  • Biofertilizer sample.

  • Sterile saline solution (0.85% NaCl) or phosphate-buffered saline (PBS).

  • Sterile test tubes and pipettes.

  • Nutrient Agar or a suitable growth medium for F. This compound.

  • Sterile Petri plates.

  • Incubator.

Methodology:

  • Serial Dilution:

    • For a solid carrier sample, add 1 gram to 99 ml of sterile saline (10⁻² dilution). For a liquid sample, add 1 ml to 99 ml of sterile saline.

    • Vortex the suspension thoroughly for 2-3 minutes.

    • Perform a serial dilution by transferring 1 ml of the suspension to 9 ml of sterile saline to create 10⁻³, 10⁻⁴, 10⁻⁵, 10⁻⁶, 10⁻⁷, and 10⁻⁸ dilutions.

  • Plating:

    • Pipette 0.1 ml from the higher dilutions (e.g., 10⁻⁶, 10⁻⁷, 10⁻⁸) onto separate, pre-poured agar plates.

    • Spread the inoculum evenly over the surface of the agar using a sterile spreader.

  • Incubation:

    • Incubate the plates in an inverted position at 28-30°C for 48-72 hours.

  • Colony Counting:

    • Select plates that have between 30 and 300 colonies for counting.

    • Count the number of colonies on the selected plates.

  • Calculation:

    • Calculate the CFU per gram or ml using the formula: CFU/g (or ml) = (Number of colonies × Dilution factor) / Volume of inoculum plated (ml)

The following diagram outlines the workflow for this experimental protocol.

G cluster_prep Sample Preparation cluster_dilution Serial Dilution cluster_plating Plating & Incubation cluster_analysis Analysis A 1g or 1ml of Biofertilizer Sample B Add to 99ml Sterile Saline A->B C 10⁻² Dilution B->C D 10⁻³ C->D E ... D->E F 10⁻⁸ E->F G Plate 0.1ml from 10⁻⁶, 10⁻⁷, 10⁻⁸ F->G H Incubate at 28-30°C for 48-72h G->H I Count Colonies (30-300 range) H->I J Calculate CFU/g I->J

Caption: Experimental workflow for CFU enumeration.

References

How to prevent contamination in Frateuria aurantia cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and managing contamination in Frateuria aurantia cultures.

Troubleshooting Contamination in Frateuria this compound Cultures

Contamination is a common issue in microbiology that can compromise experimental results. This guide provides a systematic approach to identifying and resolving contamination in your Frateuria this compound cultures.

Problem: I see fuzzy, filamentous growth in my culture plates or broth.

Cause: This is likely fungal contamination, often from airborne spores.[1]

Solution:

  • Isolate and Discard: Immediately isolate the contaminated cultures to prevent further spread. It is generally recommended to discard heavily contaminated cultures.[2][3]

  • Decontaminate: Thoroughly clean and disinfect the incubator, biosafety cabinet, and surrounding work areas.[2][3] Use a laboratory disinfectant effective against fungal spores.

  • Review Aseptic Technique: Ensure strict adherence to aseptic techniques during all manipulations. This includes working near a Bunsen burner to create an updraft, minimizing the time cultures are open to the air, and sterilizing all equipment.[4][5]

  • Check Air Filtration: Ensure that the HEPA filters in your biosafety cabinet and ventilation systems are functioning correctly and have been recently certified.[6]

Problem: My liquid culture medium has become cloudy overnight, and the pH has dropped (medium appears yellow).

Cause: This typically indicates bacterial cross-contamination.[6] The rapid growth and metabolic byproducts of the contaminating bacteria can cause turbidity and a decrease in pH.[7]

Solution:

  • Microscopic Examination: Observe a sample of the culture under a microscope to confirm the presence of bacteria with different morphology from F. This compound.

  • Discard Contaminated Cultures: It is best practice to discard the contaminated culture and start a new one from a frozen stock.[8]

  • Verify Sterilization: Review your sterilization procedures for media, glassware, and other equipment. Ensure the autoclave is reaching the appropriate temperature and pressure for the required duration.[9][10]

  • Streak for Purity: Before starting a new liquid culture, streak your F. This compound stock onto an agar plate to ensure you are starting with a pure culture.[4]

Problem: My Frateuria this compound colonies on the agar plate have an unusual morphology or color.

Cause: This could be due to cross-contamination with another bacterial or yeast species. Yeast contamination may appear as round or oval cells, sometimes budding.[2]

Solution:

  • Isolate Different Colony Types: If you suspect mixed colonies, you can attempt to isolate F. This compound by picking a single, characteristic colony and re-streaking it onto a new plate.

  • Review Inoculation Technique: Ensure your inoculating loop or needle is properly sterilized by flaming until red hot before and after each use.[5][11] Allow the loop to cool in a sterile area of the agar before picking a colony to avoid killing the bacteria.[11]

  • Quarantine New Strains: When introducing a new strain of F. This compound or any other organism into the lab, grow it in a separate, quarantined incubator initially to prevent cross-contamination with existing cultures.[2]

Frequently Asked Questions (FAQs)

Q1: What are the optimal growth conditions for Frateuria this compound?

Frateuria this compound is a mesophilic bacterium that can grow under diverse conditions.[12] Optimal growth is typically observed at a temperature of 26°C and a pH of 6.8.[12] It can tolerate a wide temperature range from 10°C to 36°C and a pH range from 3.5 to 8.[12]

Q2: What is a standard culture medium for Frateuria this compound?

A commonly used medium is the YPM medium (DSMZ Medium 360).[13] Another option is Potash solubilising media.[14]

Q3: What are the most common sources of contamination in a microbiology lab?

Common sources of contamination include airborne microorganisms, improper aseptic technique, contaminated reagents or media, and inadequately sterilized equipment.[15][16] Lab personnel can also be a source of contamination.[16]

Q4: How can I prevent contamination when preparing culture media?

To prevent contamination during media preparation, ensure all glassware is thoroughly cleaned and sterilized.[17] Prepare the media in a clean environment, and sterilize it by autoclaving at 121°C for at least 15 minutes.[10][17] After autoclaving, allow the media to cool in a sterile environment before use.[17]

Q5: Is it advisable to use antibiotics in my Frateuria this compound cultures to prevent contamination?

Routine use of antibiotics is generally discouraged as it can lead to the development of antibiotic-resistant strains and may mask low-level or cryptic contaminations.[18] Antibiotics should only be used as a last resort for a short duration to rescue a valuable culture.[18]

Data Presentation

Table 1: Recommended Sterilization Methods

MethodTemperatureDurationPressureApplications
Autoclaving (Wet Heat) 121°C15-20 minutes15 psiCulture media, glassware, metal instruments, biohazardous waste[10]
Dry Heat Oven 160-180°C2 hours - 30 minutesN/AGlassware, metal instruments, powders, oils[10]
Filtration N/AN/AN/AHeat-sensitive liquids (e.g., vitamin solutions, antibiotics)[19]

Table 2: Optimal Growth Parameters for Frateuria this compound

ParameterOptimal ValueTolerated Range
Temperature 26°C[12]10°C - 36°C[12]
pH 6.8[12]3.5 - 8[12]

Experimental Protocols

Protocol 1: Aseptic Transfer of Frateuria this compound from Agar Plate to Liquid Culture

Objective: To inoculate a sterile liquid culture medium with a pure colony of Frateuria this compound without introducing contaminants.

Materials:

  • Pure culture of F. This compound on an agar plate

  • Sterile liquid culture medium (e.g., YPM broth)

  • Sterile inoculating loop

  • Bunsen burner

  • 70% ethanol for disinfection

Procedure:

  • Disinfect the work surface with 70% ethanol.[20]

  • Arrange all necessary materials within easy reach.

  • Light the Bunsen burner to create a sterile updraft.[21]

  • Sterilize the inoculating loop by flaming it until it is red hot.[5] Allow the loop to cool completely. You can test for coolness by touching it to an uninoculated area of the agar plate.[11]

  • With your non-dominant hand, lift the lid of the Petri dish at a slight angle to minimize exposure to airborne contaminants.

  • Gently touch the cooled loop to a single, well-isolated colony of F. This compound.

  • Remove the cap of the sterile broth tube, passing the mouth of the tube through the flame briefly.[20]

  • Immerse the tip of the inoculating loop containing the bacteria into the broth and gently agitate to dislodge the cells.

  • Withdraw the loop and re-flame the mouth of the tube before replacing the cap.

  • Re-sterilize the inoculating loop by flaming it until it is red hot.[5]

  • Incubate the liquid culture under the optimal conditions for F. This compound.

Protocol 2: Preparation of YPM Agar Plates

Objective: To prepare sterile agar plates for the cultivation of Frateuria this compound.

Materials:

  • YPM medium components (Yeast extract, Peptone, Mannitol, Agar)

  • Distilled water

  • Autoclavable bottle or flask

  • Sterile Petri dishes

  • Autoclave

Procedure:

  • Weigh the appropriate amounts of yeast extract, peptone, mannitol, and agar according to the recipe for YPM medium.

  • Dissolve the components in distilled water in an autoclavable bottle or flask.

  • Loosely cap the bottle/flask to allow for pressure equalization during autoclaving.

  • Sterilize the medium by autoclaving at 121°C and 15 psi for 15-20 minutes.[10]

  • After autoclaving, allow the medium to cool in a 50-55°C water bath.

  • In a sterile environment (e.g., a biosafety cabinet), pour the molten agar into sterile Petri dishes, allowing approximately 15-20 mL per plate.[17]

  • Leave the plates undisturbed on a level surface to solidify.

  • Once solidified, invert the plates to prevent condensation from dripping onto the agar surface and store them at 4°C until use.[21]

Visualizations

Experimental_Workflow_Aseptic_Transfer cluster_0 Preparation cluster_1 Inoculation cluster_2 Final Steps Disinfect Workspace Disinfect Workspace Sterilize Loop Sterilize Loop Disinfect Workspace->Sterilize Loop Pick Colony Pick Colony Sterilize Loop->Pick Colony Inoculate Broth Inoculate Broth Pick Colony->Inoculate Broth Re-sterilize Loop Re-sterilize Loop Inoculate Broth->Re-sterilize Loop Incubate Incubate Re-sterilize Loop->Incubate End End Incubate->End Start Start Start->Disinfect Workspace

Caption: Aseptic transfer workflow for inoculating liquid culture.

Logical_Relationship_Troubleshooting Contamination Suspected Contamination Suspected Microscopic Examination Microscopic Examination Contamination Suspected->Microscopic Examination Identify Contaminant Type Identify Contaminant Type Microscopic Examination->Identify Contaminant Type Bacterial Bacterial Identify Contaminant Type->Bacterial Fungal Fungal Identify Contaminant Type->Fungal Yeast Yeast Identify Contaminant Type->Yeast Review Sterilization Procedures Review Sterilization Procedures Bacterial->Review Sterilization Procedures Decontaminate Workspace Decontaminate Workspace Fungal->Decontaminate Workspace Review Aseptic Technique Review Aseptic Technique Yeast->Review Aseptic Technique Discard Contaminated Culture Discard Contaminated Culture Review Aseptic Technique->Discard Contaminated Culture Review Sterilization Procedures->Discard Contaminated Culture Decontaminate Workspace->Discard Contaminated Culture

Caption: Logical workflow for troubleshooting culture contamination.

References

Technical Support Center: Frateuria aurantia Product Stability and Shelf Life

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for enhancing the shelf life and stability of Frateuria aurantia products. It includes frequently asked questions and troubleshooting guides to address common issues encountered during formulation, storage, and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is Frateuria this compound and what are its primary applications?

A1: Frateuria this compound is a Gram-negative, rod-shaped bacterium known for its ability to mobilize potassium from soil minerals, making it available for plant uptake.[1][2] Its primary application is as a biofertilizer in agriculture to improve crop growth, enhance nutrient uptake, and increase yields, particularly in potassium-deficient soils.[3][4] It can also promote plant growth by producing growth hormones and improving the plant's immune system.[3][5]

Q2: What is the typical shelf life of commercial Frateuria this compound products?

A2: The shelf life of F. This compound products varies depending on the formulation. Liquid and carrier-based powder formulations typically have a shelf life ranging from 6 months to 1 year when stored under recommended conditions.[1][3] The viability of the bacteria, measured in Colony Forming Units (CFU), is a critical factor that declines over time.[6]

Q3: What are the optimal storage conditions for Frateuria this compound products?

A3: To maximize shelf life, F. This compound products should be stored in a cool, dry place, away from direct sunlight.[7] Temperature is a critical factor; while some products are rated for storage at ambient temperatures (20-40°C), refrigeration at 4°C to 8°C can significantly improve the longevity and survival of the inoculants.[7][8] Due to the biological nature of the inocula, storing them at room temperature for extended periods can lead to a loss of viability.[8]

Q4: What types of formulations are available for Frateuria this compound and what are their differences?

A4: Frateuria this compound is commonly available in three main formulations:

  • Liquid Formulations: These contain the bacteria suspended in a liquid medium, often with additives to enhance stability. They are easy to handle and apply but may have a shorter shelf life compared to solid formulations.[1][7]

  • Carrier-Based Powder Formulations: In this type, the bacteria are mixed with a solid, inert carrier material like peat, talc, lignite, or clay.[6][9] The carrier helps protect the bacteria from environmental stress.[10]

  • Lyophilized (Freeze-Dried) or Spray-Dried Powders: These are solid formulations where water has been removed from the bacterial culture under controlled conditions.[11][12] This process can significantly extend shelf life and stability, but requires specific protocols and protective agents (excipients) to prevent cell damage.[13][14]

Troubleshooting Guides

Q5: Why is there a rapid decline in the viability (CFU count) of my liquid F. This compound formulation?

A5: A rapid loss of viability in liquid formulations is a common issue that can be attributed to several factors:

  • Improper Storage Temperature: Exposure to high temperatures is detrimental to the survival of most non-sporulating bacteria.[15] Storing the product above the recommended temperature range can accelerate the death of the cells.[8]

  • Nutrient Depletion/Metabolite Toxicity: During storage, the bacteria may deplete the available nutrients in the formulation and produce metabolic byproducts that alter the pH or become toxic, leading to cell death.[8]

  • Exposure to Sunlight: UV radiation from direct sunlight can damage and kill bacterial cells.

  • Chemical Incompatibility: The formulation may be incompatible with other chemical fertilizers or pesticides it is mixed with before application.[3]

  • Contamination: The presence of contaminating microorganisms can out-compete F. This compound for nutrients or produce substances that inhibit its growth.[16]

Q6: My lyophilized F. This compound powder shows poor viability after reconstitution. What went wrong?

A6: Poor post-reconstitution viability is typically due to cell damage during the freeze-drying process or inadequate storage of the dried product.

  • Absence or Inadequacy of Protectants: Freeze-drying imposes significant stress on bacterial cells. The absence of appropriate cryoprotectants (to protect during freezing) and lyoprotectants (to protect during drying) can lead to membrane damage and protein denaturation.[13][17]

  • Suboptimal Lyophilization Cycle: The freezing rate, primary drying temperature, and secondary drying parameters are critical. If the primary drying temperature is too high (above the collapse temperature of the formulation), it can lead to a loss of product structure and viability.[17]

  • High Residual Moisture: If the drying process is incomplete, the high residual moisture content in the final product can lead to instability and a faster decline in viability during storage.

  • Exposure to Oxygen and Humidity: Lyophilized products are often hygroscopic and sensitive to oxygen. Improper packaging that allows exposure to air and moisture can severely reduce shelf life.[18]

Q7: I am observing microbial contamination in my F. This compound cultures. How can I identify and prevent it?

A7: Microbial contamination is a significant problem in microbiological research.[19]

  • Identification: Bacterial contamination on solid media often appears as white or light-yellow mucoid colonies, distinct from the typical morphology of F. This compound.[19] Fungal contamination usually appears as filamentous (fuzzy) colonies. Microscopic examination can confirm the presence of contaminating organisms.

  • Prevention:

    • Strict Aseptic Technique: Always work in a sterile environment (e.g., a laminar flow hood) and use sterilized equipment and media.

    • Pure Starting Culture: Ensure the initial culture of F. This compound is pure by streaking for single colonies on an appropriate agar medium.[20]

    • Quarantine and Testing: Isolate new cultures and test them for contamination before use in large-scale experiments.

    • Antibiotics (Use with Caution): While antibiotics can be used to eliminate bacterial contamination from fungal cultures, their use in bacterial cultures is more complex and generally not recommended for routine production as it can lead to resistance.[19]

Data Presentation: Formulation and Storage

Table 1: Comparison of F. This compound Formulation Strategies

Formulation TypeCommon Carriers/ExcipientsTypical Shelf LifeAdvantagesDisadvantages
Liquid Broth medium, Glycerol, Molasses6 - 12 Months[1]Easy to handle and apply; uniform cell distribution.Shorter shelf life; sensitive to temperature fluctuations.[8]
Carrier-Based (Solid) Talc, Dextrose, Lignite, Peat, Kaolin[6][9]1 Year[3][6]Good protection against environmental stress; cost-effective.Non-uniform cell distribution; can be dusty and difficult to handle.
Lyophilized (Freeze-Dried) Trehalose, Sucrose, Skim Milk, Glycine, Mannitol[13][21]> 1-2 YearsExcellent long-term stability; low weight for transport.Expensive process; requires precise control and protective excipients.[17]
Spray-Dried Starch, Maltodextrin, Skim Milk Powder[11]> 1 YearRapid and continuous process; produces fine, soluble powder.High temperatures can reduce viability; requires careful optimization.[12]

Table 2: Effect of Storage Temperature on Biofertilizer Viability

Storage ConditionGeneral Effect on Viable Cell CountRecommended ForRationale
Refrigeration (4-8°C) Maintains higher viable cell counts for longer periods.[8]Long-term storage (>3 months).Low temperature reduces metabolic activity, preserving cell viability and preventing nutrient depletion.[8][15]
Room Temperature (20-28°C) Gradual to moderate decline in viability over time.[8]Short-term storage (<3 months).Convenient but can lead to significant viability loss over the product's shelf life.[8]
High Temperature (>35°C) Rapid and significant decline in viability.[15]Not Recommended.High temperatures cause cellular damage and accelerate the death of microorganisms.[15]

Experimental Protocols

Protocol 1: Assessment of F. This compound Viability (CFU Count)

This protocol determines the number of viable cells in a product sample using the serial dilution and spread plate method.

  • Materials:

    • F. This compound product sample (liquid or solid).

    • Sterile 0.85% saline solution or phosphate-buffered saline (PBS) as diluent.

    • Glucose Yeast Extract Calcium Carbonate (GYCC) agar plates or other suitable growth medium.[22]

    • Sterile test tubes, pipettes, and spreader.

    • Incubator set to 28-30°C.

  • Methodology:

    • Sample Preparation:

      • For liquid samples: Vigorously mix the sample.

      • For solid samples: Weigh 1 g of the powder and suspend it in 9 ml of sterile diluent to create a 10⁻¹ dilution. Vortex thoroughly.

    • Serial Dilution:

      • Create a dilution series from 10⁻² to 10⁻⁸ by transferring 1 ml of the previous dilution into 9 ml of fresh diluent in a new tube. Mix well between each transfer.

    • Plating:

      • Pipette 0.1 ml from the appropriate dilutions (e.g., 10⁻⁶, 10⁻⁷, 10⁻⁸) onto the surface of pre-dried GYCC agar plates.

      • Use a sterile spreader to evenly distribute the inoculum over the agar surface.

      • Prepare plates in triplicate for each dilution.

    • Incubation:

      • Incubate the plates in an inverted position at 28-30°C for 48-72 hours, or until colonies are visible.

    • Colony Counting:

      • Select plates with 30-300 colonies for counting.

      • Calculate the CFU per gram or ml of the original sample using the formula: CFU/g (or ml) = (Number of colonies × Dilution factor) / Volume plated (ml)

Protocol 2: General Protocol for Lyophilization of F. This compound

This protocol outlines the key steps for freeze-drying F. This compound for long-term preservation.

  • Materials:

    • Concentrated F. This compound cell paste (harvested from liquid culture by centrifugation).

    • Lyophilization medium (e.g., 10% skim milk + 5% sucrose, or a commercial microbial freeze-drying buffer).[13]

    • Sterile lyophilization vials and stoppers.

    • Freeze-dryer.

  • Methodology:

    • Preparation of Cell Suspension:

      • Harvest bacterial cells from a late-log phase culture by centrifugation.

      • Resuspend the cell pellet in the cold, sterile lyophilization medium to achieve a high cell density (e.g., >10¹⁰ CFU/ml).

    • Dispensing:

      • Dispense the cell suspension into sterile lyophilization vials (e.g., 1 ml per vial).

      • Partially insert sterile stoppers onto the vials to allow water vapor to escape.

    • Freezing:

      • Place the vials on the freeze-dryer shelf and lower the temperature to at least -40°C. The freezing rate should be controlled to optimize cell survival.

    • Primary Drying (Sublimation):

      • Once the product is completely frozen, apply a vacuum (e.g., <100 mTorr).

      • Increase the shelf temperature to a point well below the formulation's collapse temperature (e.g., -20°C to -10°C) to sublimate the ice. This is the longest phase of the process.[17]

    • Secondary Drying (Desorption):

      • After all ice has sublimated, gradually increase the shelf temperature to a positive value (e.g., 20-25°C) under high vacuum to remove residual bound water.

    • Sealing and Storage:

      • Once drying is complete, fully stopper the vials under vacuum or after backfilling with an inert gas like nitrogen.

      • Secure the stoppers with aluminum crimp seals.

      • Store the lyophilized product at 4°C or lower, protected from light and moisture.

Visualizations: Workflows and Logical Relationships

G Troubleshooting Workflow for Loss of Viability in F. This compound Products start Low Viability (CFU) Detected check_formulation Identify Formulation Type start->check_formulation liquid Liquid Formulation check_formulation->liquid Liquid solid Solid (Carrier/Dried) Formulation check_formulation->solid Solid check_storage_liquid Review Storage Conditions: - Temperature? - Light Exposure? liquid->check_storage_liquid check_storage_solid Review Storage Conditions: - Humidity? - Temperature? solid->check_storage_solid check_age_liquid Check Product Age (> Shelf Life?) check_storage_liquid->check_age_liquid No storage_issue Root Cause: Improper Storage check_storage_liquid->storage_issue Yes check_contamination Test for Contamination? check_age_liquid->check_contamination No age_issue Root Cause: Expired Product check_age_liquid->age_issue Yes contamination_issue Root Cause: Contamination check_contamination->contamination_issue Yes check_storage_solid->storage_issue Yes check_process Review Drying Process (Lyophilization/Spray Dry)? check_storage_solid->check_process No check_excipients Protective Excipients Used? check_process->check_excipients No process_issue Root Cause: Suboptimal Drying Cycle check_process->process_issue Yes excipient_issue Root Cause: Inadequate Protection check_excipients->excipient_issue No

Caption: Troubleshooting workflow for diagnosing the cause of low viability in F. This compound products.

G Experimental Workflow for Formulation Development and Stability Testing step1 Step 1: Strain Selection & Culture Optimization step2 Step 2: Excipient Screening (Cryo/Lyoprotectants) step1->step2 step3 Step 3: Formulation Process (e.g., Lyophilization, Spray Drying) step2->step3 step4 Step 4: Initial QC Analysis - Viability (CFU) - Residual Moisture - Appearance step3->step4 step5 Step 5: Stability Study Setup step4->step5 storage_a Condition A: Accelerated (e.g., 40°C / 75% RH) step5->storage_a storage_b Condition B: Real-Time (e.g., 4°C) step5->storage_b step6 Step 6: Time-Point Analysis (T=0, 1, 3, 6, 12 months) storage_a->step6 storage_b->step6 step7 Step 7: Data Analysis & Shelf Life Determination step6->step7

Caption: Workflow for developing and evaluating the stability of new F. This compound formulations.

G Key Factors Affecting Frateuria this compound Stability center F. This compound Viability & Stability intrinsic Intrinsic Factors strain Strain Characteristics intrinsic->strain growth_phase Growth Phase at Harvest intrinsic->growth_phase environmental Environmental Factors temp Temperature environmental->temp humidity Moisture / Humidity environmental->humidity oxygen Oxygen Exposure environmental->oxygen light Light (UV) environmental->light formulation Formulation Factors excipients Protective Excipients formulation->excipients drying Drying Method formulation->drying packaging Packaging Material formulation->packaging strain->center growth_phase->center temp->center humidity->center oxygen->center light->center excipients->center drying->center packaging->center

Caption: Factors influencing the shelf life and stability of Frateuria this compound products.

References

Technical Support Center: Enhancing Stress Tolerance of Frateuria aurantia for Arid Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the stress tolerance of Frateuria aurantia under arid conditions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is Frateuria this compound and why is its stress tolerance in arid conditions important?

Frateuria this compound is a Gram-negative, rod-shaped bacterium known for its ability to solubilize potassium, making it a valuable plant growth-promoting rhizobacterium (PGPR).[1][2][3] Its application as a biofertilizer can enhance nutrient uptake and improve crop yields.[4][5][6] In arid and semi-arid regions, its efficacy is limited by environmental stressors like drought and high salinity. Enhancing its tolerance to these conditions is crucial for developing robust biofertilizers that can improve agricultural productivity in water-scarce environments.[7]

Q2: What are the primary physiological mechanisms that can be targeted to improve the arid stress tolerance of F. This compound?

Bacteria have evolved several mechanisms to cope with arid conditions, which primarily involve osmotic and desiccation stress. Key targetable mechanisms include:

  • Accumulation of Compatible Solutes: Bacteria synthesize and accumulate small organic molecules called compatible solutes (or osmolytes), such as trehalose and proline. These molecules help maintain turgor pressure and stabilize proteins and cell membranes without interfering with normal metabolic processes.[8][9] Trehalose, in particular, is a universal stress molecule known to protect cells against damage from high osmolarity, desiccation, and temperature extremes.[9][10][11]

  • Production of Exopolysaccharides (EPS): Many bacteria, including F. This compound, produce extracellular polysaccharides.[12][13] These high-molecular-weight polymers form a hydrated matrix around the cell, creating a protective biofilm.[14] This biofilm helps retain water, prevents desiccation, and can bind to soil particles to improve soil structure and moisture retention.[14][15][16]

  • Upregulation of Antioxidant Enzymes: Drought and salinity can lead to the production of reactive oxygen species (ROS), which cause oxidative damage to cellular components.[17][18] To counteract this, bacteria upregulate antioxidant enzymes like catalase (CAT), superoxide dismutase (SOD), and peroxidase (POD) to neutralize ROS and mitigate cellular damage.[17][19]

  • Phytohormone Production: As a PGPR, F. This compound can produce phytohormones like indole-3-acetic acid (IAA) that promote root growth.[20][21] An enhanced root system allows the host plant to explore a larger soil volume for water and nutrients, indirectly improving the bacterium's environment.[21]

Q3: What advanced strategies can be employed to engineer enhanced stress tolerance in F. This compound?

Beyond optimizing growth conditions, genetic and surface engineering strategies can confer significant improvements in stress tolerance:

  • Genetic Engineering: This involves introducing or overexpressing genes associated with stress tolerance. For example, transferring the otsA and otsB genes, responsible for trehalose synthesis, can dramatically increase survival under osmotic and desiccation stress.[10][22][23] Similarly, genes encoding for antioxidant enzymes or other protective proteins can be targeted.[24][25]

  • Surface Engineering & Encapsulation: These techniques aim to create a protective physical barrier around the bacterial cells. Encapsulating F. This compound in hydrogels or applying bioinspired coatings can mimic the protective effects of natural biofilms, slowing water loss and preserving membrane integrity during desiccation.[26][27]

Section 2: Troubleshooting Experimental Challenges

This guide addresses common issues encountered during stress tolerance experiments with F. This compound.

Problem: Low cell viability observed after desiccation or osmotic stress assays.

Possible CauseRecommended Solution & Troubleshooting Steps
Inadequate Induction of Stress Response Bacteria often require pre-conditioning (a gradual exposure to sub-lethal stress) to activate their protective mechanisms. Solution: Implement a pre-conditioning step. Before the main assay, incubate the F. This compound culture in a medium with a low concentration of an osmoticum (e.g., 0.1-0.2 M NaCl or PEG 6000) for several hours. This allows time for the expression of stress-related genes and the accumulation of protective molecules like trehalose.[27]
Sub-optimal Media Composition for Protective Compound Synthesis The production of EPS and compatible solutes is highly dependent on the availability of specific nutrients. Solution: Optimize the growth medium. For EPS production, ensure an adequate carbon source is available (e.g., jaggery, dextrose).[13] For trehalose accumulation, ensure the medium contains sufficient glucose. Refer to Protocol 3 and 4 for quantification to validate that the chosen medium supports production.
High Levels of Oxidative Damage Desiccation and rehydration can generate a burst of reactive oxygen species (ROS), overwhelming the cell's natural antioxidant defenses.[17] Solution: Assess and enhance antioxidant capacity. 1. Measure the activity of key antioxidant enzymes like catalase (see Protocol 5). 2. Consider supplementing the recovery medium with antioxidants (e.g., ascorbic acid) to mitigate rehydration shock. 3. For a long-term solution, consider overexpressing antioxidant enzyme genes.
Rapid or Harsh Desiccation Process Extremely rapid drying can cause irreversible damage to cell membranes and proteins before protective mechanisms are fully effective. Solution: Control the rate of desiccation. Instead of flash-drying, desiccate cells in a controlled humidity chamber or over a desiccant like silica gel. This slower process allows for the orderly replacement of water with protective molecules like trehalose, promoting vitrification (a glass-like state) of the cytoplasm.[28]

Problem: Inconsistent or non-reproducible results in stress tolerance assays.

Possible CauseRecommended Solution & Troubleshooting Steps
Variability in Inoculum Preparation Differences in the growth phase or cell density of the starting culture can significantly impact stress tolerance. Stationary phase cells are often more resilient than those in the exponential phase.[10] Solution: Standardize the inoculum. Always harvest cells at the same growth phase (e.g., late exponential or early stationary phase) and normalize the cell density (e.g., to a specific OD600) before starting the assay.
Inconsistent Application of Stress Minor variations in osmoticum concentration, drying time, or temperature can lead to large differences in survival rates. Solution: Tightly control all experimental parameters. Prepare fresh osmotic stress media for each experiment. Ensure the desiccation environment (temperature, humidity, airflow) is consistent. Use precise timing for all steps of the assay.

Section 3: Key Experimental Protocols

Protocol 1: Osmotic Stress Tolerance Assay

This protocol assesses the ability of F. This compound to survive in a hyperosmotic environment simulated using Polyethylene Glycol (PEG).

Methodology:

  • Culture Preparation: Grow F. This compound in a suitable liquid medium (e.g., YPM medium) at 30°C to the late exponential phase (OD600 ≈ 0.8-1.0).[29]

  • Cell Preparation: Centrifuge the culture (5000 x g, 10 min), discard the supernatant, and wash the cell pellet twice with a sterile saline solution (0.85% NaCl). Resuspend the pellet in the saline solution to the original culture volume.

  • Stress Induction: Prepare a series of sterile solutions with varying concentrations of PEG 6000 (e.g., 0%, 5%, 10%, 15%, 20% w/v) in your liquid growth medium.

  • Inoculation: Inoculate each PEG solution with the washed F. This compound cell suspension to a final OD600 of 0.1.

  • Incubation: Incubate the tubes at 30°C with shaking for a defined period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: At each time point, perform serial dilutions of each culture and plate onto solid agar medium. Incubate the plates at 30°C for 48-72 hours and count the Colony Forming Units (CFU/mL).

  • Data Analysis: Calculate the survival rate as (CFU/mL in stress condition) / (CFU/mL in control condition) x 100.

Protocol 2: Desiccation Survival Assay

This protocol measures the viability of F. This compound after complete drying and subsequent rehydration.

Methodology:

  • Culture and Cell Preparation: Prepare a washed cell suspension as described in Protocol 1, Step 1-2.

  • Desiccation:

    • Aliquot 100 µL of the cell suspension into sterile microfuge tubes or onto sterile glass coverslips placed in a petri dish.

    • Place the open tubes or dishes in a desiccator containing silica gel or under a sterile laminar flow hood.

    • Allow the samples to dry completely for a specified time (e.g., 24 or 48 hours) at room temperature.

  • Initial Viability (T0): Before drying, perform serial dilutions and plate a sample of the initial cell suspension to determine the starting CFU/mL.

  • Rehydration and Recovery: After the desiccation period, rehydrate the dried cells by adding 100 µL of sterile saline solution. Vortex gently for 1 minute to ensure complete resuspension.

  • Final Viability (Tf): Immediately after rehydration, perform serial dilutions and plate the rehydrated suspension to determine the final CFU/mL.

  • Data Analysis: Calculate the percent survival as (CFU/mL at Tf) / (CFU/mL at T0) x 100.

Protocol 3: Quantification of Exopolysaccharide (EPS) Production

This protocol quantifies the amount of EPS produced by F. This compound.

Methodology:

  • Culture: Grow F. This compound in a defined basal medium optimized for EPS production for 72 hours at 30°C.[12][13]

  • Cell Removal: Centrifuge the culture at a high speed (e.g., 10,000 x g, 20 min) to pellet the cells.

  • EPS Precipitation: Carefully transfer the supernatant to a new tube. Add three volumes of ice-cold ethanol and mix by inversion. A white, stringy precipitate of EPS should form.

  • Incubation: Incubate the mixture at 4°C overnight to ensure complete precipitation.

  • Collection and Drying: Centrifuge (10,000 x g, 20 min) to collect the EPS pellet. Discard the supernatant and dry the pellet in an oven at 60°C until a constant weight is achieved.

  • Quantification: The final dry weight of the pellet represents the amount of EPS produced per volume of culture (e.g., mg/100mL).[12]

Protocol 4: Quantification of Intracellular Trehalose

This protocol measures the accumulation of the compatible solute trehalose.

Methodology:

  • Culture and Stress Induction: Grow F. This compound cultures with and without osmotic stress (as described in Protocol 1).

  • Cell Harvesting: Harvest a known volume of culture by centrifugation. Wash the cell pellet twice with sterile water to remove extracellular sugars.

  • Extraction: Resuspend the pellet in a specific volume of sterile water and boil for 15 minutes to extract intracellular solutes. Centrifuge to remove cell debris.

  • Quantification: The trehalose concentration in the supernatant can be determined using a trehalose-specific enzymatic assay kit (which measures glucose released by trehalase) or by High-Performance Liquid Chromatography (HPLC).

  • Normalization: Express the trehalose concentration relative to the total cellular protein content or cell dry weight.

Protocol 5: Assay for Catalase (Antioxidant Enzyme) Activity

This protocol provides a simple method to assess the activity of catalase, an important antioxidant enzyme.

Methodology:

  • Cell-Free Extract Preparation: Harvest and wash cells from stressed and control cultures. Resuspend the pellet in a lysis buffer (e.g., phosphate buffer, pH 7.0) and lyse the cells using sonication or a bead beater. Centrifuge to obtain a clear cell-free extract (supernatant).

  • Assay Reaction:

    • In a quartz cuvette, mix phosphate buffer and the cell-free extract.

    • Initiate the reaction by adding a known concentration of hydrogen peroxide (H₂O₂).

  • Measurement: Immediately measure the decrease in absorbance at 240 nm using a spectrophotometer. The decomposition of H₂O₂ by catalase results in a reduction in absorbance.

  • Calculation: Calculate the enzyme activity based on the rate of change in absorbance over time, using the extinction coefficient of H₂O₂. Express the activity in units per milligram of protein.

Section 4: Data Presentation and Visualizations

Illustrative Quantitative Data

The following tables present hypothetical data to illustrate expected outcomes from the described protocols when comparing a wild-type (WT) F. This compound strain to a genetically engineered strain overexpressing trehalose synthesis genes (otsA/B).

Table 1: Comparative Survival Rates under Osmotic Stress

StrainPEG 6000 Conc.Survival Rate (%) after 48h
WT F. This compound0%100
WT F. This compound10%45
WT F. This compound20%12
otsA/B Engineered0%100
otsA/B Engineered10%88
otsA/B Engineered20%55

Table 2: Comparative Survival and Protective Molecule Production under Desiccation Stress

StrainDesiccation Survival (%)Intracellular Trehalose (µg/mg protein)EPS Production (mg/100mL)
WT F. This compound81590
otsA/B Engineered6515092

Diagrams and Workflows

experimental_workflow Experimental Workflow for Improving Stress Tolerance cluster_0 Phase 1: Baseline Assessment cluster_1 Phase 2: Enhancement Strategy cluster_2 Phase 3: Validation start Culture Wild-Type Frateuria this compound stress Induce Arid Stress (Osmotic / Desiccation) start->stress assess Assess Cell Viability (CFU Counting) stress->assess decision Viability Acceptable? assess->decision enhance Enhance Tolerance: - Genetic Engineering (e.g., otsA/B) - Pre-conditioning protocols - Media Optimization decision->enhance No validate Validate Mechanism: - Quantify Trehalose - Measure EPS - Assay Antioxidant Enzymes decision->validate Yes reassess Re-induce Stress & Re-assess Viability enhance->reassess reassess->decision finish Optimized Strain Achieved validate->finish

Caption: A general workflow for assessing and improving the arid stress tolerance of F. This compound.

signaling_pathway Simplified Osmotic Stress Response Pathway stress High External Osmolarity (Arid Condition) sensor Membrane Sensor Kinase (e.g., EnvZ) stress->sensor Senses Stress regulator Response Regulator (e.g., OmpR) sensor->regulator Phosphorylates genes Upregulation of otsA & otsB Genes regulator->genes Activates Transcription synthesis Trehalose-6-P Synthase (OtsA) Trehalose-6-P Phosphatase (OtsB) genes->synthesis trehalose Intracellular Trehalose Accumulation synthesis->trehalose Catalyzes Synthesis protection Cellular Protection: - Protein & Membrane Stabilization - Turgor Maintenance trehalose->protection

Caption: A simplified pathway for trehalose synthesis in response to osmotic stress in bacteria.

troubleshooting_guide Troubleshooting Low Cell Viability cluster_causes Possible Causes cluster_solutions Solutions start Start: Low Cell Viability After Stress cause1 Harsh Stress Application? start->cause1 cause2 Inadequate Protection? start->cause2 cause3 Sub-optimal Culture State? start->cause3 sol1 - Control desiccation rate - Use pre-conditioning step cause1->sol1 sol2 - Optimize medium for EPS/Trehalose - Quantify protective molecules - Measure antioxidant activity cause2->sol2 sol3 - Standardize inoculum growth phase - Normalize cell density (OD600) cause3->sol3

Caption: A logical diagram for troubleshooting low cell viability in stress tolerance assays.

References

Troubleshooting poor root colonization by Frateuria aurantia

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Frateuria aurantia. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to poor root colonization by this potassium-solubilizing bacterium.

Frequently Asked Questions (FAQs)

Q1: What is Frateuria this compound and what are its primary functions?

A1: Frateuria this compound is a Gram-negative, rod-shaped bacterium known for its ability to mobilize potassium in the soil, making it more available for plant uptake.[1][2] Its primary functions as a plant growth-promoting rhizobacterium (PGPR) include:

  • Potassium Solubilization: It secretes organic acids that dissolve insoluble potassium minerals in the soil.[3]

  • Nutrient Uptake Enhancement: It increases the uptake of potassium, nitrogen, and phosphorus by plants.[4]

  • Root Development: It stimulates root growth and proliferation, leading to better nutrient and water absorption.[5]

  • Improved Plant Health: It can enhance plant resistance to environmental stressors and certain pathogens.[5]

Q2: What are the optimal growth conditions for Frateuria this compound?

A2: Frateuria this compound is a robust bacterium that can grow under a wide range of conditions. However, for optimal performance, the following conditions are recommended:

  • pH: It thrives in a broad pH range of 3.5 to 8.0, with optimal growth occurring around pH 7.0.[6][7]

  • Temperature: The optimal temperature for its growth is approximately 30°C, although it can grow in temperatures ranging from 10°C to 36°C.[6]

  • Soil Moisture: As a Gram-negative bacterium, it requires adequate soil moisture for effective multiplication and colonization.[2]

Q3: My Frateuria this compound inoculation is showing poor results. What are the common causes?

A3: Several factors can contribute to poor root colonization and efficacy. These can be broadly categorized into issues with the inoculant itself, soil conditions, and application methods. The troubleshooting guide below provides a more detailed breakdown of potential problems and solutions.

Troubleshooting Guide for Poor Root Colonization

This guide is designed to help you identify and resolve issues you may be encountering in your experiments with Frateuria this compound.

Issue 1: Low Viability or Activity of the Inoculant

Question: How can I be sure that my Frateuria this compound culture is viable and active before inoculation?

Answer: It is crucial to start with a high-quality, viable inoculant. Here are some steps to ensure this:

  • Quality Control: Always source your Frateuria this compound from a reputable supplier. Check for a certificate of analysis that includes the colony-forming unit (CFU) count, which should typically be at least 5x10⁸ cells per gram of formulation.[8]

  • Proper Storage: Store the inoculant in a cool, dry place away from direct sunlight and heat. As a Gram-negative bacterium, F. This compound has a limited shelf life, typically around 6 months.[2]

  • Pre-culture Activation: Before application, you can activate the culture by growing it in a suitable medium, such as YPM medium (DSMZ Medium 360), at 30°C.[9] This ensures the bacteria are in an active state at the time of inoculation.

Issue 2: Unfavorable Soil Conditions

Question: What soil factors could be inhibiting the colonization of Frateuria this compound?

Answer: The soil environment plays a critical role in the success of any microbial inoculant. Here are key factors to consider:

  • Soil pH and Temperature: While F. This compound tolerates a wide range, extreme pH or temperatures outside its optimal range (pH 7.0, 30°C) can hinder its growth and activity.[6][7]

  • Nutrient Availability: The presence of soluble potassium has been shown to enhance the root colonization activity of F. This compound.[4] Conversely, soils with very high levels of available nutrients may reduce the plant's reliance on the bacterium, leading to lower colonization.

  • Soil Type: Frateuria this compound has been shown to perform well in Vertisols.[4] The physical and chemical properties of your soil type may influence its establishment.

  • Chemical Residues: The presence of chemical fertilizers and pesticides in the soil can be detrimental to F. This compound. It is not compatible with these chemicals.[5]

Issue 3: Incompatible Co-inoculation or Competition

Question: I am using other microbial inoculants alongside Frateuria this compound. Could this be the problem?

Answer: Yes, microbial interactions can significantly impact the efficacy of an inoculant.

  • Negative Interactions: Studies have shown that co-inoculation of F. This compound with certain arbuscular mycorrhizal fungi (AMF), such as Glomus bagyarajii, can have a negative effect on plant growth compared to single inoculations.[3]

  • Competition with Native Microflora: The native microbial community in the soil can outcompete the introduced F. This compound for resources and space on the root surface.[10]

Issue 4: Improper Application Technique

Question: What is the correct way to apply Frateuria this compound to ensure good root colonization?

Answer: The method of application is critical for delivering a sufficient number of viable bacteria to the rhizosphere.

  • Seed Treatment: A common method is to coat seeds with a slurry of the inoculant. For example, 10g of F. This compound formulation can be mixed with 10g of crude sugar in sufficient water to coat 1kg of seeds. The seeds should then be dried in the shade before sowing.[5]

  • Soil Application: The inoculant can be mixed with organic manure or fertilizer and applied to the soil. A typical recommendation is 3-5 kg per acre.[5]

  • Irrigation: Frateuria this compound can also be applied through drip irrigation systems.[5]

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance and characteristics of Frateuria this compound.

Table 1: Optimal Growth and Activity Parameters

ParameterOptimal Value/RangeReference
pH7.0 (grows well in 3.5-8.0)[6][7]
Temperature30°C (grows well in 10-36°C)[6]
Inoculum Concentration2.0% for maximal EPS production[7]
Incubation Time for Peak EPS72 hours under static conditions[7]

Table 2: Performance Metrics in Plant Growth Promotion

MetricObserved ValuePlant & ConditionsReference
Potassium Solubilization7.4 mg·K·l⁻¹ from potassium aluminium silicateLab experiment[11]
Increase in Leaf K Content39%Tobacco in Vertisol with soluble K[4]
Control of Fungal Pathogens35.5% control of Fusarium oxysporumIn-vitro dual culture[12]
Control of Fungal Pathogens32.3% control of Alternaria spp.In-vitro dual culture[12]

Experimental Protocols

Protocol 1: Assessment of Root Colonization by Plate Counting

This protocol provides a method to quantify the population of Frateuria this compound on and in plant roots.

  • Root Sampling: Carefully excavate the plant to keep the root system intact. Gently shake off excess soil.

  • Washing: Wash the roots by dipping them three times in sterile Phosphate Buffered Saline (PBS) to remove loosely adhering soil and bacteria.

  • Homogenization: Weigh the roots and place them in a sterile 1.5 ml tube. Add a known volume of sterile PBS (e.g., 1 ml) and homogenize using a sterile micro-pestle.

  • Serial Dilution: Perform a serial dilution of the root homogenate in sterile PBS (e.g., 10⁻¹, 10⁻², 10⁻³, etc.).

  • Plating: Plate 100 µl of each dilution onto YPM agar plates.

  • Incubation: Incubate the plates at 30°C for 24-48 hours.

  • Colony Counting: Count the number of colonies on the plates with 30-300 colonies.

  • Calculation: Calculate the CFU per gram of fresh root weight.

Protocol 2: Quantification of Indole-3-Acetic Acid (IAA) Production

This protocol outlines the steps to measure the production of the plant growth hormone IAA by Frateuria this compound.

  • Culture Preparation: Inoculate F. This compound into a suitable broth medium (e.g., Nutrient Broth) supplemented with 100 µg/mL L-tryptophan.

  • Incubation: Incubate the culture at 30°C for 48-72 hours with shaking (150 rpm).

  • Centrifugation: Centrifuge the culture at 3,000 rpm for 15 minutes to pellet the bacterial cells.

  • Supernatant Collection: Carefully collect the supernatant.

  • Colorimetric Assay: Mix 1 ml of the supernatant with 2 ml of Salkowski reagent (2% 0.5 M FeCl₃ in 35% perchloric acid).

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Spectrophotometry: Measure the absorbance of the resulting pink color at 530 nm using a spectrophotometer.

  • Quantification: Determine the concentration of IAA by comparing the absorbance to a standard curve prepared with known concentrations of pure IAA.

Visualizations

Troubleshooting_Workflow start Poor Root Colonization Observed q1 Is the inoculant viable? start->q1 q2 Are soil conditions optimal? q1->q2 No sol1 Check storage conditions. Perform viability test (plate count). Use a fresh batch. q1->sol1 Yes q3 Are there incompatible microbes? q2->q3 No sol2 Measure and adjust soil pH (target ~7.0). Ensure adequate moisture. Test for chemical residues. q2->sol2 Yes q4 Is the application method correct? q3->q4 No sol3 Avoid co-inoculation with known antagonistic microbes (e.g., some AMF). Consider soil sterilization for controlled studies. q3->sol3 Yes sol4 Review application protocol. Ensure proper seed coating or soil drenching technique. q4->sol4 Yes

Caption: A logical workflow for troubleshooting poor root colonization.

Root_Colonization_Pathway cluster_bacteria Frateuria this compound cluster_plant Plant Root b_inoc Inoculation (Seed/Soil) p_exudates Root Exudates (sugars, amino acids) b_inoc->p_exudates Chemoattraction b_attach Root Surface Attachment (mediated by EPS) b_colonize Rhizosphere Colonization b_attach->b_colonize b_pgp Plant Growth Promotion b_colonize->b_pgp p_uptake Enhanced Nutrient Uptake (K, N, P) b_pgp->p_uptake K Solubilization, IAA Production p_exudates->b_attach p_growth Improved Root and Shoot Growth p_uptake->p_growth

Caption: Signaling pathway of root colonization by F. This compound.

Experimental_Workflow prep 1. Prepare F. This compound Inoculum inoc 2. Inoculate Seeds or Soil prep->inoc grow 3. Grow Plants under Controlled Conditions inoc->grow harvest 4. Harvest Roots at Time Points grow->harvest quantify 5. Quantify Colonization (CFU or qPCR) harvest->quantify analyze 6. Analyze Plant Growth Parameters harvest->analyze

Caption: Experimental workflow for assessing root colonization.

References

Technical Support Center: Frateuria aurantia Biofertilizer Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Frateuria aurantia biofertilizer.

Frequently Asked Questions (FAQs)

Q1: What is Frateuria this compound and why is it used as a biofertilizer?

A1: Frateuria this compound is a beneficial bacterium known for its ability to mobilize potassium in the soil.[1] It converts insoluble potassium into a form that is readily available for plant uptake, promoting plant growth and potentially increasing crop yields.[1][2] This bacterium is considered an eco-friendly alternative to chemical potassium fertilizers.[3]

Q2: What are the critical quality control parameters for a Frateuria this compound biofertilizer?

A2: The key quality control parameters include the viable cell count (measured in Colony Forming Units or CFU), pH of the formulation, moisture content, presence of contaminants, and shelf life.[4] Ensuring these parameters meet specifications is crucial for the biofertilizer's efficacy.[4][5]

Q3: What are the standard specifications for a high-quality Frateuria this compound biofertilizer?

A3: While specific standards can vary, general guidelines for biofertilizers are provided by regulatory bodies. A high-quality F. This compound biofertilizer should generally meet the specifications outlined in the table below.

Data Presentation: Quality Control Specifications

ParameterLiquid FormulationPowder/Granular Formulation
Viable Cell Count (CFU) ≥ 1 x 10⁹ cells/ml[6]≥ 5 x 10⁸ cells/gram[7]
pH 6.0 - 7.5[8]6.5 - 7.5[7][8]
Contaminants Should be free from harmful pathogens[8]< 15%
Moisture Content Not Applicable15 - 20%[7]
Shelf Life At least 9 monthsAt least 6 months[8]

Q4: How does the formulation (liquid vs. powder) affect the quality and shelf life of the biofertilizer?

A4: Liquid formulations often have a longer shelf life, typically up to two years, compared to carrier-based powder formulations which last around six months. Liquid biofertilizers may also offer better protection to the microbes against environmental stress.[9] However, proper storage conditions are critical for both to maintain viability.[10]

Troubleshooting Guides

Problem 1: Low Viable Cell Count (CFU) in the Biofertilizer Formulation

Possible Causes:

  • Improper Storage: Exposure to high temperatures or direct sunlight can rapidly decrease the viable cell count.

  • Expired Product: The shelf life of the product may have been exceeded.

  • Manufacturing Issues: Problems during the production process, such as inadequate nutrient media or sterilization issues, can lead to a low initial CFU count.

  • Carrier Material Issues: In powder formulations, the carrier material might not be suitable for maintaining microbial viability.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the biofertilizer is stored in a cool, dark place as recommended by the manufacturer.

  • Perform a Viability Test: Conduct a serial dilution and plate count to determine the current CFU count.

  • Contact Supplier: If the CFU count is low in a new batch, contact the supplier with the batch number and quality control data.

Problem 2: Contamination with Non-target Microorganisms

Possible Causes:

  • Non-sterile Production Environment: Contamination can be introduced during the manufacturing or packaging process.

  • Improper Handling: Using non-sterile equipment or improper aseptic techniques during application can introduce contaminants.

  • Poor Quality Carrier Material: The carrier material in powder formulations can sometimes be a source of contamination.

Troubleshooting Steps:

  • Microscopic Examination: Observe a sample under a microscope to identify the morphology of the contaminating organisms.

  • Selective Plating: Use selective media to isolate and identify the contaminants.

  • Review Handling Procedures: Ensure that all handling and application procedures are performed under sterile conditions.

  • Autoclave Equipment: Sterilize all equipment that comes into contact with the biofertilizer.

Problem 3: Inconsistent or No Plant Growth Promotion Effect

Possible Causes:

  • Low CFU Count: The number of viable F. This compound cells may be too low to have a significant effect.

  • Soil Conditions: The soil pH, nutrient levels, or presence of inhibitory substances may be affecting the bacteria's activity.

  • Incorrect Application: The biofertilizer may not have been applied correctly, leading to poor root colonization.

  • Strain In-efficacy: The specific strain of F. This compound may not be effective for the particular crop or soil type.

Troubleshooting Steps:

  • Re-check Biofertilizer Quality: Verify the CFU count and purity of the biofertilizer batch being used.

  • Analyze Soil Properties: Test the soil pH and nutrient composition to ensure it is suitable for F. This compound. The optimal pH is generally between 6.0 and 7.5.

  • Review Application Protocol: Ensure the application method (seed treatment, soil application, etc.) is appropriate for the crop and is being performed as recommended.[2]

  • Conduct a Pot Trial: Perform a small-scale pot experiment to confirm the efficacy of the biofertilizer under controlled conditions before large-scale application.

Experimental Protocols

Protocol 1: Determination of Viable Cell Count (CFU)

This protocol uses the serial dilution and plate count method to enumerate the viable F. This compound cells in a biofertilizer sample.

Materials:

  • Sterile saline solution (0.85% NaCl)

  • Sterile test tubes

  • Pipettes

  • Petri plates

  • Glucose Yeast Extract Calcium Carbonate (GYCC) agar medium

  • Incubator

Procedure:

  • Sample Preparation:

    • Liquid Formulation: Take 1 ml of the liquid biofertilizer.

    • Powder Formulation: Take 1 gram of the powder biofertilizer and dissolve it in 9 ml of sterile saline.

  • Serial Dilution:

    • Create a series of dilutions (e.g., 10⁻², 10⁻³, 10⁻⁴, 10⁻⁵, 10⁻⁶) by transferring 1 ml of the previous dilution into 9 ml of sterile saline.

  • Plating:

    • Pipette 0.1 ml from the desired dilutions onto GYCC agar plates.

    • Spread the inoculum evenly using a sterile spreader.

  • Incubation:

    • Incubate the plates at 28-30°C for 48-72 hours.

  • Counting:

    • Count the number of colonies on the plates that have between 30 and 300 colonies.

  • Calculation:

    • CFU/ml or CFU/g = (Number of colonies x Dilution factor) / Volume of inoculum plated.

Mandatory Visualizations

Quality_Control_Workflow start Start: Receive Biofertilizer Batch sampling Aseptically Collect Representative Sample start->sampling cfu_test Viable Cell Count (CFU) Assay sampling->cfu_test ph_test pH Measurement sampling->ph_test contam_test Contamination Check (Microscopy & Selective Plating) sampling->contam_test shelf_life_test Shelf-Life Stability Test (Accelerated/Real-time) sampling->shelf_life_test decision Compare Results to Specifications cfu_test->decision ph_test->decision contam_test->decision shelf_life_test->decision pass Release Batch for Use/Distribution decision->pass Pass fail Reject Batch & Investigate Root Cause decision->fail Fail

Caption: Quality Control Workflow for Frateuria this compound Biofertilizer.

Troubleshooting_Low_CFU start Issue: Low CFU Count Detected check_storage Verify Storage Conditions (Temp, Light) start->check_storage storage_ok Storage OK? check_storage->storage_ok check_expiry Check Expiration Date expiry_ok Within Shelf Life? check_expiry->expiry_ok check_handling Review Handling & Dilution Procedures handling_ok Procedures Correct? check_handling->handling_ok storage_ok->check_expiry Yes correct_storage Action: Correct Storage Conditions storage_ok->correct_storage No expiry_ok->check_handling Yes discard_product Action: Discard Expired Product expiry_ok->discard_product No retrain_staff Action: Retrain on Procedures handling_ok->retrain_staff No contact_supplier Conclusion: Probable Manufacturing Issue. Contact Supplier. handling_ok->contact_supplier Yes

Caption: Troubleshooting Logic for Low CFU Count in Biofertilizer.

References

Technical Support Center: Maintaining the Genetic Stability of Frateuria aurantia

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the genetic stability of Frateuria aurantia for consistent and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is Frateuria this compound and why is its genetic stability important?

A1: Frateuria this compound is a Gram-negative, rod-shaped bacterium known for its ability to mobilize potassium in the soil, making it a valuable biofertilizer.[1][2][3][4] Maintaining its genetic stability is crucial because genetic changes can alter its metabolic functions, potentially reducing its effectiveness in potassium mobilization and other plant growth-promoting activities, leading to inconsistent experimental outcomes.[5][6]

Q2: What are the optimal laboratory conditions for culturing Frateuria this compound to ensure stable growth?

A2: For stable growth, Frateuria this compound should be cultured under specific conditions. Optimal growth has been observed at temperatures between 26°C and 30°C and a pH of around 7.0.[7][8] Commonly recommended media include DSMZ Medium 360 (YPM medium) and Glucose Yeast extract Calcium Carbonate (GYCC) broth.[7][9][10][11]

Q3: How often should I subculture Frateuria this compound to minimize the risk of genetic drift?

Q4: What are the best methods for long-term storage of Frateuria this compound?

A4: Cryopreservation is the most effective method for the long-term storage of bacteria, as it minimizes metabolic activity and reduces the chances of genetic changes.[12][13][14][15] This typically involves freezing the bacterial culture in the presence of a cryoprotectant at ultra-low temperatures, such as in liquid nitrogen (-196°C).

Q5: How can I verify the genetic integrity of my Frateuria this compound culture?

A5: The genetic integrity of your culture can be verified through a combination of phenotypic and genotypic methods. Phenotypic analysis involves observing key characteristics such as colony morphology, pigmentation, and biochemical profiles.[16] Genotypic methods include 16S rRNA gene sequencing for species confirmation and more advanced techniques like whole-genome sequencing to detect mutations and structural variations.[9][17]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent experimental results (e.g., variable potassium mobilization) 1. Genetic drift in the bacterial culture due to excessive subculturing. 2. Contamination of the culture. 3. Suboptimal growth conditions.1. Start a new culture from a low-passage stock (working cell bank). 2. Verify the purity of your culture by streaking on a suitable agar medium and performing microscopy. 3. Ensure that the culture medium, temperature, and pH are optimized for F. This compound.
Loss of characteristic orange/brown pigmentation 1. Spontaneous mutation affecting the pigment production pathway. 2. Culture has been stored improperly or for an extended period at non-optimal temperatures.1. Isolate single colonies and select those that exhibit the correct pigmentation. 2. Verify the genetic identity of the culture using 16S rRNA sequencing. 3. Prepare new working stocks from a reliable master stock.
Low cell viability after revival from cryopreservation 1. Inadequate cryoprotectant concentration. 2. Slow freezing or thawing rate. 3. Poor initial culture health.1. Optimize the concentration of the cryoprotectant (e.g., glycerol or DMSO). 2. Ensure a controlled, slow cooling rate and rapid thawing. 3. Use a healthy, actively growing culture (logarithmic phase) for cryopreservation.
Unexpected changes in biochemical profile (e.g., carbon source utilization) 1. Genetic mutation affecting metabolic pathways. 2. Adaptation of the culture to specific laboratory media over time.1. Perform a comprehensive phenotypic characterization and compare it to the reference strain.[16] 2. If significant deviations are observed, it is recommended to obtain a new culture from a reliable source (e.g., culture collections like DSMZ or ATCC).

Experimental Protocols

Protocol 1: Routine Culture and Maintenance of Frateuria this compound

Materials:

  • Sterile DSMZ Medium 360 (YPM) or Glucose Yeast extract Calcium Carbonate (GYCC) agar plates and broth.

  • Sterile inoculation loops and spreaders.

  • Incubator set at 28-30°C.

  • Laminar flow hood.

Procedure:

  • Work in a laminar flow hood to maintain sterility.

  • For routine subculturing, use a sterile inoculation loop to pick a single, well-isolated colony of F. This compound from an agar plate.

  • Inoculate a fresh agar plate by streaking for single colonies.

  • Alternatively, inoculate a tube of sterile broth.

  • Incubate the plates/tubes at 28-30°C for 24-72 hours, or until sufficient growth is observed.[7][8] F. This compound typically forms dark, glistening, flat colonies with a soluble brown pigment.[9][10]

  • For short-term storage (up to 2 weeks), agar plates can be sealed with paraffin film and stored at 4°C.

Protocol 2: Cryopreservation of Frateuria this compound for Long-Term Storage

Materials:

  • Frateuria this compound culture in the logarithmic growth phase.

  • Sterile cryoprotectant solution (e.g., 40% v/v glycerol in distilled water).

  • Sterile cryovials.

  • Controlled-rate freezing container (e.g., Mr. Frosty).

  • -80°C freezer.

  • Liquid nitrogen storage dewar.

Procedure:

  • Grow F. This compound in a suitable broth medium to the mid-logarithmic phase of growth.

  • In a laminar flow hood, mix the bacterial culture with the sterile cryoprotectant solution to a final concentration of 15-20% glycerol. Gently mix to ensure homogeneity.

  • Dispense 1 mL aliquots of the cell suspension into sterile cryovials.

  • Place the cryovials in a controlled-rate freezing container. This will ensure a cooling rate of approximately -1°C per minute.[18]

  • Place the freezing container in a -80°C freezer for at least 4 hours (or overnight).

  • Transfer the cryovials to a liquid nitrogen dewar for long-term storage (-196°C).

  • To revive the culture, rapidly thaw a cryovial in a 37°C water bath and immediately transfer the contents to fresh broth or plate on an agar medium.

Protocol 3: Assessment of Genetic Stability

1. Phenotypic Characterization:

  • Colony Morphology: Observe colony size, shape, color, and texture on a standard agar medium.

  • Biochemical Tests: Perform a series of biochemical tests (e.g., catalase, oxidase, carbon source utilization) to confirm the metabolic profile of the strain.[16]

2. Genotypic Characterization:

  • 16S rRNA Gene Sequencing: This is a standard method for bacterial species identification and can be used to confirm the identity of F. This compound.

  • Whole-Genome Sequencing (WGS): WGS provides the most comprehensive analysis of the genome, allowing for the detection of single nucleotide polymorphisms (SNPs), insertions, deletions, and other genetic changes that may have occurred during culture and storage.[9][10]

Data Presentation

Table 1: Optimal Growth Conditions for Frateuria this compound

ParameterRecommended ConditionReference(s)
Temperature 26°C - 36°C (Optimal: ~30°C)[7][8]
pH ~7.0[8]
Culture Medium DSMZ Medium 360 (YPM), Glucose Yeast extract Calcium Carbonate (GYCC)[7][9][10][11]
Aeration Aerobic (shaking at 110 rpm for liquid cultures)[7]

Table 2: Phenotypic Characteristics of Frateuria this compound

CharacteristicDescriptionReference(s)
Gram Stain Negative[9][10]
Morphology Straight rods[9][10]
Motility Motile[9][10]
Colony Appearance Dark, glistening, flat colonies with a soluble brown pigment[9][10]
Catalase Negative[10]
Oxidase Positive[10]
Carbon Source Utilization Utilizes D-glucose, mannitol, and other sugars[16]

Table 3: Illustrative Example of Mutation Frequency in Frateuria this compound under Different Subculture Frequencies (Hypothetical Data)

Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual mutation frequencies would need to be determined experimentally.

Subculture Frequency (every X days)Number of Generations (over 30 days)Estimated Mutation Frequency (per base pair per generation)
1~301 x 10-9
3~105 x 10-10
7~42 x 10-10

Table 4: Expected Viability of Frateuria this compound Post-Cryopreservation with Different Cryoprotectants (Based on General Bacteriological Principles)

Disclaimer: These are expected ranges and should be validated for Frateuria this compound. Viability can be assessed by colony-forming unit (CFU) counts.

CryoprotectantConcentration (% v/v)Expected Post-Thaw Viability (%)
Glycerol1580 - 95
Glycerol2085 - 98
DMSO570 - 90
DMSO1075 - 95

Visualizations

Experimental_Workflow_for_Maintaining_Genetic_Stability cluster_0 Master Cell Bank (MCB) Preparation cluster_1 Working Cell Bank (WCB) Preparation cluster_2 Routine Experiments cluster_3 Quality Control MCB_1 Obtain pure culture of Frateuria this compound MCB_2 Culture in optimal medium to log phase MCB_1->MCB_2 MCB_3 Prepare cryovials with cryoprotectant MCB_2->MCB_3 MCB_4 Store at -196°C (Liquid Nitrogen) MCB_3->MCB_4 WCB_1 Thaw one vial of MCB MCB_4->WCB_1 Use for WCB preparation WCB_2 Inoculate fresh medium WCB_1->WCB_2 WCB_3 Culture to log phase WCB_2->WCB_3 WCB_4 Prepare multiple cryovials WCB_3->WCB_4 WCB_5 Store at -80°C WCB_4->WCB_5 EXP_1 Thaw one vial of WCB WCB_5->EXP_1 Use for experiments EXP_2 Perform experiments EXP_1->EXP_2 EXP_3 Discard after use (limited subculturing) EXP_2->EXP_3 QC_1 Periodically test MCB and WCB EXP_2->QC_1 If results are inconsistent QC_2 Phenotypic Analysis (Morphology, Biochemical) QC_1->QC_2 QC_3 Genotypic Analysis (16S rRNA, WGS) QC_1->QC_3

Caption: Workflow for maintaining the genetic stability of Frateuria this compound.

Troubleshooting_Inconsistent_Results Start Inconsistent Experimental Results Observed Check_Purity Is the culture pure? Start->Check_Purity Check_Conditions Are growth conditions optimal? Check_Purity->Check_Conditions Yes Purify Re-streak for single colonies to purify Check_Purity->Purify No Check_Stock Is the working stock from a low passage? Check_Conditions->Check_Stock Yes Optimize Adjust medium, pH, and temperature Check_Conditions->Optimize No New_Stock Start a new culture from a fresh working stock vial Check_Stock->New_Stock No QC Perform Quality Control (Phenotypic & Genotypic) Check_Stock->QC Yes Purify->Check_Purity Optimize->Check_Conditions New_Stock->QC End Consistent Results Restored QC->End

Caption: Troubleshooting logic for inconsistent experimental results.

Cryopreservation_and_Revival_Process Start Log Phase Culture of Frateuria this compound Add_Cryo Mix with Cryoprotectant (e.g., 15-20% Glycerol) Start->Add_Cryo Aliquot Aliquot into Cryovials Add_Cryo->Aliquot Slow_Freeze Controlled Slow Freezing (-1°C/minute) Aliquot->Slow_Freeze Store_80 Store at -80°C (Temporary) Slow_Freeze->Store_80 Store_LN2 Store in Liquid Nitrogen (-196°C, Long-Term) Store_80->Store_LN2 Thaw Rapid Thawing at 37°C Store_LN2->Thaw For Revival Inoculate Inoculate Fresh Medium Thaw->Inoculate Incubate Incubate under Optimal Conditions Inoculate->Incubate End Viable Culture for Experiments Incubate->End

Caption: Cryopreservation and revival workflow for Frateuria this compound.

References

Technical Support Center: Optimizing Frateuria aurantia Efficacy in Diverse Soil Environments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Frateuria aurantia as a biofertilizer. It offers troubleshooting strategies, frequently asked questions, detailed experimental protocols, and quantitative data to enhance the efficacy of your experiments across various soil types.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which Frateuria this compound enhances plant growth?

A1: Frateuria this compound is a potassium-solubilizing bacterium (KSB).[1][2][3][4] Its primary mechanism involves the production of organic acids, such as tartaric acid, citric acid, and succinic acid.[1] These acids act on insoluble potassium-bearing minerals in the soil (e.g., mica, feldspar, and illite), releasing potassium in a form that is readily available for plant uptake.[5][6] This process is crucial as 90-98% of the potassium in soil is typically in an insoluble form.[5]

Q2: Beyond potassium solubilization, what are the other benefits of using Frateuria this compound?

A2: In addition to mobilizing potassium, Frateuria this compound offers several other plant growth-promoting (PGP) benefits. It can secrete growth hormones that stimulate root development and overall plant vigor.[3] Furthermore, it has been shown to improve the plant's immune system, enhancing resistance to environmental stressors and certain phytopathogens.[3][7] Some studies have indicated its potential to provide moderate control against fungal pathogens like Fusarium oxysporum and Alternaria spp.[7]

Q3: Is Frateuria this compound effective in all soil types?

A3: While Frateuria this compound can be effective in a wide range of soil types, its efficacy can be influenced by several soil properties.[4] Its performance is generally enhanced in soils with adequate moisture and organic matter, as the bacteria utilize carbon sources for their growth and metabolic activities.[5] The bacterium is also adaptable to various soil pH and temperature ranges.[4] However, extreme soil conditions may impact its survival and colonization.

Q4: Can Frateuria this compound be used in conjunction with other biofertilizers or chemical fertilizers?

A4: Yes, Frateuria this compound can be a component of an Integrated Nutrient Management (INM) strategy.[5] It is generally compatible with other biofertilizers and plant growth hormones.[3] However, it should not be mixed directly with chemical fertilizers or antibacterial agents, as these can be detrimental to the bacterial population.[3] Studies have shown that its application in combination with organic manure can be particularly effective.[5] Interestingly, some research has reported negative interactions when co-inoculated with certain arbuscular mycorrhizal fungi (AMF), leading to reduced plant growth compared to individual inoculations.[1]

Troubleshooting Guide

Issue 1: Poor or inconsistent plant growth response after Frateuria this compound application.

Possible Cause Troubleshooting Step
Low Soil Organic Matter Frateuria this compound requires a carbon source for its metabolic activities. Amend the soil with well-decomposed organic manure or compost to provide necessary nutrients for the bacteria.[5]
Inadequate Soil Moisture As a gram-negative bacterium, F. This compound requires sufficient soil moisture for multiplication and colonization.[8] Ensure adequate and consistent irrigation, especially after application.
Sub-optimal Soil pH While adaptable, extreme soil pH can inhibit bacterial growth. Test the soil pH and amend if necessary to bring it within a suitable range for both the plant and the bacteria.
Antagonistic Native Microbiome The existing soil microbial community may compete with or inhibit the growth of F. This compound. Consider a soil microbiological analysis to understand the native microbial population.
Poor Quality Inoculum The viability of the bacterial culture is critical. Ensure the product is within its shelf life and has been stored correctly. Perform a viability check (CFU count) of the inoculum before application.

Issue 2: Lack of detectable increase in available soil potassium.

Possible Cause Troubleshooting Step
Insufficient Inoculum Dosage The applied concentration of F. This compound may be too low to effect a significant change. Refer to recommended application rates and consider optimizing the dosage for your specific soil conditions.
Low Levels of Insoluble Potassium F. This compound solubilizes existing insoluble potassium. If the soil is severely depleted of potassium-bearing minerals, the bacterium will have little to act upon. A soil mineral analysis can clarify this.
Leaching of Solubilized Potassium In highly porous or sandy soils, the newly available potassium may be lost through leaching before the plant can absorb it. Improving soil structure with organic matter can enhance nutrient retention.
Rapid Uptake by Plants In actively growing plants, the solubilized potassium may be taken up as soon as it becomes available, resulting in no significant increase in the soil test. Analyze plant tissue potassium levels to confirm uptake.

Quantitative Data Summary

Table 1: Efficacy of Frateuria this compound on Potassium Solubilization and Plant Growth

Parameter Crop Treatment Result Citation
K SolubilizationIn vitroF. This compound in Aleksandrov broth7.4 mg·K·L⁻¹[5][9][10]
K SolubilizationIn vitroF. This compound (reference strain)38.95 µg·mL⁻¹ from muscovite mica[6]
Plant Height IncreaseApple BananaIntegrated K management with F. This compound14-23% increase relative to control[5]
Above Ground Biomass IncreaseApple BananaIntegrated K management with F. This compoundUp to 57.5% increase compared to no input[5]
Leaf Potassium Content IncreaseTobaccoF. This compound with soluble potassium39% increase in leaf potassium content[2][11]
Seed YieldMungbeanF. This compound + Rhizobium688 kg/ha (compared to 370 kg/ha in control)[12]

Experimental Protocols

Protocol 1: Quantification of Potassium Solubilization by Frateuria this compound in Broth Culture

Objective: To quantitatively assess the ability of a F. This compound isolate to solubilize an insoluble potassium source in a liquid medium.

Materials:

  • Pure culture of Frateuria this compound

  • Aleksandrov broth medium (or similar medium with an insoluble K source like potassium aluminum silicate or muscovite mica)

  • Sterile conical flasks

  • Shaking incubator

  • Centrifuge

  • Flame photometer

  • Potassium chloride (for standard curve)

Procedure:

  • Prepare Aleksandrov broth and dispense into conical flasks. One set of flasks will be for inoculation and another for the uninoculated control.

  • Inoculate the test flasks with a standardized amount of F. This compound culture.

  • Incubate the flasks at 28 ± 2°C for 10 days with constant shaking.[5][6]

  • After incubation, centrifuge the broth from both inoculated and control flasks at 10,000 rpm for 10 minutes to pellet the bacterial cells and insoluble material.[6]

  • Collect the supernatant.

  • Prepare a standard curve for potassium using known concentrations of potassium chloride.

  • Analyze the potassium concentration in the supernatant using a flame photometer.[5]

  • The amount of solubilized potassium is calculated by subtracting the potassium concentration of the uninoculated control from that of the inoculated sample.

Protocol 2: Evaluation of Frateuria this compound Efficacy on Plant Growth in a Pot Study

Objective: To assess the effect of F. This compound inoculation on the growth and nutrient uptake of a model plant.

Materials:

  • Test plant seedlings

  • Pots with sterilized soil or a defined substrate mix (e.g., vermiculite, soilrite, perlite).[1]

  • Frateuria this compound inoculum (liquid or carrier-based)

  • Randomized Complete Block Design (RCBD) for experimental setup.[1][12]

  • Growth chamber or greenhouse with controlled conditions.

Procedure:

  • Prepare the pots with the chosen growth medium.

  • Design the experiment with treatments such as:

    • T1: Uninoculated control

    • T2: Inoculated with F. This compound

    • T3: Chemical fertilizer control

    • T4: F. This compound + reduced dose of chemical fertilizer

  • Apply the F. This compound inoculum. This can be done through:

    • Soil Application: Mix the inoculum with the soil before planting.[5]

    • Seed Treatment: Coat the seeds with the inoculum before sowing.

    • Seedling Dip: Dip the roots of the seedlings in the inoculum suspension before transplanting.[3]

  • Transplant the seedlings into the pots.

  • Maintain the pots under optimal growth conditions, ensuring consistent watering.

  • Harvest the plants at a predetermined time point (e.g., 45-60 days after sowing).

  • Measure growth parameters: plant height, root length, shoot and root dry biomass.

  • Analyze plant tissues for potassium content to determine uptake.

  • Analyze the rhizosphere soil to determine the final population of F. This compound (CFU count).

Visualizations

Potassium_Solubilization_Pathway F_this compound Frateuria this compound Organic_Acids Organic Acids (e.g., Citric, Tartaric) F_this compound->Organic_Acids Secretes Insoluble_K Insoluble K Minerals (Mica, Feldspar) Organic_Acids->Insoluble_K Acts on Soluble_K Soluble K+ Ions Insoluble_K->Soluble_K Releases Plant_Root Plant Root Soluble_K->Plant_Root Uptake

Caption: Mechanism of potassium solubilization by Frateuria this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Inoculum_Prep Inoculum Preparation (Culture & Viability Check) Application Inoculum Application (Seed/Soil/Seedling) Inoculum_Prep->Application Potting_Prep Potting Medium Preparation & Sterilization Potting_Prep->Application Planting Planting/Transplanting Application->Planting Growth Incubation in Controlled Environment Planting->Growth Harvest Harvesting Growth->Harvest Growth_Measurement Growth Parameter Measurement Harvest->Growth_Measurement Nutrient_Analysis Plant & Soil Nutrient Analysis Harvest->Nutrient_Analysis CFU_Count Rhizosphere CFU Count Harvest->CFU_Count

Caption: General workflow for evaluating F. This compound efficacy.

Caption: Troubleshooting decision tree for F. This compound experiments.

References

Validation & Comparative

A Comparative Analysis of Frateuria aurantia and Bacillus mucilaginosus for Potassium Solubilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of two prominent potassium-solubilizing bacteria (KSB), Frateuria aurantia and Bacillus mucilaginosus. The ability of these microorganisms to convert insoluble potassium in the soil into a bioavailable form for plants is of significant interest in sustainable agriculture and has potential applications in various biotechnological fields. This document summarizes key experimental findings, details the methodologies used, and visualizes the underlying mechanisms and workflows.

Quantitative Comparison of Potassium Solubilization

The efficacy of Frateuria this compound and Bacillus mucilaginosus in solubilizing potassium from various insoluble sources has been quantified in several studies. The following tables summarize these findings, highlighting the experimental conditions under which the data were obtained. It is important to note that direct comparisons can be challenging due to variations in insoluble potassium sources, media composition, and incubation periods across different studies.

BacteriumInsoluble Potassium SourceSolubilized PotassiumIncubation PeriodReference
Frateuria this compoundPotassium aluminium silicate7.4 mg/L10 days
Frateuria this compound (reference strain)Muscovite mica38.95 µg/mL20 days
Bacillus mucilaginosusMuscovite mica4.2 mg/LNot specified
Bacillus mucilaginosus (reference strain)Potassium feldspar6.72 µg/mL5 days
Bacillus sp. (KSBD-58)Muscovite mica42.95 µg/mL20 days

Table 1: Comparative Potassium Solubilization Efficacy. This table presents quantitative data on the amount of potassium solubilized by Frateuria this compound and Bacillus mucilaginosus from different mineral sources as reported in various scientific studies.

Experimental Protocols

The assessment of potassium solubilization by microorganisms typically involves a series of standardized laboratory procedures. Below are detailed methodologies for the key experiments cited in the literature.

Isolation and Qualitative Screening of Potassium-Solubilizing Bacteria

This protocol is used to isolate and visually identify bacteria with the ability to solubilize insoluble potassium.

  • Medium Preparation: Aleksandrov agar medium is prepared. The composition per liter of distilled water is as follows:

    • Glucose: 5.0 g

    • MgSO₄·7H₂O: 0.5 g

    • FeCl₃: 0.006 g

    • CaCO₃: 0.1 g

    • Ca₃(PO₄)₂: 2.0 g

    • Insoluble potassium source (e.g., potassium aluminum silicate, mica): 3.0 g

    • Agar: 20.0 g The pH of the medium is adjusted to 7.2.

  • Inoculation: Soil samples are serially diluted and plated on the Aleksandrov agar medium. The plates are then incubated at a controlled temperature, typically 28 ± 2 °C, for 3-5 days.

  • Observation: Colonies that exhibit a clear halo zone around them are considered positive for potassium solubilization. The diameter of the halo zone can be measured as a preliminary indicator of solubilization efficiency.

Quantitative Estimation of Potassium Solubilization

This protocol quantifies the amount of potassium released by the bacteria in a liquid medium.

  • Culture Preparation: A pure culture of the test bacterium (Frateuria this compound or Bacillus mucilaginosus) is inoculated into a flask containing sterile Aleksandrov broth (same composition as the agar medium but without agar).

  • Inoculum and Incubation: A standardized inoculum (e.g., 1 mL of a 24-hour old culture) is added to the broth. The flasks are incubated on a rotary shaker (e.g., at 150 rpm) at a controlled temperature (e.g., 30 ± 2 °C) for a specified period (e.g., 5 to 20 days). An uninoculated flask serves as a control.

  • Sample Preparation: After the incubation period, the broth culture is centrifuged at high speed (e.g., 10,000 rpm for 10 minutes) to separate the bacterial cells and insoluble mineral particles from the supernatant.

  • Potassium Quantification: The concentration of solubilized potassium in the supernatant is determined using analytical techniques such as:

    • Flame Photometry: This is a commonly used method where the supernatant is introduced into a flame photometer, which measures the intensity of the light emitted by potassium atoms at a specific wavelength.

    • Spectrophotometry: A newer method involves the precipitation of potassium with sodium cobaltinitrite, which then develops a color that can be measured spectrophotometrically at 623 nm.

Mechanism of Potassium Solubilization

The primary mechanism by which both Frateuria this compound and Bacillus mucilaginosus solubilize potassium is through the production of organic acids. These acids lower the pH of the surrounding environment and chelate the silicon and aluminum ions present in the mineral lattices, thereby releasing the potassium ions into the solution. Common organic acids produced by these bacteria include citric acid, gluconic acid, and tartaric acid.

G cluster_bacterium Bacterium (e.g., Frateuria this compound, Bacillus mucilaginosus) cluster_environment Soil Environment Bacterium Bacterial Cell Metabolism Metabolic Processes Bacterium->Metabolism Nutrient Uptake Organic_Acids Organic Acids (e.g., Citric, Gluconic) Metabolism->Organic_Acids secretes Insoluble_K Insoluble K-Mineral (e.g., Mica, Feldspar) Soluble_K Soluble K+ Insoluble_K->Soluble_K releases Organic_Acids->Insoluble_K acts on caption Mechanism of Microbial Potassium Solubilization

Caption: General mechanism of potassium solubilization by bacteria.

Experimental Workflow

The following diagram illustrates the typical workflow for a study comparing the potassium solubilization efficacy of different bacterial strains.

G cluster_quant Quantitative Analysis cluster_qual Qualitative Screening A 1. Isolation of Bacteria from Rhizosphere Soil B 2. Qualitative Screening on Aleksandrov Agar A->B C 3. Selection of Colonies with Halo Zones B->C D 4. Quantitative Assay in Aleksandrov Broth C->D E 5. Incubation under Controlled Conditions D->E F 6. Centrifugation and Supernatant Collection E->F G 7. Potassium Quantification (e.g., Flame Photometry) F->G H 8. Data Analysis and Comparison of Efficacy G->H caption Experimental Workflow for K-Solubilization Assay

Caption: A typical experimental workflow for assessing potassium solubilization.

Conclusion

Both Frateuria this compound and Bacillus mucilaginosus are effective potassium-solubilizing bacteria. The available data suggests that the solubilization efficacy can be influenced by the specific strain, the type of insoluble potassium mineral, and the experimental conditions. For instance, while one study indicated F. This compound to be more efficient in solubilizing potassium from potassium aluminum silicate compared to B. mucilaginosus from muscovite mica, another study using muscovite mica showed a particular Bacillus strain outperforming a reference strain of F. This compound. These findings underscore the importance of strain selection and optimization of environmental conditions for practical applications. Further direct comparative studies under identical conditions are warranted to definitively establish the superior candidate for specific biofertilizer formulations or other biotechnological applications. The primary mechanism of action for both bacteria involves the production of organic acids, a process that can be a target for genetic and metabolic engineering to enhance solubilization efficiency.

A Comparative Analysis of Frateuria aurantia and Pseudomonas Species as Plant Growth Promoters

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the quest for sustainable agricultural practices and the development of novel biofertilizers and biopesticides, plant growth-promoting (PGP) bacteria are paramount. Among the myriad of beneficial microbes, Frateuria aurantia and various species of the genus Pseudomonas have emerged as significant candidates. This guide provides an objective, data-driven comparative analysis of their PGP attributes, supported by experimental data and detailed methodologies, to aid researchers in their selection and application.

Overview of Plant Growth-Promoting Mechanisms

Frateuria this compound is primarily recognized for its potent ability to solubilize potassium, a crucial macronutrient for plant growth. While it is reported to possess other PGP traits, quantitative data on these are less abundant in current scientific literature.[1][2][3] In contrast, Pseudomonas species are well-documented as versatile PGP bacteria, exhibiting a wide array of mechanisms. These include the production of phytohormones like indole-3-acetic acid (IAA), solubilization of phosphate, synthesis of iron-chelating siderophores, nitrogen fixation, and the production of the enzyme 1-aminocyclopropane-1-carboxylate (ACC) deaminase, which can modulate plant ethylene levels.[4][5]

Quantitative Comparison of PGP Traits

To facilitate a direct comparison, the following tables summarize the available quantitative data for key PGP traits of both Frateuria this compound and representative Pseudomonas species. It is important to note the disparity in the volume of research, with Pseudomonas being more extensively studied.

Table 1: Indole-3-Acetic Acid (IAA) Production

Bacterial SpeciesStrainIAA Production (µg/mL)Reference
Frateuria this compound-Data not available-
Pseudomonas fluorescensDR39726.5[6]
Pseudomonas putidaLWPZFData on synthesis ability, no quantitative value[7]

Table 2: Phosphate Solubilization

Bacterial SpeciesStrainPhosphate Solubilization (µg/mL)Reference
Frateuria this compound-Mentioned as a PGP mechanism, but quantitative data is not specified.[8]
Pseudomonas fluorescensDR397403.5[6]

Table 3: Siderophore Production

Bacterial SpeciesStrainSiderophore ProductionReference
Frateuria this compound-Data not available-
Pseudomonas fluorescensDR397Positive (CAS assay)[6]
Pseudomonas putida1046Positive (hydroximate type)[5]

Table 4: Potassium Solubilization

Bacterial SpeciesStrainPotassium SolubilizationReference
Frateuria this compound-7.4 mg/L[9]
Pseudomonas species-Mentioned as a PGP trait, but quantitative data is less common than for F. This compound.[4]

Table 5: ACC Deaminase Activity

Bacterial SpeciesStrainACC Deaminase Activity (nmol α-ketobutyrate/mg protein/h)Reference
Frateuria this compound-Data not available-
Pseudomonas sp.Y1895 ± 35[10]
Pseudomonas sp.ACC021677[11]

Table 6: Nitrogen Fixation

Bacterial SpeciesStrainNitrogen FixationReference
Frateuria this compound-Possesses genes for nitrogen metabolism, including nitrogen fixation.[12]
Pseudomonas species-Documented in several species.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key PGP assays.

1. Indole-3-Acetic Acid (IAA) Production Assay (Spectrophotometric Method)

  • Principle: This assay is based on the colorimetric reaction of IAA with Salkowski's reagent.

  • Procedure:

    • Inoculate the bacterial strain in a suitable broth medium (e.g., Luria-Bertani broth) supplemented with L-tryptophan (a precursor for IAA synthesis).

    • Incubate the culture under optimal conditions (e.g., 28-30°C with shaking) for a specified period (e.g., 48-72 hours).

    • Centrifuge the culture to pellet the bacterial cells.

    • Mix the supernatant with Salkowski's reagent (e.g., 2% of 0.5 M FeCl₃ in 35% perchloric acid) in a 2:1 ratio.

    • Incubate the mixture in the dark at room temperature for 30 minutes to allow for color development (a pink to red color indicates the presence of IAA).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 530 nm) using a spectrophotometer.

    • Quantify the IAA concentration by comparing the absorbance to a standard curve prepared with known concentrations of pure IAA.[13]

2. Phosphate Solubilization Assay (Plate Assay)

  • Principle: This qualitative assay identifies phosphate-solubilizing microorganisms by the formation of a clear halo around their colonies on a medium containing an insoluble form of phosphate.

  • Procedure:

    • Prepare Pikovskaya's agar medium, which contains tricalcium phosphate as the insoluble phosphate source.

    • Spot-inoculate the bacterial strain onto the center of the agar plate.

    • Incubate the plate under optimal conditions for several days.

    • Observe the plate for the formation of a clear zone (halo) around the bacterial colony, which indicates the solubilization of tricalcium phosphate.

    • The diameter of the halo can be measured to provide a semi-quantitative estimation of the solubilization efficiency.

3. Siderophore Production Assay (Chrome Azurol S - CAS Agar Plate Assay)

  • Principle: The CAS assay is a universal method for detecting siderophores. The CAS dye forms a blue-colored complex with iron. When a siderophore with a higher affinity for iron is present, it removes the iron from the dye complex, resulting in a color change from blue to orange/yellow.[14][15]

  • Procedure:

    • Prepare CAS agar plates.

    • Inoculate the bacterial strain on the CAS agar.

    • Incubate the plates under iron-limiting conditions.

    • Observe for a color change from blue to orange or yellow around the colonies, indicating siderophore production.[14][16]

4. Potassium Solubilization Assay (Plate Assay)

  • Principle: Similar to the phosphate solubilization assay, this method identifies potassium-solubilizing bacteria by the formation of a clear zone on a medium containing an insoluble potassium source.

  • Procedure:

    • Prepare Aleksandrov agar medium, which contains an insoluble potassium source like mica powder or potassium aluminum silicate.

    • Spot-inoculate the bacterial strain onto the agar plate.

    • Incubate the plate under optimal conditions.

    • Observe for the formation of a clear halo around the colony, indicating the release of soluble potassium.

5. ACC Deaminase Activity Assay

  • Principle: This assay quantifies the activity of ACC deaminase by measuring the amount of α-ketobutyrate produced from the cleavage of ACC.[17][18]

  • Procedure:

    • Grow the bacterial strain in a minimal medium containing ACC as the sole nitrogen source to induce the expression of the acdS gene (encoding ACC deaminase).

    • Harvest and lyse the bacterial cells to release the intracellular enzymes.

    • Incubate the cell lysate with a known concentration of ACC.

    • Stop the reaction and derivatize the α-ketobutyrate produced with 2,4-dinitrophenylhydrazine (DNPH).

    • Measure the absorbance of the resulting colored compound at 540 nm.

    • Quantify the amount of α-ketobutyrate by comparing the absorbance to a standard curve. The enzyme activity is typically expressed as nmol of α-ketobutyrate produced per milligram of protein per hour.[10][11]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in plant-microbe interactions is essential for a deeper understanding. The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

PGP_Mechanisms cluster_Frateuria Frateuria this compound cluster_Pseudomonas Pseudomonas species Fa_main Frateuria this compound Fa_Organic_Acids Organic Acid Production Fa_main->Fa_Organic_Acids secretes Fa_K_sol Potassium Solubilization Fa_PGP Plant Growth Promotion Fa_K_sol->Fa_PGP Fa_Organic_Acids->Fa_K_sol mediates Ps_main Pseudomonas spp. Ps_IAA IAA Production Ps_main->Ps_IAA Ps_P_sol Phosphate Solubilization Ps_main->Ps_P_sol Ps_Siderophore Siderophore Production Ps_main->Ps_Siderophore Ps_N_fix Nitrogen Fixation Ps_main->Ps_N_fix Ps_ACC ACC Deaminase Activity Ps_main->Ps_ACC Ps_PGP Plant Growth Promotion Ps_IAA->Ps_PGP Ps_P_sol->Ps_PGP Ps_Siderophore->Ps_PGP Ps_N_fix->Ps_PGP Ps_ACC->Ps_PGP

Caption: Overview of primary PGP mechanisms.

IAA_Production_Workflow start Bacterial Culture (with L-tryptophan) incubation Incubation start->incubation centrifugation Centrifugation incubation->centrifugation supernatant Collect Supernatant centrifugation->supernatant reaction Add Salkowski's Reagent supernatant->reaction color_dev Incubate in Dark reaction->color_dev measurement Measure Absorbance (530 nm) color_dev->measurement quantification Quantify IAA measurement->quantification

Caption: Experimental workflow for IAA quantification.

Pseudomonas_Plant_Interaction Pseudomonas Pseudomonas spp. PlantRoot Plant Root Pseudomonas->PlantRoot triggers IAA IAA Pseudomonas->IAA produces Siderophore Siderophores Pseudomonas->Siderophore produces ACC_deaminase ACC Deaminase Pseudomonas->ACC_deaminase produces ISR Induced Systemic Resistance (ISR) PlantRoot->ISR IAA->PlantRoot promotes root growth Siderophore->PlantRoot improves iron uptake ACC_deaminase->PlantRoot reduces ethylene levels

Caption: Key interactions of Pseudomonas with plants.

Conclusion

This comparative analysis highlights the distinct and complementary roles Frateuria this compound and Pseudomonas species can play as plant growth promoters. Pseudomonas species offer a broad spectrum of PGP activities, making them suitable for a wide range of applications in diverse agricultural systems. Their ability to produce phytohormones, solubilize phosphate, chelate iron, fix nitrogen, and modulate plant stress responses is well-established.

Frateuria this compound, on the other hand, stands out for its specialized and efficient potassium solubilization capability.[19] This makes it a particularly valuable bio-inoculant in potassium-deficient soils, a condition that can significantly limit crop productivity. While its other PGP mechanisms are less characterized, its primary function addresses a critical nutritional need for plants.

For researchers and professionals in drug development, the choice between these microorganisms will depend on the specific agricultural challenge being addressed. For a multifaceted approach to plant growth promotion, Pseudomonas species are a robust choice. For targeted improvement of potassium nutrition, Frateuria this compound is a prime candidate. Future research should focus on further elucidating the full PGP potential of Frateuria this compound and on exploring synergistic applications of both bacterial genera to maximize their benefits for sustainable agriculture.

References

Field Validation of Frateuria aurantia Biofertilizer on Wheat Crops: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Unlocking Soil Potassium for Enhanced Wheat Productivity

Introduction: In the pursuit of sustainable agricultural practices, biofertilizers are emerging as a promising alternative to conventional chemical fertilizers. Frateuria aurantia, a potassium-solubilizing bacterium, has garnered attention for its potential to unlock unavailable potassium in the soil, making it accessible to crops. This guide provides a comprehensive comparison of the performance of Frateuria this compound biofertilizer on wheat crops, supported by available experimental data, detailed protocols, and an exploration of its mechanism of action.

Performance Comparison

While extensive field data on the standalone application of Frateuria this compound on wheat is still emerging, a notable study investigating a microbial consortium provides valuable insights.

A field trial evaluating a biofertilizer containing Frateuria this compound in combination with the arbuscular mycorrhizal fungus Rhizophagus irregularis and the phosphorus-solubilizing bacterium Bacillus megaterium reported a grain yield increase in wheat of 1% to 4% compared to non-inoculated controls[1]. This modest but significant improvement highlights the potential of F. This compound as a component of a holistic soil fertility management strategy.

For context, studies on other biofertilizers, such as those containing Azotobacter and Azospirillum, have shown varied results on wheat, with some demonstrating more substantial yield increases under specific environmental conditions and in combination with reduced levels of chemical fertilizers. It is important to note that the efficacy of biofertilizers can be influenced by factors such as soil type, climate, and existing soil microbial populations.

Table 1: Comparative Performance Data of Biofertilizers on Wheat

Biofertilizer TreatmentCropKey FindingsReference
Rhizophagus irregularis + Bacillus megaterium + Frateuria this compoundWheat1-4% increase in grain yield compared to control.[1]Dal Cortivo et al. (2020)[1]
Azotobacter spp. + Azoarcus spp. + Azorhizobium spp.WheatEnhanced plant growth and nitrogen accumulation.[1]Dal Cortivo et al. (2020)[1]
Rhizophagus irregularis + Azotobacter vinelandiiWheatEnhanced plant growth and nitrogen accumulation.[1]Dal Cortivo et al. (2020)[1]

Experimental Protocols

To ensure the reliable evaluation of Frateuria this compound biofertilizer in field conditions, a well-defined experimental protocol is crucial. The following outlines a general methodology for a field trial on wheat.

Experimental Design

A randomized complete block design (RCBD) with a minimum of four replications is recommended to account for field variability.

Treatments should include:

  • T1: Control (no fertilizer or biofertilizer)

  • T2: Recommended dose of NPK chemical fertilizers

  • T3: Frateuria this compound biofertilizer alone

  • T4: Frateuria this compound biofertilizer + 75% of the recommended dose of NPK

  • T5: Frateuria this compound biofertilizer + 50% of the recommended dose of NPK

Plot Size and Management

Each plot should be of a standard size, for example, 5m x 4m, with a buffer zone between plots to prevent cross-contamination. Standard agronomic practices for wheat cultivation, including seed rate, irrigation, and pest management, should be uniformly applied across all plots.

Biofertilizer Application

Frateuria this compound can be applied through seed treatment or soil application.

  • Seed Treatment: A common method involves creating a slurry of the biofertilizer with a sticker solution (e.g., rice gruel or jaggery solution) to coat the seeds before sowing. A typical recommendation is to use 10 ml of liquid biofertilizer per kg of wheat seed.

  • Soil Application: The biofertilizer can be mixed with well-decomposed farmyard manure or compost and applied to the soil at the time of sowing. A general dosage is 2-4 liters of liquid biofertilizer per acre.

Data Collection and Analysis

Agronomic parameters should be recorded at different growth stages and at harvest. Key parameters include:

  • Plant height

  • Number of tillers per plant

  • Spike length

  • Number of grains per spike

  • 1000-grain weight

  • Grain yield

  • Straw yield

  • Nutrient uptake (Nitrogen, Phosphorus, and Potassium) in grain and straw

Data should be statistically analyzed using Analysis of Variance (ANOVA) to determine the significance of treatment effects.

Experimental_Workflow cluster_preparation Field Preparation & Setup cluster_application Treatment Application cluster_monitoring Data Collection & Monitoring cluster_analysis Data Analysis & Interpretation Site_Selection Site Selection & Soil Analysis Experimental_Design Randomized Complete Block Design Site_Selection->Experimental_Design Plot_Layout Plot Layout & Demarcation Experimental_Design->Plot_Layout Seed_Treatment Seed Treatment with F. This compound Soil_Application Soil Application of F. This compound Fertilizer_Application Application of Chemical Fertilizers (NPK) Sowing Sowing of Wheat Seeds Seed_Treatment->Sowing Soil_Application->Sowing Fertilizer_Application->Sowing Agronomic_Data Record Agronomic Parameters Sowing->Agronomic_Data Harvest Harvest & Yield Measurement Agronomic_Data->Harvest Nutrient_Analysis Plant & Soil Nutrient Analysis Statistical_Analysis Statistical Analysis (ANOVA) Nutrient_Analysis->Statistical_Analysis Harvest->Nutrient_Analysis Comparison Performance Comparison Statistical_Analysis->Comparison Conclusion Conclusion & Recommendations Comparison->Conclusion

Fig. 1: Experimental workflow for field validation.

Mechanism of Action and Signaling Pathways

The primary mechanism by which Frateuria this compound promotes plant growth is through the solubilization of fixed potassium in the soil. This process is primarily achieved through the production of various organic acids.

These organic acids, such as citric acid, gluconic acid, and 2-ketogluconic acid, lower the pH of the soil in the immediate vicinity of the plant's roots (the rhizosphere). This acidification process helps to release potassium ions (K+) from soil minerals like mica and feldspar, converting them into a soluble form that can be readily absorbed by the plant roots.

Beyond simple nutrient availability, these organic acids also act as signaling molecules in the rhizosphere, influencing plant growth and development. While the precise signaling pathways in wheat are a subject of ongoing research, it is understood that these microbial exudates can modulate the plant's hormonal balance and gene expression. For instance, some organic acids can influence auxin signaling pathways, which are critical for root development and architecture. A more extensive and robust root system enhances the plant's ability to explore a larger soil volume for water and nutrients.

Signaling_Pathway cluster_bacteria Frateuria this compound in Rhizosphere cluster_process Mechanism of Action cluster_plant_response Plant Response F_this compound Frateuria this compound Organic_Acids Production of Organic Acids F_this compound->Organic_Acids K_Solubilization Solubilization of Fixed Potassium (K) Organic_Acids->K_Solubilization Hormonal_Modulation Modulation of Plant Hormone Signaling (e.g., Auxin) Organic_Acids->Hormonal_Modulation Signaling molecules K_Uptake Increased K+ Uptake by Wheat Roots K_Solubilization->K_Uptake Improved_Growth Improved Overall Plant Growth & Yield K_Uptake->Improved_Growth Gene_Expression Altered Gene Expression Hormonal_Modulation->Gene_Expression Root_Development Enhanced Root Growth & Development Gene_Expression->Root_Development Root_Development->Improved_Growth

Fig. 2: Proposed signaling pathway of F. This compound.

Conclusion

Frateuria this compound holds promise as a biofertilizer for enhancing wheat productivity, primarily through its ability to solubilize soil potassium. While standalone field data on wheat is limited, its inclusion in microbial consortia has demonstrated positive effects on yield. The production of organic acids is the key mechanism driving potassium availability and also plays a role in plant growth signaling. Further research focusing on mono-microbial field trials with F. This compound on wheat is necessary to fully elucidate its potential and optimize its application for sustainable agriculture. The detailed experimental protocol provided in this guide offers a framework for conducting such vital research.

References

Cross-Species Efficacy of Frateuria aurantia: A Comparative Guide for Leguminous and Non-Leguminous Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Frateuria aurantia, a potassium-solubilizing bacterium, on leguminous and non-leguminous plants. The information is compiled from various studies to offer insights into its potential as a biofertilizer across different plant species.

Performance Comparison of Frateuria this compound

Frateuria this compound is a beneficial bacterium known for its ability to solubilize potassium from the soil, making it available for plant uptake[1][2]. This bacterium has demonstrated plant growth-promoting effects on a variety of crops.

Efficacy on Leguminous Plants

On leguminous plants, Frateuria this compound has been shown to work synergistically with nitrogen-fixing bacteria, such as Rhizobium, to enhance plant growth and yield. In a study on mungbean (Vigna radiata), the combined application of F. This compound and Rhizobium phaseoli resulted in significant increases in plant height, root length, nodule number, and seed yield compared to the control and sole application of each biofertilizer[3].

Efficacy on Non-Leguminous Plants

Frateuria this compound has also demonstrated significant growth-promoting effects on various non-leguminous plants. In tobacco (Nicotiana tabacum), inoculation with F. This compound led to increased biomass, nutrient content, and leaf quality[4]. The potassium content in the leaves of tobacco plants treated with F. This compound and soluble potassium increased by 39%[1][4]. Similarly, studies on brinjal (Solanum melongena), and apple banana have shown increased growth and yield upon application of F. This compound[5][6].

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effect of Frateuria this compound on different plant parameters.

Table 1: Effect of Frateuria this compound on the Growth of Mungbean (Vigna radiata) - A Leguminous Plant [3]

TreatmentPlant Height (cm) at 45 DASRoot Length (cm) at 45 DASNumber of Nodules/plant at 45 DASSeed Yield ( kg/ha )
Uninoculated Control37.90-10.50370
F. This compound41.40-12.50476
Rhizobium41.50--529
Rhizobium + F. This compound-18.45-688
50% RDF45.0318.0313.63643
100% RDF45.9020.2514.75794

DAS: Days After Sowing; RDF: Recommended Dose of Fertilizer

Table 2: Effect of Frateuria this compound on the Growth of Apple Banana - A Non-Leguminous Plant [7]

TreatmentPlant Height Increase (%)Plant Girth Increase (%)
Control00
Muriate of Potash (MOP)1419
Manure18-
F. This compound (KSB)--
Manure + MOP18-
KSB + Manure22-
KSB + Manure + MOP2333

Table 3: Potassium Solubilization by Frateuria this compound and Other Microorganisms [8][9]

MicroorganismPotassium Released (mg/L or µg/mL)
Frateuria this compound (Reference Strain)221.25
Frateuria this compound (Reference Strain)38.95
Pseudomonas sp. (KSB 49)239.75
Pseudomonas sp. (KSB 43)228.25
Aspergillus sp. (KSF 3)334.66
Bacillus sp. (KSBD-58)42.95

Experimental Protocols

Experiment 1: Evaluating the Combined Effect of Frateuria this compound and Rhizobium phaseoli on Mungbean (Vigna radiata)[3]

1. Bacterial Cultures:

  • Frateuria this compound (Potassium Solubilizing Microorganism - KSM) culture was obtained from the Plant Pathology Laboratory, College of Agriculture, Nagpur.

  • Rhizobium phaseoli culture was obtained from the biofertilizer production unit of the same institution.

  • F. This compound was cultured in Potash solubilizing media, and R. phaseoli was cultured in Yeast Extract Mannitol Agar media.

2. Experimental Design:

  • The experiment was conducted in a randomized block design with six treatments and four replications.

  • The treatments included: Uninoculated control, F. This compound alone, Rhizobium alone, Rhizobium + F. This compound, 50% Recommended Dose of Fertilizer (RDF), and 100% RDF.

3. Inoculation and Application:

  • Mungbean seeds were inoculated with Rhizobium at a rate of 25 g/kg of seed using a jaggery solution as an adhesive.

  • F. This compound broth was mixed with fine soil (5 kg) at a rate of 3 liters/ha and applied to the field as per the treatments.

4. Data Collection and Analysis:

  • Plant growth parameters (plant height, root length, number of nodules per plant) were measured at 30 and 45 days after sowing (DAS).

  • Seed yield was recorded at harvest.

  • The data was statistically analyzed using Analysis of Variance (ANOVA), and the critical difference (CD) at a 5% level of significance was calculated.

Experiment 2: Assessing the Contribution of Frateuria this compound in an Integrated Nutrient Management Package for Apple Banana[7]

1. Experimental Setup:

  • Potted tissue culture plantlets of apple banana were used.

  • The experiment followed a randomized complete design with a full factorial combination of F. auranta (KSB), mineral K fertilizer (Muriate of Potash), and manure, with three replications.

2. Inoculation and Treatment Application:

  • The inputs (manure, Muriate of Potash, and F. auranta) were mixed with sterilized soil before potting the plantlets.

  • The manure and muriate of potash were applied to supply a total of 150 kg K/ha.

3. Quantification of K Solubilization by F. auranta :

  • F. auranta was inoculated in Aleksandrov broth media and grown for 10 days with constant shaking.

  • The potassium concentration in the broth was analyzed using an emission flame photometer and compared with a control broth without the bacterium.

4. Data Collection and Analysis:

  • Growth parameters such as pseudostem height, girth, and leaf dimensions were collected weekly for 24 weeks.

  • The data was analyzed using a one-way ANOVA, and means were separated using the least significance difference (LSD) at a 95% confidence interval.

Visualizations

Experimental_Workflow_Frateuria_aurantia_Efficacy cluster_prep Preparation cluster_inoc Inoculation & Application cluster_growth Plant Growth cluster_analysis Data Collection & Analysis Bacterial_Culture Bacterial Culture (Frateuria this compound) Seed_Inoculation Seed Inoculation Bacterial_Culture->Seed_Inoculation Soil_Application Soil Application Bacterial_Culture->Soil_Application Plant_Material Plant Material (Legume/Non-legume seeds/seedlings) Plant_Material->Seed_Inoculation Soil_Substrate Soil/Substrate Preparation (Sterilized/Field Soil) Soil_Substrate->Soil_Application Growth_Period Plant Growth under Controlled/Field Conditions Seed_Inoculation->Growth_Period Soil_Application->Growth_Period Data_Collection Measurement of Growth & Nutrient Parameters Growth_Period->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA) Data_Collection->Statistical_Analysis Putative_Signaling_Pathway_Frateuria_this compound cluster_bacteria Frateuria this compound cluster_plant Plant Root K_Solubilization Potassium Solubilization (Organic Acid Production) K_Uptake Increased K+ Uptake K_Solubilization->K_Uptake Soluble K+ Phytohormone_Production Phytohormone Production (e.g., IAA) Root_Development Enhanced Root Growth & Development Phytohormone_Production->Root_Development Signaling Plant_Growth Improved Plant Growth & Yield K_Uptake->Plant_Growth Root_Development->Plant_Growth

References

A Comparative Analysis of Frateuria aurantia and Chemical Potassium Fertilizers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for sustainable agricultural practices and enhanced crop productivity, the choice of fertilizers plays a pivotal role. This guide provides a comprehensive cost-benefit analysis of Frateuria aurantia, a potassium-solubilizing biofertilizer, in comparison to conventional chemical potassium fertilizers such as Muriate of Potash (MOP) and Sulfate of Potash (SOP). This document is intended for researchers, scientists, and drug development professionals interested in the efficacy, economic viability, and underlying biological mechanisms of these fertilization strategies.

Executive Summary

Frateuria this compound is a bacterium known for its ability to mobilize potassium from the soil, making it available for plant uptake. This bio-friendly approach presents a potential alternative to the extensive use of chemical fertilizers. While chemical fertilizers offer a readily available source of potassium, their long-term use can have environmental repercussions and may not be as cost-effective in the long run. This guide delves into a comparative analysis of their performance, supported by available data, and outlines the experimental protocols necessary for their evaluation.

Cost-Benefit Analysis

Cost Comparison

The cost of fertilizers can fluctuate based on location, supplier, and market dynamics. The following table provides an estimated price range for Frateuria this compound biofertilizer and common chemical potassium fertilizers in the Indian market.

Fertilizer TypeFormulationPrice Range (per kg/liter )Notes
Frateuria this compound Powder₹150 - ₹595 INRPrice varies by brand and CFU count.
Liquid₹175 - ₹650 INRRecommended dosage is often in liters per acre.
Muriate of Potash (MOP) Granules/Powder₹34 - ₹66 INRContains about 60% K₂O.
Sulfate of Potash (SOP) Powder/Granules₹25 - ₹140 INRContains about 50% K₂O and sulfur.

Performance and Yield Benefits

Numerous studies have demonstrated the potential of Frateuria this compound to enhance crop growth and yield. While a definitive, universal percentage increase is difficult to establish due to varying experimental conditions, some studies have reported significant improvements. For instance, some research indicates that the application of F. This compound can increase crop yield by up to 20%. Another study on apple bananas showed that the integrated use of F. This compound with manure and a reduced amount of MOP led to significant increases in plant height and girth[1][2]. A study on Vigna radiata (mung bean) found that the combined application of Frateuria this compound and Rhizobium resulted in growth parameters and seed yield comparable to the application of 100% recommended dose of chemical fertilizers[3].

Biofertilizers are generally considered more cost-effective in the long term due to their positive impact on soil health and fertility[4][5]. They can reduce the dependency on chemical fertilizers, which can be costly and have detrimental environmental effects[4][6]. Some sources suggest that using Frateuria this compound can reduce the cost of potash application by up to 50% initially.

Mechanism of Action and Biological Pathways

Potassium Solubilization by Frateuria this compound

Frateuria this compound enhances potassium availability to plants primarily through the production of organic acids. These bacteria secrete acids such as tartaric acid, citric acid, succinic acid, and oxalic acid, which can dissolve insoluble potassium-bearing minerals in the soil, releasing potassium ions that plants can absorb[7][8][9].

G Mechanism of Potassium Solubilization by Frateuria this compound Fa Frateuria this compound OA Organic Acids (e.g., Tartaric, Citric) Fa->OA secretes IK Insoluble Potassium (e.g., in Mica, Feldspar) OA->IK acts on SK Soluble Potassium (K+) IK->SK releases Plant Plant Root SK->Plant uptake by

Potassium solubilization by F. This compound.

Plant Potassium Uptake Signaling Pathway

The uptake of potassium by plant roots is a complex process involving various channels and transporters. When potassium levels in the soil are low, a signaling cascade is initiated in the plant to enhance its uptake.

G Simplified Plant Potassium Uptake Signaling Pathway cluster_soil Soil cluster_root Plant Root Cell K_soil Low K+ in Soil Receptor Membrane Receptors K_soil->Receptor sensed by Ca_channel Ca2+ Channels Activated Receptor->Ca_channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx CBL_CIPK CBL-CIPK Complex Formation Ca_influx->CBL_CIPK AKT1 AKT1 K+ Channel Activation CBL_CIPK->AKT1 phosphorylates K_uptake Enhanced K+ Uptake AKT1->K_uptake

Potassium uptake signaling in plants.

Experimental Protocols

To conduct a thorough comparative analysis of Frateuria this compound and chemical potassium fertilizers, a well-designed field trial is essential. The following outlines a general experimental protocol.

Objective: To compare the effect of Frateuria this compound and a chemical potassium fertilizer (e.g., Muriate of Potash) on the growth, yield, and nutrient uptake of a selected crop.

Experimental Design:

  • Treatments:

    • T1: Control (No potassium fertilizer)

    • T2: Frateuria this compound biofertilizer (at recommended dose)

    • T3: Chemical Potassium Fertilizer (e.g., MOP at recommended dose)

    • T4: Frateuria this compound + 50% of recommended chemical K fertilizer

  • Replications: A minimum of three replications for each treatment.

  • Plot Size: To be determined based on the crop and available land, ensuring a buffer zone between plots to avoid cross-contamination.

  • Design: Randomized Complete Block Design (RCBD).

Methodology:

  • Soil Analysis: Conduct a baseline soil analysis to determine the initial nutrient status, including available potassium, pH, and organic carbon content.

  • Fertilizer Application:

    • Frateuria this compound : Apply as per the manufacturer's instructions. This may involve seed treatment, seedling dip, or soil application[10][11]. For soil application, mix the recommended amount (e.g., 3-5 kg/acre ) with organic manure and broadcast it uniformly in the plots[10].

    • Chemical Fertilizer: Apply the recommended dose of MOP based on soil test results and crop requirements. The application can be split into a basal dose and top-dressing at critical growth stages.

  • Crop Management: Follow standard agronomic practices for the selected crop, ensuring uniform irrigation, pest, and disease management across all plots.

  • Data Collection:

    • Growth Parameters: Record plant height, number of leaves/tillers, and biomass at regular intervals.

    • Yield Parameters: Measure the final economic yield (e.g., grain weight, fruit weight) and yield components.

    • Nutrient Analysis: Analyze plant tissue samples (leaves, grain) and post-harvest soil samples for potassium content.

  • Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) to determine the statistical significance of the differences between treatments.

Experimental Workflow Diagram:

G Experimental Workflow for Fertilizer Comparison Trial Start Start: Field Selection & Plot Preparation Soil_Analysis Baseline Soil Analysis Start->Soil_Analysis Treatments Application of Treatments (Control, F. This compound, MOP, Combo) Soil_Analysis->Treatments Crop_Management Uniform Crop Management Treatments->Crop_Management Data_Collection Data Collection (Growth, Yield, Nutrient Uptake) Crop_Management->Data_Collection Harvest Harvest Data_Collection->Harvest Analysis Statistical Analysis & Interpretation Harvest->Analysis End End: Conclusion Analysis->End

Workflow for a comparative fertilizer trial.

Conclusion

The decision to use Frateuria this compound as an alternative or supplement to chemical potassium fertilizers depends on various factors, including crop type, soil conditions, and economic considerations. While chemical fertilizers provide a rapid and concentrated source of potassium, Frateuria this compound offers a more sustainable, long-term solution that can improve soil health and potentially reduce input costs. The information and protocols provided in this guide serve as a foundation for researchers to conduct their own comprehensive evaluations and contribute to a deeper understanding of the role of biofertilizers in modern agriculture. Further research focusing on direct economic comparisons under various cropping systems is warranted to provide more definitive guidance to farmers and policymakers.

References

Validating the Antifungal Activity of Frateuria aurantia Against Phytopathogens: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Frateuria aurantia, a bacterium primarily known for its role in potassium mobilization in soil, has demonstrated potential as a biocontrol agent against various phytopathogenic fungi. This guide provides a comprehensive comparison of the antifungal activity of Frateuria this compound with other established biological and chemical alternatives, supported by available experimental data. While research on the antifungal properties of F. This compound is emerging, this document summarizes the current state of knowledge to aid in the evaluation of its potential in agricultural and biotechnological applications.

Comparative Efficacy: In Vitro Antifungal Activity

The antifungal efficacy of Frateuria this compound has been evaluated against several key phytopathogens in laboratory settings. The primary method cited in the available literature is the dual culture assay, where the bacterium and a target fungus are grown in the same petri dish to observe the inhibition of fungal growth.

Table 1: In Vitro Antifungal Activity of Frateuria this compound and Comparative Biocontrol Agents

Biocontrol AgentTarget PhytopathogenEfficacy (% Inhibition)Reference
Frateuria this compound Fusarium oxysporum35.5%[1]
Alternaria spp.32.3%[1]
Macrophomina phaseolinaNo significant control[1]
Rhizoctonia solaniNo significant control[1]
Trichoderma harzianum Fusarium oxysporum66 - 81%
Alternaria helianthi100%
Trichoderma viride Fusarium oxysporum66 - 81%
Alternaria helianthi100%
Bacillus subtilis Fusarium spp.60 - 70%
Alternaria alternataup to 72%

Note: The data for Trichoderma and Bacillus species are compiled from various studies and represent a range of reported efficacies. Direct comparative studies including Frateuria this compound are limited.

Comparison with Chemical Fungicides

Chemical fungicides are a conventional method for controlling phytopathogenic fungi. Their efficacy is typically high but can be associated with environmental and resistance concerns.

Table 2: Efficacy of Selected Chemical Fungicides Against Fusarium and Alternaria Species

Chemical FungicideTarget PhytopathogenEfficacy (EC50 in µg/mL)Reference
Epoxiconazole Fusarium oxysporum0.047[2]
Difenoconazole Fusarium oxysporum0.078[2]
Carbendazim Fusarium oxysporum0.445[2]
Tebuconazole Alternaria brassicicola100% inhibition at tested concentrations[3]
Propiconazole Alternaria brassicicola96.66% inhibition[3]

Note: EC50 represents the concentration of a fungicide that inhibits 50% of the mycelial growth. Lower EC50 values indicate higher efficacy. Data for Frateuria this compound in terms of EC50 is not currently available.

Experimental Protocols

In Vitro Antifungal Activity Assessment: Dual Culture Assay

This method is widely used to screen for the antagonistic properties of microorganisms against fungal pathogens.

Protocol:

  • Media Preparation: Potato Dextrose Agar (PDA) is prepared and sterilized.

  • Pathogen Inoculation: A 5 mm mycelial disc of the actively growing target fungal pathogen is placed at the center of a PDA plate.

  • Bacterial Inoculation: A loopful of a pure culture of Frateuria this compound is streaked on the PDA plate at a specified distance from the fungal disc.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 28°C) for a specified period (e.g., 5-7 days).

  • Data Collection: The radial growth of the fungal mycelium towards the bacterial colony is measured and compared to a control plate (fungus only).

  • Calculation of Inhibition: The percentage of inhibition is calculated using the formula: Percentage Inhibition = [(C - T) / C] * 100 Where:

    • C = Radial growth of the fungus in the control plate

    • T = Radial growth of the fungus in the dual culture plate

Dual_Culture_Assay cluster_0 Preparation cluster_1 Inoculation cluster_2 Incubation & Observation PDA Plate PDA Plate Inoculate Fungus Inoculate Fungus PDA Plate->Inoculate Fungus Inoculate Bacterium Inoculate Bacterium PDA Plate->Inoculate Bacterium Fungal Pathogen Culture Fungal Pathogen Culture Fungal Pathogen Culture->Inoculate Fungus Frateuria this compound Culture Frateuria this compound Culture Frateuria this compound Culture->Inoculate Bacterium Incubate Incubate Inoculate Fungus->Incubate Inoculate Bacterium->Incubate Measure Inhibition Zone Measure Inhibition Zone Incubate->Measure Inhibition Zone

Caption: Workflow of the dual culture assay for antifungal activity.

Mechanisms of Antifungal Action

The precise mechanisms by which Frateuria this compound exerts its antifungal activity are not yet fully elucidated. However, based on studies of the related species Frateuria defendens and general knowledge of bacterial biocontrol agents, several potential mechanisms can be proposed.

Production of Antifungal Metabolites

The primary mechanism is likely the secretion of secondary metabolites that inhibit fungal growth. Research on Frateuria defendens has identified potential antimicrobial compounds in its culture filtrate, including 4-quinolinecarboxaldehyde and 5-hydroxymethyl-2-furaldehyde[4]. These findings suggest that Frateuria this compound may also produce a cocktail of bioactive compounds.

Competition for Nutrients and Space

As a rhizobacterium, F. This compound colonizes the area around plant roots, a niche also sought by pathogenic fungi. By effectively competing for essential nutrients and space, the bacterium can limit the proliferation of pathogens.

Induced Systemic Resistance (ISR)

Many beneficial bacteria can trigger a plant's own defense mechanisms, a phenomenon known as Induced Systemic Resistance (ISR). While not yet demonstrated for F. This compound, it is a plausible indirect mechanism of action. ISR primes the plant for a faster and stronger defense response upon pathogen attack.

Antifungal_Mechanisms cluster_0 Direct Mechanisms cluster_1 Indirect Mechanism Frateuria this compound Frateuria this compound Plant Plant Frateuria this compound->Plant Colonizes Antifungal Metabolites Antifungal Metabolites Frateuria this compound->Antifungal Metabolites Produces Competition Competition Frateuria this compound->Competition Competes with Phytopathogenic Fungus Phytopathogenic Fungus Induced Systemic Resistance (ISR) Induced Systemic Resistance (ISR) Plant->Induced Systemic Resistance (ISR) Triggers Antifungal Metabolites->Phytopathogenic Fungus Inhibits Competition->Phytopathogenic Fungus Limits growth of Induced Systemic Resistance (ISR)->Phytopathogenic Fungus Enhances defense against

References

Comparative Genomics of Frateuria aurantia: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the genomic landscape of Frateuria aurantia remains in its infancy, with the publicly available genomic data currently limited to the type strain, Kondô 67T (DSM 6220). This guide provides a detailed overview of the genomic features of this type strain and complements it with a comparative summary of phenotypic characteristics of other isolated strains. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the metabolic potential and genetic diversity of this bacterium.

Frateuria this compound is a Gram-negative, motile, and strictly aerobic bacterium known for its beneficial applications in agriculture as a potassium-mobilizing biofertilizer.[1][2] First isolated from Lilium auratum, this bacterium has also been found in other plant and fruit environments.[3] Its metabolic capabilities, including the production of acetic acid and triterpenoids of the hopane family, make it a subject of interest for industrial and pharmaceutical research.[3][4][5][6]

Genomic Characteristics of the Frateuria this compound Type Strain (Kondô 67T)

The genome of Frateuria this compound Kondô 67T was sequenced as part of the Genomic Encyclopedia of Bacteria and Archaea project.[3] It consists of a single circular chromosome and no plasmids. The key genomic features are summarized in the table below.

FeatureFrateuria this compound Kondô 67T (DSM 6220)
Genome Size (bp) 3,603,458[3]
GC Content (%) 63.4[3]
Number of Chromosomes 1[3]
Number of Plasmids 0
Protein-Coding Genes 3,200[3]
RNA Genes 88[3]
Pseudogenes 99[3]
GenBank Accession CP003350.1[7]

Comparative Phenotypic and Genetic Data of Frateuria this compound Strains

While whole-genome sequences of other Frateuria this compound strains are not yet publicly available, a study by Lisdiyanti et al. (2003) provides valuable comparative data on 16 strains isolated from Indonesian fruits and flowers. This study utilized DNA-DNA hybridization and phenotypic characterization to identify and compare these isolates.

CharacteristicIndonesian Isolates (16 strains)Type Strain (IFO 3245T)
Gram Stain NegativeNegative
Motility Motile (single polar flagellum)Motile
Catalase PositiveNot reported in this study
Oxidase NegativeNot reported in this study
Acetic acid from ethanol PositivePositive
Lactate oxidation PositiveNot reported in this study
Acetate oxidation NegativeNot reported in this study
Ketogenesis from glycerol Positive (10 out of 16)Positive
Ketogenesis from mannitol Positive (7 out of 16)Positive
Growth at pH 3.5 PositivePositive
DNA GC content (mol%) 62-63Not reported in this study
DNA-DNA Similarity to Type Strain (%) 76-100100

Experimental Protocols

DNA Isolation, Sequencing, and Genome Assembly of F. This compound Kondô 67T

The following protocol outlines the key steps used for the genomic analysis of the type strain.

1. DNA Isolation:

  • F. This compound strain Kondô 67T (DSM 6220) was cultured in DSMZ medium 360 (YPM medium) at 30°C.

  • Genomic DNA was isolated from 0.5-1 g of cell paste using standard procedures at the DSMZ DNA laboratory.

2. Genome Sequencing:

  • A combination of Illumina and 454 sequencing platforms was used for whole-genome shotgun sequencing.

  • For the 454 sequencing, a paired-end library was constructed.

  • For Illumina sequencing, the GAii platform was utilized.

3. Genome Assembly:

  • Pyrosequencing reads were assembled using the Newbler assembler.

  • Illumina sequencing data was assembled with Velvet.

  • The 454 and Illumina assemblies were combined, and the Phred/Phrap/Consed software package was used for sequence assembly and quality assessment in the finishing process.

  • Gaps between contigs were closed by PCR and Bubble PCR primer walks.

  • Potential base errors were corrected, and consensus quality was increased using the Polisher software.

  • The final assembly achieved a 546.0x coverage of the genome.

4. Gene Prediction and Annotation:

  • Genes were identified using Prodigal as part of the DOE-JGI genome annotation pipeline.

  • Manual curation was performed using the JGI GenePRIMP pipeline.

  • The predicted protein-coding sequences were used to search against the NCBI non-redundant, UniProt, TIGRFam, Pfam, PRIAM, KEGG, COG, and InterPro databases for functional annotation.

Visualizing Experimental and Metabolic Pathways

Experimental Workflow for Genome Sequencing and Analysis

The following diagram illustrates the key stages involved in the genome sequencing and analysis of Frateuria this compound Kondô 67T.

experimental_workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis culture Bacterial Culturing (F. This compound Kondô 67T) dna_extraction Genomic DNA Extraction culture->dna_extraction library_prep Sequencing Library Preparation dna_extraction->library_prep sequencing 454 & Illumina Sequencing library_prep->sequencing assembly Genome Assembly (Newbler & Velvet) sequencing->assembly finishing Assembly Finishing & Gap Closing assembly->finishing annotation Gene Prediction & Annotation finishing->annotation comp_analysis Comparative Analysis annotation->comp_analysis

Genome sequencing and analysis workflow.
Acetic Acid Production Pathway in Frateuria this compound

Frateuria this compound is known for its acetogenic metabolism, converting ethanol to acetic acid. This process is primarily carried out by a membrane-bound, PQQ-dependent alcohol dehydrogenase and a subsequent aldehyde dehydrogenase. The genes encoding a PQQ-dependent alcohol dehydrogenase have been identified in F. This compound.[4][8] The following diagram depicts this key metabolic pathway.

acetic_acid_pathway ethanol Ethanol acetaldehyde Acetaldehyde ethanol->acetaldehyde Oxidation acetic_acid Acetic Acid acetaldehyde->acetic_acid Oxidation adh PQQ-dependent Alcohol Dehydrogenase (adhA, adhB) aldh Aldehyde Dehydrogenase

Key steps in acetic acid production.

Conclusion and Future Directions

The availability of the complete genome sequence of Frateuria this compound Kondô 67T provides a solid foundation for understanding the genetic basis of its metabolic capabilities.[3] However, the lack of genomic data from other strains significantly limits our understanding of the species' pangenome, genetic diversity, and the evolutionary basis for any phenotypic differences. Future research should prioritize the whole-genome sequencing of a diverse collection of F. This compound isolates. This will enable comprehensive comparative genomic studies to identify core and accessory genes, uncover novel metabolic pathways, and facilitate the development of this bacterium for agricultural and biotechnological applications.

References

Assessing the Synergistic Effects of Frateuria aurantia with other Plant Growth-Promoting Rhizobacteria (PGPR): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Frateuria aurantia, a Gram-negative bacterium belonging to the Gammaproteobacteria class, is a well-recognized Plant Growth-Promoting Rhizobacterium (PGPR) primarily lauded for its exceptional potassium solubilizing and mobilizing capabilities.[1][2][3] By producing organic acids, F. This compound converts insoluble potassium in the soil into a form readily available for plant uptake, thereby enhancing plant growth, yield, and nutrient content, particularly in potassium-deficient soils.[4][5] Beyond potassium mobilization, this bacterium has demonstrated other beneficial traits, including the promotion of nutrient uptake (nitrogen and phosphorus) and even biocontrol activity against certain phytopathogens.[5][6][7]

The potential of leveraging microbial consortia for enhanced agricultural productivity has led to increasing interest in the synergistic effects of co-inoculating F. This compound with other PGPR. The rationale behind this approach is that combining microorganisms with complementary plant growth-promoting traits can lead to a more profound and holistic benefit to the plant than the application of a single inoculant.[8][9][10] This guide provides a comparative assessment of the synergistic effects of Frateuria this compound with other PGPR, presenting available experimental data, detailing methodologies, and visualizing key pathways and workflows to aid researchers, scientists, and drug development professionals in this field.

Mechanisms of Synergy

The synergistic interaction between F. This compound and other PGPR can be attributed to a combination of direct and indirect mechanisms that collectively enhance plant growth and health.

Direct Mechanisms:

  • Enhanced Nutrient Availability: The primary contribution of F. This compound is potassium solubilization. When combined with nitrogen-fixing bacteria (e.g., Azospirillum, Rhizobium) and phosphate-solubilizing bacteria (e.g., Bacillus megaterium, Pseudomonas spp.), a more complete nutrient profile can be made available to the plant.[11][12][13] F. This compound makes potassium available, while its partners provide nitrogen and phosphorus, the other two essential macronutrients.

  • Phytohormone Production: Many PGPR, including Azospirillum brasilense, produce phytohormones such as auxins (e.g., indole-3-acetic acid or IAA), which can stimulate root development and overall plant growth.[14][15][16] The enhanced root system resulting from auxin production can more effectively uptake the nutrients mobilized by F. This compound and other PGPR.

Indirect Mechanisms:

  • Biocontrol of Phytopathogens: F. This compound has demonstrated antagonistic activity against fungal pathogens like Fusarium oxysporum and Alternaria spp.[6][7] This biocontrol effect can be amplified when combined with other PGPR known for their disease-suppressive properties, such as Pseudomonas fluorescens or Bacillus species, which produce a wide array of antifungal and antibacterial compounds.[8][10][17]

  • Induced Systemic Resistance (ISR): PGPR can trigger a state of heightened defense readiness in plants, known as ISR, which provides broad-spectrum resistance against pathogens.[17][18] A study on tomato plants suggested that F. This compound, in combination with other PGPR like Bacillus megaterium and Azotobacter chroococcum, could play a role in stimulating systemic resistance against the Cucumber Mosaic Virus (CMV).[19] The combination of different microbial elicitors from a PGPR consortium could potentially lead to a more robust and durable ISR response.

  • Siderophore Production: In iron-limited soil conditions, many PGPR produce siderophores, which are high-affinity iron-chelating compounds.[8] By sequestering iron from the environment, these PGPR can make it more available to the plant while simultaneously limiting its availability to pathogenic microorganisms, thus providing a competitive advantage to the beneficial microbes and the plant.

Data Presentation: Comparative Performance of Frateuria this compound in Co-inoculation

The following tables summarize the available quantitative data from studies investigating the interaction of Frateuria this compound with other microorganisms. It is important to note that research in this specific area is still emerging, and not all interactions are synergistic.

Table 1: Interaction of F. This compound and Glomus bagyarajii (AM Fungus) on Capsicum annuum Seedlings

TreatmentShoot Length (cm)Root Length (cm)Stem Diameter (mm)Seedling Dry Weight (g)
Uninoculated Control15.212.12.90.48
F. This compound alone18.914.83.50.59
G. bagyarajii alone20.116.23.80.65
F. This compound + G. bagyarajii16.513.53.10.52

Source: Adapted from a study on Capsicum annuum L. seedlings.[20] The results indicate an antagonistic interaction in this specific pairing, where dual inoculation led to reduced growth parameters compared to single inoculations.

Table 2: In Vitro Antagonistic Activity of F. This compound Against Fungal Phytopathogens

PathogenMycelial Growth Inhibition (%)
Fusarium oxysporum35.5
Alternaria spp.32.3
Macrophomina phaseolinaNo inhibition
Rhizoctonia solaniNo inhibition

Source: Adapted from an in-vitro study on the biocontrol potential of F. This compound.[6] This data highlights the potential for synergistic biocontrol when combined with other antagonists.

Table 3: Effect of PGPR on Cucumber Mosaic Virus (CMV) Disease Severity in Tomato

TreatmentDisease Severity Reduction (%)
Frateuria this compoundHighest reduction
Azotobacter chroococcumSignificant reduction
Bacillus megateriumSignificant reduction
Mixed InoculationHighest reduction (contradictory report)

Source: Adapted from a study on induced systemic resistance in tomato.[19] The study noted that while single inoculation with F. This compound was most effective, other reports suggest a synergistic effect from mixed inocula.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols derived from the cited literature for key experiments.

1. Inoculum Preparation for Frateuria this compound

  • Culture Medium: Glucose Yeast Extract Calcium Carbonate (GYCC) broth is used for culturing F. This compound.

  • Incubation: The culture is inoculated into the GYCC broth and incubated for 24 hours.

  • Cell Harvesting: The culture suspension is centrifuged at 10,000 rpm for 10 minutes at 4°C.

  • Inoculum Formulation: The resulting cell pellet is mixed in an appropriate volume of phosphate buffer to create the final inoculum suspension.

  • Quantification: The Colony Forming Units (CFU) of the F. This compound inoculum are determined using the serial dilution and spread plate method.[20]

2. Assessment of In Vitro Antagonistic Activity (Dual Culture Method)

  • Pathogen Culture: A 5mm disc of the fungal pathogen is placed at the center of a suitable agar plate (e.g., Potato Dextrose Agar).

  • Bacterial Inoculation: A loopful of F. This compound culture is streaked onto the agar surrounding the fungal disc.

  • Incubation: The plates are incubated at 28°C in a BOD incubator.

  • Observation: The inhibition of fungal mycelial growth is observed and measured after 5 days of incubation.[6] The percentage of inhibition can be calculated relative to a control plate with the fungus alone.

3. Plant Growth Promotion Assay (Pot Experiment)

  • Soil Preparation: A suitable potting mix (e.g., sandy clay loam) is prepared, sterilized, and distributed into pots.

  • Seed Treatment/Soil Inoculation:

    • Seed Treatment: Seeds are coated with a slurry of the PGPR inoculum (e.g., 10g of F. This compound formulation per 1kg of seeds) using a sticker solution like crude sugar. The coated seeds are then air-dried in the shade before sowing.[2][3]

    • Soil Inoculation: A defined volume of the PGPR inoculum suspension is applied to the soil at the time of planting. For co-inoculation studies, the respective inocula are mixed or applied simultaneously.

  • Experimental Design: The experiment should include an uninoculated control, single inoculation treatments for each PGPR, and the co-inoculation treatment. A completely randomized design with sufficient replications is recommended.

  • Growth Conditions: Plants are grown under controlled greenhouse conditions with optimal light, temperature, and watering regimes.

  • Data Collection: After a defined growth period (e.g., 30, 60, or 90 days), various plant growth parameters are measured, including shoot and root length, biomass (fresh and dry weight), stem diameter, and leaf number.[21][22]

Mandatory Visualization

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis P1 PGPR Inoculum Preparation (F. This compound & Partner PGPR) E2 Pot Experiment Setup (Control, Single, Co-inoculation) P1->E2 P2 Pathogen Culture (for biocontrol assay) E1 In Vitro Antagonism Assay (Dual Culture) P2->E1 P3 Seed & Soil Sterilization P3->E2 A1 Measure Biocontrol Efficacy (% Inhibition) E1->A1 E3 Plant Growth under Controlled Conditions E2->E3 A2 Measure Plant Growth Parameters (Height, Biomass, etc.) E3->A2 A3 Nutrient Analysis (Soil & Plant Tissue) E3->A3 A4 Statistical Analysis (ANOVA, t-test) A1->A4 A2->A4 A3->A4 R1 Conclusion A4->R1 Assess Synergy/ Antagonism

Caption: Workflow for assessing PGPR synergistic effects.

Synergistic_Mechanisms cluster_mechanisms Mechanisms cluster_plant Plant Response FA Frateuria this compound M1 K Solubilization (Organic Acids) FA->M1 M5 Biocontrol (Antifungal compounds) FA->M5 PGPR_Partner Partner PGPR (e.g., Azospirillum) M2 N2 Fixation PGPR_Partner->M2 M3 P Solubilization PGPR_Partner->M3 M4 Phytohormone Production (IAA) PGPR_Partner->M4 PGPR_Partner->M5 R1 Enhanced Nutrient Uptake (N, P, K) M1->R1 M2->R1 M3->R1 R2 Improved Root Development M4->R2 R3 Disease Suppression M5->R3 R4 Increased Growth & Yield R1->R4 R2->R1 R2->R4 R3->R4

Caption: Potential synergistic mechanisms of PGPR consortia.

Conclusion and Future Directions

The co-inoculation of Frateuria this compound with other PGPR presents a promising strategy for sustainable agriculture. The complementary mechanisms of action, particularly in nutrient cycling and biocontrol, suggest a strong potential for synergistic interactions that can lead to enhanced plant growth and health. However, the available research also indicates that not all microbial pairings are beneficial, as evidenced by the antagonistic interaction observed between F. This compound and Glomus bagyarajii on capsicum seedlings.[20]

This underscores the complexity of microbial interactions within the rhizosphere and highlights the critical need for further research. Future studies should focus on:

  • Screening for Compatibility: Systematically screening F. This compound against a wider range of PGPR (including different species and strains of Bacillus, Pseudomonas, Azospirillum, etc.) to identify compatible and synergistic consortia.

  • Elucidating Mechanisms: Investigating the specific molecular and biochemical mechanisms underlying observed synergistic or antagonistic interactions. This includes analyzing changes in root exudate profiles, microbial gene expression, and plant defense signaling pathways.

  • Field Trials: Moving beyond laboratory and greenhouse experiments to validate the efficacy of promising PGPR consortia under diverse field conditions and with various crop species.

  • Formulation Technology: Developing stable and effective co-formulations that ensure the viability and activity of all microbial partners from production to application.

By addressing these research gaps, the scientific community can unlock the full potential of Frateuria this compound-based biofertilizers and biocontrol agents, paving the way for more effective and sustainable agricultural practices.

References

Independent Verification of Commercial Frateuria aurantia Biofertilizer Claims: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Commercial biofertilizers containing the bacterium Frateuria aurantia are widely marketed with claims of enhancing potassium availability in soil, promoting plant growth, and increasing crop yields. This guide provides an objective comparison of these claims against findings from independent scientific studies. We will delve into the performance of F. This compound in comparison to other potassium-solubilizing bacteria (KSB) and conventional fertilization methods, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals interested in the efficacy and mechanisms of microbial biofertilizers.

Frateuria this compound is a bacterium known for its ability to solubilize potassium from insoluble forms in the soil, making it available for plant uptake. The primary mechanism behind this is the production of organic acids, which can dissolve potassium-bearing minerals. Commercial formulations are available in liquid and powder forms and are recommended for a wide range of crops.[1] Common claims include improved plant immunity, enhanced root development, stress reduction, and a potential reduction in the use of chemical potassium fertilizers.[2][3]

Comparative Performance Analysis

Independent studies have investigated the efficacy of Frateuria this compound as a biofertilizer, often in comparison with other KSBs or standard fertilizer regimens. The following tables summarize quantitative data from this research.

Table 1: Potassium Solubilization Efficiency of Frateuria this compound and Other KSBs
Bacterium/FungusInsoluble K SourceSolubilized K (mg/L)Study
Frateuria this compound Potassium Aluminum Silicate7.4Nowembabazi et al., 2021
Bacillus mucilaginosusMuscovite Mica4.2Nowembabazi et al., 2021
Pseudomonas sp. (KSB 49)Mica239.75Anonymous
Aspergillus sp. (KSF 3)Mica334.66Anonymous
Frateuria this compound (CKSB1)Mica221.25Anonymous

Note: The study by Anonymous showed significantly higher solubilization rates, which could be attributed to different experimental conditions and strains.

Table 2: Effect of Frateuria this compound on Plant Growth Parameters
CropTreatmentPlant Height (cm)Root Length (cm)Biomass/YieldStudy
Vigna radiata (Mung Bean) Control (Uninoculated)37.90 (at 45 DAS)-370 kg/ha (Yield)Assessment of combined treatments of Frateuria this compound and Rhizobium phaseoli for growth and yield of Vigna radiata L.[4]
F. This compound 41.40 (at 45 DAS)-476 kg/ha (Yield)Assessment of combined treatments of Frateuria this compound and Rhizobium phaseoli for growth and yield of Vigna radiata L.[4]
Rhizobium + F. This compound 45.90 (at 45 DAS)18.45 (at 45 DAS)688 kg/ha (Yield)Assessment of combined treatments of Frateuria this compound and Rhizobium phaseoli for growth and yield of Vigna radiata L.[4]
100% Recommended Dose of Fertilizer (RDF)49.48 (at 45 DAS)20.25 (at 45 DAS)794 kg/ha (Yield)Assessment of combined treatments of Frateuria this compound and Rhizobium phaseoli for growth and yield of Vigna radiata L.[4]
Apple Banana Control (No Input)---Nowembabazi et al., 2021
F. This compound (KSB)--Increased above-ground biomass by up to 57.5% compared to controlNowembabazi et al., 2021
Muriate of Potash (MOP)---Nowembabazi et al., 2021
KSB + MOP--More significant growth increase than single inputNowembabazi et al., 2021
Brinjal (Eggplant) Control---Studies on the effect of potash solubilizing/mobilizing bacteria Frateuria this compound (symbion-K - liquid formulation) on Brinjal (Solanum melongena L.) growth and yield[5]
F. This compound Significant increase-Significant increase in yieldStudies on the effect of potash solubilizing/mobilizing bacteria Frateuria this compound (symbion-K - liquid formulation) on Brinjal (Solanum melongena L.) growth and yield[5]
Tobacco Control---Growth Promotion and Increased Potassium Uptake of Tobacco by Potassium-Mobilizing Bacterium Frateuria this compound Grown at Different Potassium Levels in Vertisols[6]
F. This compound + Sulfate of Potash--39% increase in leaf potassium contentGrowth Promotion and Increased Potassium Uptake of Tobacco by Potassium-Mobilizing Bacterium Frateuria this compound Grown at Different Potassium Levels in Vertisols[6]

DAS: Days After Sowing

Experimental Protocols

Detailed methodologies are crucial for the independent verification of biofertilizer claims. Below are summarized protocols for key experiments cited in the literature.

Protocol 1: Quantification of Potassium Solubilization by Bacteria

Objective: To measure the amount of potassium solubilized by Frateuria this compound and other KSBs from an insoluble mineral source.

Materials:

  • Aleksandrov broth medium (composition per liter: 5.0 g glucose, 0.5 g MgSO₄·7H₂O, 0.1 g CaCO₃, 0.005 g FeCl₃, 2.0 g Ca₃(PO₄)₂, and 3.0 g of an insoluble potassium source like potassium aluminum silicate or mica).

  • Bacterial cultures of F. This compound and other KSBs.

  • Incubator shaker.

  • Centrifuge.

  • Flame photometer or spectrophotometer.

Procedure:

  • Prepare Aleksandrov broth medium and dispense into flasks.

  • Inoculate the flasks with a standardized culture of the test bacterium. Maintain uninoculated flasks as a control.

  • Incubate the flasks on a shaker at a specified temperature (e.g., 28-30°C) for a defined period (e.g., 7-10 days).

  • After incubation, centrifuge the broth to pellet the bacterial cells and insoluble mineral.

  • Collect the supernatant and measure the concentration of solubilized potassium using a flame photometer or a spectrophotometric method.

Protocol 2: Evaluation of Biofertilizer Effect on Plant Growth in a Pot Study

Objective: To assess the impact of F. This compound on plant growth parameters in a controlled environment.

Materials:

  • Pots filled with sterilized soil or a suitable growing medium.

  • Test crop seeds or seedlings (e.g., Vigna radiata, apple banana plantlets).

  • F. This compound biofertilizer formulation.

  • Other treatments for comparison (e.g., other KSBs, chemical fertilizers, uninoculated control).

  • Greenhouse or controlled environment chamber.

  • Calipers, rulers, and a weighing balance.

Procedure:

  • Prepare pots with a uniform amount of soil.

  • Apply the treatments to the respective pots. For seed treatment, coat the seeds with the biofertilizer before sowing. For soil application, mix the biofertilizer with the soil.

  • Sow the seeds or transplant the seedlings into the pots.

  • Arrange the pots in a randomized complete block design (RCBD) to minimize positional effects.

  • Maintain optimal growing conditions (watering, light, temperature) for the duration of the experiment.

  • At regular intervals and at the end of the experiment, measure plant growth parameters such as plant height, root length, number of leaves, and biomass (fresh and dry weight).

  • At harvest, measure the yield parameters (e.g., fruit number, seed weight).

Protocol 3: Field Trial for Biofertilizer Efficacy

Objective: To evaluate the performance of F. This compound biofertilizer under real-world agricultural conditions.

Materials:

  • A suitable field with uniform soil conditions.

  • Test crop seeds.

  • F. This compound biofertilizer.

  • Conventional fertilizers (for comparison).

  • Farm machinery for sowing, fertilizer application, and harvesting.

  • Equipment for data collection (e.g., measuring tapes, yield monitors).

Procedure:

  • Design the field trial using a statistically robust design, such as a Randomized Complete Block Design (RCBD), with multiple replications for each treatment.

  • Treatments should include:

    • Uninoculated control.

    • F. This compound biofertilizer alone.

    • F. This compound biofertilizer in combination with a reduced dose of chemical fertilizer.

    • Full recommended dose of chemical fertilizer.

  • Prepare the land and apply the treatments as per the experimental design.

  • Sow the crop uniformly across all plots.

  • Manage the crop according to standard agricultural practices for the region, ensuring that all plots receive the same management except for the treatments being tested.

  • Throughout the growing season, record observations on plant growth.

  • At maturity, harvest each plot separately and record the yield data.

  • Analyze the collected data statistically to determine the significance of the differences between treatments.

Visualizations

Signaling Pathway of Potassium Solubilization

G Mechanism of Potassium Solubilization by Frateuria this compound F_this compound Frateuria this compound Organic_Acids Production of Organic Acids (e.g., Citric, Oxalic) F_this compound->Organic_Acids Secretes Root_Exudates Root Exudates (Carbon Source) Root_Exudates->F_this compound Stimulates Insoluble_K Insoluble Potassium Minerals in Soil (e.g., Feldspar, Mica) Organic_Acids->Insoluble_K Acts on Soluble_K Soluble Potassium (K+) Insoluble_K->Soluble_K Releases Plant_Uptake Plant Uptake Soluble_K->Plant_Uptake Available for

Caption: Potassium solubilization by F. This compound.

Experimental Workflow for Biofertilizer Evaluation

G Experimental Workflow for Biofertilizer Efficacy Testing cluster_lab Laboratory Screening cluster_greenhouse Greenhouse/Pot Study cluster_field Field Trial Isolation Isolation of KSBs In_Vitro_Assay In Vitro K Solubilization Assay (Aleksandrov Broth) Isolation->In_Vitro_Assay Quantification Quantification of Solubilized K (Flame Photometry/Spectrophotometry) In_Vitro_Assay->Quantification Organic_Acid_Analysis Organic Acid Production Analysis (HPLC) In_Vitro_Assay->Organic_Acid_Analysis Pot_Experiment Pot Experiment Setup (Randomized Design) Quantification->Pot_Experiment Select Potent Strains Treatments Application of Treatments (Control, F. This compound, Other KSBs, Chemical Fertilizer) Pot_Experiment->Treatments Data_Collection_GH Data Collection: - Plant Height - Root Length - Biomass Treatments->Data_Collection_GH Field_Trial_Design Field Trial Design (RCBD) Data_Collection_GH->Field_Trial_Design Promising Results Field_Treatments Field Application of Treatments Field_Trial_Design->Field_Treatments Data_Collection_Field Data Collection: - Crop Growth Parameters - Yield Field_Treatments->Data_Collection_Field

Caption: Workflow for evaluating biofertilizer efficacy.

Conclusion

Independent scientific evidence supports the claim that Frateuria this compound can function as an effective potassium-solubilizing biofertilizer. Studies have demonstrated its ability to increase the availability of potassium in the soil and subsequently enhance plant growth and yield in various crops. However, the magnitude of its effect can vary depending on the crop, soil conditions, and the presence of other beneficial microorganisms.

The comparative data suggests that while F. This compound is effective, other species of bacteria and fungi may exhibit higher potassium solubilization rates under specific laboratory conditions. In field applications, the combination of F. This compound with other biofertilizers (like Rhizobium) or a reduced dose of chemical fertilizers often yields the best results, indicating its potential role in integrated nutrient management systems. It is crucial for researchers and agricultural professionals to consider these independent findings and conduct site-specific trials to determine the optimal application and potential benefits of Frateuria this compound biofertilizers for their specific needs.

References

Safety Operating Guide

Navigating the Disposal of Aurantia: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory work, the proper disposal of chemical reagents is a critical component of maintaining a safe and compliant workspace. This guide provides detailed procedures for the disposal of substances referred to as "Aurantia," ensuring that laboratory personnel can manage this process effectively and safely. It is important to note that "this compound" can refer to different chemical compounds, primarily Aurantiamide and Aurantiol (a fragrance ingredient). This document will address the distinct disposal protocols for each.

Aurantiamide: Disposal as Non-Hazardous Waste

Aurantiamide is a solid powder that is not classified as a hazardous substance.[1] However, standard laboratory best practices dictate that all chemicals be handled with care.

Safety and Handling Summary:

Data PointInformation
CAS Number 58115-31-4[1]
Appearance Solid powder[1]
Hazard Classification Not classified as hazardous[1]
Personal Protective Equipment (PPE) Safety glasses, gloves, lab coat[1]
Primary Routes of Exposure Inhalation, ingestion, skin and eye contact[1]

Step-by-Step Disposal Procedures for Aurantiamide:

  • Waste Identification and Segregation :

    • Identify all materials contaminated with Aurantiamide, including unused product, contaminated PPE, and labware.

    • Segregate this waste as non-hazardous solid chemical waste. It is crucial to avoid mixing it with hazardous waste streams like solvents or reactive chemicals.[1]

  • Containerization :

    • Use a designated, leak-proof, and chemically compatible container for collection.

    • The container must be clearly labeled as "Aurantiamide Waste" or with a similar identifier.[1]

  • Final Disposal :

    • The sealed and labeled container can be disposed of in the regular laboratory trash that is destined for a sanitary landfill.

    • Unless specifically permitted by local wastewater treatment authorities, do not dispose of Aurantiamide down the drain.[2]

Aurantiol (Hydroxycitronellal / Methyl Anthranilate Schiff's Base): A Substance Requiring More Caution

Aurantiol, a common fragrance ingredient, is a Schiff's base of hydroxycitronellal and methyl anthranilate.[3][4] Unlike Aurantiamide, Aurantiol is classified as causing serious eye irritation and may cause an allergic skin reaction.[5][6]

Safety and Handling Summary:

Data PointInformation
CAS Number 89-43-0[5]
Appearance Liquid; Other Solid[6]
Hazard Statements H317: May cause an allergic skin reaction. H319: Causes serious eye irritation.[5][6]
Personal Protective Equipment (PPE) Protective gloves, protective clothing, eye protection, face protection.[5]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P272: Contaminated work clothing should not be allowed out of the workplace. P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

Step-by-Step Disposal Procedures for Aurantiol:

  • Waste Identification and Segregation :

    • Identify all materials contaminated with Aurantiol.

    • Segregate this waste and do not mix with other waste streams.

  • Spill Management :

    • In case of a spill, cover the area with an inert, inorganic, non-combustible absorbent material such as dry-lime, sand, or soda ash.

    • Collect the absorbed material using non-sparking tools and place it in covered containers for transport outdoors.

    • Ventilate the area and wash the spill site after material pickup is complete.[5]

  • Containerization :

    • Use tightly sealed and preferably full containers made of glass, suitable plastic, aluminum, or laquer-lined materials.

    • Label the container clearly with the contents and associated hazards.

  • Final Disposal :

    • Dispose of the contents and container in accordance with local, regional, national, and international regulations.[5]

    • To prevent environmental contamination, do not discharge into drains, surface waters, or groundwaters.[5]

Agarose Aleuria this compound Lectin (AAL)

For the sake of completeness, it is worth noting that a product named Agarose Aleuria this compound Lectin (AAL) is classified as a non-hazardous substance or mixture.[7] Disposal should follow federal, state, and local environmental regulations for non-hazardous waste.[7]

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste, taking into account the different classifications.

Logical Workflow for this compound Disposal cluster_identification 1. Identification & Segregation cluster_handling 2. Handling & Containerization cluster_disposal 3. Final Disposal start Start: this compound Waste Generated identify Identify this compound Type (Amide vs. Ol vs. Lectin) start->identify segregate Segregate Waste Stream identify->segregate ppe Wear Appropriate PPE segregate->ppe containerize Select & Label Compatible Container ppe->containerize check_regs Check Local Regulations containerize->check_regs dispose Dispose According to Classification check_regs->dispose non_hazardous Non-Hazardous Landfill (Aurantiamide, AAL) dispose->non_hazardous Non-Hazardous hazardous Licensed Waste Management (Aurantiol) dispose->hazardous Hazardous/ Irritant end End: Disposal Complete non_hazardous->end hazardous->end

Caption: Logical workflow for the proper disposal of this compound waste.

References

Essential Safety and Handling Protocols for Aurantia (Aurantiol)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Laboratory and Drug Development Professionals

This document provides critical safety, handling, and disposal information for Aurantia, also known as Aurantiol or Hydroxycitronellal/Methyl Anthranilate Schiff's Base (CAS No. 89-43-0). Adherence to these guidelines is essential for ensuring personnel safety and regulatory compliance within research and development settings.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause serious eye irritation and may lead to an allergic skin reaction.[1][2][3][4] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye Protection Chemical safety gogglesTo prevent eye irritation from splashes or vapors.[1][5]
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile rubber)To avoid skin contact and potential allergic reactions.[1][5]
Body Protection Laboratory coat or other protective clothingTo protect skin from accidental spills.[1][5]
Respiratory Protection Use in a well-ventilated area. If ventilation is insufficient, use suitable respiratory equipment.To minimize inhalation of vapors.[1]

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure and maintain the chemical's stability.

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize vapor inhalation.[1][5]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[1][5]

  • Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.[3][5]

  • Aerosol Formation: Avoid the formation of aerosols during handling.[6][7]

Storage Procedures:

  • Store in a cool, dry, and well-ventilated area.[5]

  • Keep containers tightly closed and sealed.[5][6]

  • Store away from sources of ignition such as heat, sparks, and open flames.[2][5]

  • Keep away from incompatible materials, including strong acids, bases, and oxidizing agents.[2][5]

Disposal Plan: Waste Management

This compound and any contaminated materials must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.

Disposal Guidelines:

  • Do not discharge into drains, surface waters, or groundwater.[1][5][8]

  • Collect waste in approved and properly labeled containers.

  • Contaminated packaging should be emptied and can be offered for recycling. If not recyclable, dispose of it as hazardous waste.[8]

  • Engage a licensed professional waste disposal service to manage the disposal of this material.[6][9]

Experimental Workflow: Safe Handling of this compound

The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal a Don Personal Protective Equipment (PPE) b Ensure adequate ventilation (Fume Hood) a->b c Retrieve this compound from storage b->c d Dispense required amount c->d e Close container tightly d->e f Return this compound to storage e->f g Decontaminate work area f->g h Dispose of contaminated materials as hazardous waste g->h i Doff and dispose of/decontaminate PPE h->i j Wash hands thoroughly i->j

Caption: Procedural workflow for safe this compound handling.

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。